4-Iodo-3-nitrotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCDXAZCHMPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201380 | |
| Record name | 4-Iodo-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-39-6 | |
| Record name | 4-Iodo-3-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-3-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodo-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-4-methyl-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Iodo-3-nitrotoluene chemical properties and reactivity
An In-depth Technical Guide to 4-Iodo-3-nitrotoluene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a methyl group, a nitro group, and an iodine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, and detailed experimental protocols for its synthesis and key transformations. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Chemical and Physical Properties
This compound is a pale yellow to orange-brown crystalline solid at room temperature.[1][2] It is sparingly soluble in water but soluble in common organic solvents such as methanol and ethanol.[1][2][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆INO₂ | [1][2][4] |
| Molecular Weight | 263.03 g/mol | [3][4][5] |
| CAS Number | 5326-39-6 | [1][4] |
| Appearance | Pale yellow to orange-brown glistening powder/crystalline solid | [1][2] |
| Melting Point | 53-58 °C | [2] |
| Boiling Point | 299.3 °C at 760 mmHg; 111 °C at 1 mmHg | [2] |
| Density | ~1.88 - 1.9 g/cm³ | [2] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone | [1][2][3] |
| Flash Point | 110 °C | [2] |
| Vapor Pressure | 0.00213 mmHg at 25°C | [2] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
1.1.1. ¹H and ¹³C NMR Spectroscopy
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is available on the NIST WebBook.[6] Key absorptions are expected for the aromatic C-H stretching, C=C ring stretching, the asymmetric and symmetric stretching of the nitro group (NO₂), and the C-I stretching.
1.1.3. Mass Spectrometry (MS)
The mass spectrum (electron ionization) of this compound is available on the NIST WebBook.[6][7] The molecular ion peak (M⁺) would be observed at m/z 263. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the iodine atom (I), and other characteristic fragments of substituted toluenes.[8][9][10][11][12]
Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three functional groups: the iodine atom, the nitro group, and the methyl group. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form biaryl compounds. This is a powerful tool for constructing complex molecular skeletons.
-
Sonogashira Coupling: This involves the coupling of this compound with terminal alkynes to synthesize substituted alkynylarenes.
-
Heck Coupling: The reaction with alkenes can also be achieved to form substituted styrenes.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, although the position of the iodine atom is not optimal for this reaction.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a route to 4-iodo-3-aminotoluene. This transformation opens up further possibilities for derivatization, such as diazotization followed by substitution. Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
Ullmann Coupling
The iodine atom can participate in copper-catalyzed Ullmann coupling reactions to form symmetrical or unsymmetrical biaryl compounds.
Experimental Protocols
The following are representative experimental protocols for the synthesis and key reactions of this compound.
Synthesis of this compound from p-Iodotoluene
This method involves the nitration of p-iodotoluene.[1]
Materials:
-
p-Iodotoluene
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Acetic anhydride
-
Sodium hydroxide solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel
-
Petroleum ether
Procedure:
-
Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize to pH 7 by adding sodium hydroxide solution.
-
Extract the mixture with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Procedure)
This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[13][14][15][16][17]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A suitable base (e.g., K₂CO₃, K₃PO₄)
-
A suitable solvent system (e.g., toluene/water, dioxane/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% SPhos), and the base (e.g., 2.0 mmol K₂CO₃).
-
Add the solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture with vigorous stirring under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reduction of the Nitro Group to an Amine (General Procedure)
This protocol is a general method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (e.g., 4-5 equivalents).
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield 4-iodo-3-aminotoluene.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for the preparation of this compound from p-iodotoluene.
Suzuki-Miyaura Coupling Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Map of this compound
Caption: Key chemical transformations of this compound.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides essential information on its properties, reactivity, and handling, which should prove useful to researchers and professionals in the chemical sciences.
References
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- 2. This compound|lookchem [lookchem.com]
- 3. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 5. This compound , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]
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- 14. researchgate.net [researchgate.net]
- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Characteristics of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-nitrotoluene, with the CAS number 5326-39-6, is an organic compound that serves as a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and specialty chemicals.[1] Its molecular structure, featuring a toluene backbone substituted with an iodine atom and a nitro group, imparts specific physical and chemical properties that are critical for its use in further chemical transformations. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols for their determination and relevant spectroscopic data.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆INO₂ | [2] |
| Molecular Weight | 263.03 g/mol | [2] |
| Appearance | Yellow to orange-brown glistening powder/crystalline solid. | [3] |
| Melting Point | 53-56 °C | [4] |
| 82-84 °C | [3] | |
| Boiling Point | 299.3 °C at 760 mmHg | [5] |
| 111 °C at 1 mmHg | [2] | |
| Density | 1.883 g/cm³ (estimate) | [5] |
| ~1.9 g/cm³ | [6] | |
| Solubility | Insoluble in water. | [1] |
| Soluble in methanol and common organic solvents like ethanol and ether. | [2][3] | |
| Flash Point | 110 °C | [2] |
| Vapor Pressure | 0.00213 mmHg at 25°C | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals key functional groups present in the molecule. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum.[7] Characteristic absorption bands are expected for the nitro group (N-O stretching), aromatic C-H stretching, and C-C stretching within the benzene ring. The N-O asymmetric and symmetric stretching vibrations typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6] Aromatic C-H stretching vibrations are generally observed between 3100-3000 cm⁻¹.[8]
Mass Spectrometry
Electron ionization mass spectrometry of this compound results in a molecular ion peak corresponding to its molecular weight. The NIST WebBook provides access to its mass spectrum.[9] Fragmentation patterns can provide further structural information. Common fragmentation pathways for aromatic nitro compounds may involve the loss of NO₂ or O, followed by rearrangements.[2] The presence of iodine would be indicated by its characteristic isotopic pattern if fragmentation leads to iodine-containing ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The aromatic region would display three signals corresponding to the three protons on the benzene ring. The proton positioned between the nitro and iodo groups would likely be the most deshielded. The methyl group would appear as a singlet in the upfield region, typically around 2.5 ppm.
Predicted ¹³C NMR Spectrum: The spectrum would exhibit seven distinct signals, one for each carbon atom in the molecule. The carbon atom attached to the iodine would be significantly shifted upfield due to the heavy atom effect. The carbon attached to the nitro group would be deshielded. The chemical shifts of the other aromatic carbons would be influenced by the electronic effects of both the iodo and nitro substituents. The methyl carbon would appear at a characteristic upfield chemical shift.
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of this compound.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a solid with a relatively low boiling point, this can be determined using a micro-method.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of this compound is placed in a small test tube (ignition tube). A capillary tube, sealed at one end, is inverted and placed inside the ignition tube with its open end submerged in the sample.
-
Apparatus Setup: The ignition tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Heating is then discontinued.
-
Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Principle: The density of a substance is its mass per unit volume. For a solid, the density can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.
Methodology (Liquid Displacement Method):
-
Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water). The initial volume (V₁) is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The final volume (V₂) is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.
Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a synthesized or acquired sample of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the essential physical characteristics of this compound, a key intermediate in organic synthesis. The tabulated data, coupled with the outlined experimental protocols for their determination, offer a valuable resource for researchers and professionals in the field of drug development and chemical manufacturing. The inclusion of spectroscopic information and a logical characterization workflow further aids in the comprehensive understanding and quality control of this compound.
References
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- 2. researchgate.net [researchgate.net]
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- 4. 4-碘-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. This compound [webbook.nist.gov]
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- 9. This compound [webbook.nist.gov]
An In-depth Technical Guide to 4-Iodo-3-nitrotoluene (CAS: 5326-39-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-3-nitrotoluene, a key chemical intermediate in various synthetic applications. This document details its physicochemical properties, synthesis protocols, reactivity, and safety information, tailored for professionals in research and development.
Core Physicochemical Properties
This compound is an organohalogen and aromatic nitro compound.[1] It typically appears as a brown-yellow or orange-brown crystalline powder.[1][2][3][4] This compound is sparingly soluble in water but soluble in methanol.[1][4]
| Property | Value | Reference |
| CAS Number | 5326-39-6 | [1][3][4][5][6] |
| Molecular Formula | C₇H₆INO₂ | [1][3][4][6] |
| Molecular Weight | 263.03 g/mol | [3][4][6] |
| Appearance | Brown-yellow to orange-brown crystalline powder | [1][2][3][4] |
| Melting Point | 53-56 °C | [2][3][5][7] |
| Boiling Point | 299.3 ± 28.0 °C at 760 mmHg | [2] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 110 °C (closed cup) | [3][5] |
| Solubility | Sparingly soluble in water, soluble in methanol | [1][4] |
| Vapor Pressure | 0.00213 mmHg at 25°C | [3][4] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the electrophilic substitution of nitrotoluene precursors.[1] A common method involves the iodination of 3-nitrotoluene.[1] Alternatively, it can be prepared by the nitration of p-iodotoluene.[3]
Experimental Protocol: Nitration of p-Iodotoluene
This protocol describes the synthesis of this compound from p-iodotoluene.
Materials:
-
p-Iodotoluene
-
Concentrated Sulfuric Acid
-
Ice water
Procedure:
-
Add p-iodotoluene to concentrated sulfuric acid.
-
Stir the mixture and heat to 50 °C.
-
Maintain the reaction at this temperature for 5 hours.
-
After the reaction is complete, pour the solution into ice water.
-
The resulting precipitate, this compound, will appear as an orange to brown shiny solid.[3]
Chemical Reactivity and Applications
The chemical reactivity of this compound is characterized by the presence of both an iodine atom and a nitro group on the toluene backbone.[2] The iodine atom allows for participation in nucleophilic substitution and palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings.[2] The nitro group is electron-withdrawing and can be reduced to an amino group, providing further opportunities for chemical modification.[2]
This dual reactivity makes this compound a valuable intermediate in the synthesis of a variety of organic molecules, including:
-
Pharmaceuticals: It serves as a building block for antifungal, antibacterial, and anticancer agents.[1]
-
Agrochemicals and Specialty Chemicals: It is a precursor in the production of dyes and other fine chemicals.[1][2]
-
Organic Synthesis: It is used in the preparation of compounds such as 3-cyano-4-iodotoluene and 4,6′-dimethyl-2,2′-dinitrobiphenyl.[5][7]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes Infrared (IR) and Mass Spectrometry (MS).
-
Infrared (IR) Spectrum: The NIST WebBook provides the gas-phase IR spectrum for this compound.[6]
-
Mass Spectrum (Electron Ionization): Mass spectral data is also available, which can aid in determining the molecular weight and fragmentation pattern.[6]
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling.[1]
Hazard Classifications:
-
Skin Irritant (Category 2)[5]
-
Eye Irritant (Category 2)[5]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), affecting the respiratory system.[5]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A dust mask (type N95 or equivalent) is also recommended.[5]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat and ignition sources. It should be stored separately from incompatible substances like oxidizing agents, reducing agents, and bases.[10]
In Case of Exposure:
-
Inhalation: Move the victim to fresh air. Call a poison center or doctor if you feel unwell.[9]
-
Skin Contact: Wash with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound|lookchem [lookchem.com]
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- 7. This compound , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]
- 8. 4-Nitrotoluene(99-99-0) 1H NMR [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]
An In-depth Technical Guide to the Synthesis of 4-Iodo-3-nitrotoluene from p-Iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-iodo-3-nitrotoluene from p-iodotoluene, a key transformation in the production of valuable intermediates for pharmaceutical and chemical research. This document details two primary synthetic methodologies, presents quantitative data in a structured format, and offers a thorough explanation of the reaction's regioselectivity.
Introduction
The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis. The introduction of a nitro group onto an aromatic ring, such as in p-iodotoluene, provides a versatile chemical handle for further functionalization, making the resulting nitroaromatic compounds important building blocks in the development of novel therapeutics and other advanced materials. The synthesis of this compound is of particular interest due to the presence of three distinct functional groups on the benzene ring, offering multiple avenues for subsequent chemical modifications. This guide will explore two effective methods for this synthesis: the use of a mixed acid system (concentrated nitric and sulfuric acids) and a milder approach employing nitric acid in acetic anhydride.
Regioselectivity in the Nitration of p-Iodotoluene
The regiochemical outcome of the nitration of p-iodotoluene is governed by the directing effects of the two substituents already present on the aromatic ring: the methyl group (-CH₃) and the iodo group (-I).
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho and para to the methyl group.
-
Iodo Group (-I): The iodo group is a deactivating, yet ortho, para-directing group.[1] Its high electronegativity withdraws electron density from the ring via an inductive effect, making the ring less reactive towards electrophiles compared to benzene. However, the lone pairs of electrons on the iodine atom can be donated to the ring through resonance, which stabilizes the arenium ion when the electrophile attacks at the ortho and para positions.[2]
In p-iodotoluene, the positions ortho to the methyl group are also meta to the iodo group, and the position para to the methyl group is occupied by the iodo group. The positions ortho to the iodo group are meta to the methyl group. The nitration predominantly occurs at the position ortho to the iodo group and meta to the methyl group, yielding this compound. This outcome is a result of the interplay between the electronic effects of both substituents. The powerful ortho, para-directing nature of the iodo group's resonance effect, combined with potential steric hindrance from the methyl group at its ortho positions, favors nitration at the less hindered position ortho to the iodine.
Caption: Directing effects in the nitration of p-iodotoluene.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic methods for producing this compound from p-iodotoluene.
| Parameter | Method 1: Mixed Acid Nitration | Method 2: Nitric Acid in Acetic Anhydride |
| Starting Material | p-Iodotoluene | p-Iodotoluene |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Acetic Anhydride |
| Reaction Temperature | 0 - 10 °C (addition) | 0 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 1 - 2 hours | 4 hours |
| Product Yield | ~90% (estimated) | 35%[3] |
| Purification Method | Extraction, Crystallization | Extraction, Column Chromatography |
| Product Appearance | Orange to brown shiny powder | Yellow oil |
| Melting Point | 53-56 °C | (liquid at room temperature) |
Experimental Protocols
Method 1: Mixed Acid Nitration
This protocol is a representative procedure for the nitration of an activated aromatic compound and can be adapted for p-iodotoluene.
Materials:
-
p-Iodotoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-iodotoluene in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice bath to maintain a temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of p-iodotoluene in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.
-
Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
References
Electrophilic Iodination of 3-Nitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of 3-nitrotoluene, a critical reaction for the synthesis of versatile chemical intermediates. Due to the electron-withdrawing nature of the nitro group, 3-nitrotoluene is a deactivated aromatic compound, presenting unique challenges for electrophilic substitution. This document details the underlying mechanisms, regioselective outcomes, suitable reagent systems, and detailed experimental protocols relevant to this transformation.
Reaction Mechanism and Regioselectivity
The electrophilic iodination of 3-nitrotoluene proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism. This multi-step process involves the generation of a potent iodine electrophile (I⁺), which is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The reaction concludes with the deprotonation of this intermediate, restoring aromaticity and yielding the final iodinated product.
Directing Effects
The regiochemical outcome of the iodination is dictated by the competing directing effects of the methyl (-CH₃) and nitro (-NO₂) groups already present on the benzene ring.
-
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through an electron-donating inductive effect and hyperconjugation.[1] This stabilizes the arenium ion intermediates when substitution occurs at these positions.[1]
-
Nitro Group (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position (C5).[2][3] It withdraws electron density from the ring, particularly from the ortho and para positions (C2, C4), making the meta position the least deactivated site for electrophilic attack.[3][4]
In 3-nitrotoluene, these effects are superimposed. The methyl group activates the C2, C4, and C6 positions, while the nitro group deactivates the C2 and C4 positions. The C6 position is sterically and electronically identical to C2. The C5 position is meta to both groups. Consequently, electrophilic attack is most likely to occur at the positions most activated and least deactivated. The primary products expected are 2-iodo-3-nitrotoluene and 4-iodo-3-nitrotoluene . The formation of 5-iodo-3-nitrotoluene is less favored due to the overall deactivation of the ring.
Iodinating Systems for Deactivated Arenes
Standard iodinating agents like molecular iodine (I₂) are not sufficiently electrophilic to react with deactivated rings like 3-nitrotoluene.[5] Therefore, more potent systems are required, which typically involve the in situ generation of a highly reactive iodine species.
| Reagent System | Description | Key Features |
| I₂ / Oxidizing Agent | Molecular iodine is used with a strong oxidizing agent such as nitric acid, sodium periodate (NaIO₄), or iodic acid (HIO₃) in concentrated sulfuric acid.[6][7][8] | Generates a powerful electrophile, often postulated as I⁺ or a related hypervalent iodine species. Effective for highly deactivated substrates. |
| N-Iodosuccinimide (NIS) / Acid | NIS is activated by a strong acid, such as concentrated sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or trifluoromethanesulfonic acid (TfOH).[9][10][11][12] | The protonated NIS or a subsequent species acts as the strong electrophile.[9] The reactivity can be tuned by the choice of acid. |
| I₂ / KIO₃ / H₂SO₄ | A mixture of iodine and potassium iodate in concentrated sulfuric acid. | This combination generates the highly electrophilic triiodine cation (I₃⁺). |
Quantitative Data
While specific yield and isomer distribution data for the electrophilic iodination of 3-nitrotoluene are not extensively published, data from analogous deactivated nitroaromatics provide valuable insights into expected outcomes.
Table 1: Representative Yields for the Iodination of Deactivated Nitroaromatics
| Substrate | Iodinating System | Conditions | Product(s) | Yield (%) | Reference |
| Nitrobenzene | HIO₃ / H₂SO₄ | AcOH/Ac₂O, 80-85 °C, 3h | 3-Iodonitrobenzene | 81 | [8] |
| Nitrobenzene | I₂ / NaIO₄ / H₂SO₄ | 25-30 °C, 1-2h | 3-Iodonitrobenzene | 31-91 | [6] |
| 4-Nitrotoluene | NIS / H₂SO₄ | 0 °C, 30 min | 2-Iodo-4-nitrotoluene | 55 | [10] |
| 2-Nitrotoluene | NIS / H₂SO₄ | 0 °C, 60 min | 4-Iodo-2-nitrotoluene | 41 | [10] |
Note: The yields and product distributions for 3-nitrotoluene are expected to be influenced by the competing directing effects and may result in a mixture of isomers requiring chromatographic separation.
Experimental Protocols
The following section provides a detailed methodology for the iodination of a deactivated aromatic ring, adapted from established procedures for similar substrates.[8][10]
Iodination using NIS in Sulfuric Acid
This protocol is based on the successful iodination of other nitrotoluene isomers and is expected to be effective for 3-nitrotoluene.[10]
Materials:
-
3-Nitrotoluene
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Sodium Sulfite (Na₂SO₃)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Slowly and portion-wise, add N-Iodosuccinimide (1.1 equivalents) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Continue stirring at 0-5 °C for 15-30 minutes until the NIS has completely dissolved.
-
To this solution, add 3-nitrotoluene (1.0 equivalent) dropwise or in small portions, maintaining the reaction temperature between 0 °C and 20 °C.
-
Stir the reaction mixture vigorously at the chosen temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice containing a small amount of sodium sulfite to quench any excess oxidant.
-
Allow the ice to melt, and if a precipitate forms, collect it by filtration. If no solid precipitates, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the iodo-3-nitrotoluene isomers.
Experimental Workflow Diagram
Reaction Mechanism Pathway
The general mechanism involves the attack of the aromatic ring on the activated iodine electrophile. For the NIS/H₂SO₄ system, the electrophile is believed to be the protonated form of NIS.
Conclusion
The electrophilic iodination of 3-nitrotoluene is a challenging but feasible transformation that requires the use of potent iodinating systems to overcome the deactivating effect of the nitro group. Reagents such as N-Iodosuccinimide activated by strong acids or iodine in the presence of strong oxidants are effective for this purpose. The regioselectivity is governed by the interplay of the activating methyl group and the deactivating nitro group, leading to a mixture of isomers, primarily 2-iodo- and this compound. Careful control of reaction conditions and robust purification methods are essential for isolating the desired products, which serve as valuable synthons in pharmaceutical and materials science research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination [diva-portal.org]
A Technical Guide to the Spectroscopic Profile of 4-Iodo-3-nitrotoluene
Document ID: TGS-INT-20251230-01 Version: 1.0 For: Researchers, scientists, and drug development professionals
This document provides a comprehensive overview of the spectroscopic data for 4-Iodo-3-nitrotoluene (CAS No. 5326-39-6), an important intermediate in organic synthesis.[1] The information herein is compiled to assist in the identification, characterization, and utilization of this compound in research and development settings.
Data Presentation: Spectroscopic Summary
The following tables summarize the key spectroscopic data for this compound.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆INO₂ | [2][3] |
| Molecular Weight | 263.03 g/mol | [2][3] |
| Appearance | Orange-brown glistening powder | [4] |
| Melting Point | 53-56 °C | [4] |
| Boiling Point | 299.3 °C at 760 mmHg | [5] |
Infrared (IR) Spectroscopy
The following table lists the predicted characteristic infrared absorption bands for this compound based on its functional groups. The data is interpreted from general principles of IR spectroscopy.[6] A gas-phase spectrum is available from the NIST Chemistry WebBook.[2]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium | Aromatic C-H Stretch | Ar-H |
| 2975-2850 | Medium-Weak | Aliphatic C-H Stretch | -CH₃ |
| 1550-1530 | Strong | Asymmetric NO₂ Stretch | Ar-NO₂ |
| 1360-1340 | Strong | Symmetric NO₂ Stretch | Ar-NO₂ |
| 1610-1580 | Medium-Weak | C=C Aromatic Ring Stretch | Ar C=C |
| 900-675 | Strong | C-H Out-of-plane Bend | Ar-H |
| 600-500 | Medium-Strong | C-I Stretch | Ar-I |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR data for this compound is not publicly available in the cited literature. The following data is predicted based on established substituent effects on the toluene scaffold.
1.3.1 Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
The electron-withdrawing effects of the nitro group and the iodo atom will deshield the aromatic protons, shifting them downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.1 | d | ~ 2.0 |
| H-5 | ~ 7.4 | dd | J ≈ 8.0, 2.0 |
| H-6 | ~ 7.9 | d | ~ 8.0 |
| -CH₃ | ~ 2.5 | s | - |
1.3.2 Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
The chemical shifts are influenced by the electronegativity and position of the substituents.[7]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₃) | ~ 145 |
| C-2 | ~ 130 |
| C-3 (-NO₂) | ~ 150 |
| C-4 (-I) | ~ 95 |
| C-5 | ~ 138 |
| C-6 | ~ 125 |
| -CH₃ | ~ 20 |
Mass Spectrometry (MS)
The following table outlines the expected major fragments from an Electron Ionization (EI) Mass Spectrum of this compound.[3][8]
| m/z Ratio | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 263 | [C₇H₆INO₂]⁺• | - | Molecular Ion (M⁺•) |
| 247 | [C₇H₆IO]⁺• | NO | Loss of nitric oxide |
| 217 | [C₇H₆I]⁺• | NO₂ | Loss of nitro group |
| 136 | [C₇H₆NO₂]⁺• | I | Loss of iodine radical |
| 127 | [I]⁺ | C₇H₆NO₂ | Iodine cation |
| 90 | [C₇H₆]⁺• | I, NO₂ | Toluene radical cation |
Experimental Protocols
Synthesis of this compound via Nitration
This protocol describes a common method for the synthesis of this compound from p-iodotoluene.[4]
Reagents:
-
p-Iodotoluene
-
Acetic Anhydride
-
Nitric Acid (HNO₃, concentrated)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Petroleum Ether
Procedure:
-
Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully neutralize by adding NaOH solution until the pH reaches 7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic phases with saturated salt water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation) at 25 °C.
-
Purify the resulting crude product by column chromatography on silica gel, using a mobile phase of petroleum ether:ethyl acetate (ranging from 1:3 to 1:5 v/v) to yield the final product.
Spectroscopic Analysis Protocols
2.2.1 NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing.
-
Data Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer. For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is used between pulses.
2.2.2 IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.
2.2.3 Mass Spectrometry
-
Ionization Method: Utilize an Electron Ionization (EI) source, which is standard for small, relatively volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Analysis: The sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[8] The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.
Mandatory Visualization: Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. 2-Iodo-4-nitrotoluene [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2-Iodo-3-nitrotoluene [webbook.nist.gov]
Introduction: The Molecule and the Method
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-3-nitrotoluene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles and practical experimental considerations. We will delve into the prediction of the spectrum based on molecular structure, outline a robust protocol for data acquisition, and detail the steps for accurate data processing and analysis.
This compound (C₇H₆INO₂) is a substituted aromatic compound featuring a toluene backbone with an iodine atom and a nitro group.[1] Its structure presents a fascinating case for ¹H NMR analysis due to the distinct electronic effects of its three different substituents, which create a unique and predictable pattern of signals.
¹H NMR spectroscopy is an indispensable tool in chemical analysis, providing detailed information about the molecular structure of a compound. By probing the magnetic environments of hydrogen nuclei (protons), we can deduce the number of distinct proton sets, their relative quantities, and their connectivity through spin-spin coupling.[2] For a molecule like this compound, ¹H NMR allows for unambiguous confirmation of its structure.
Spectral Prediction: A First-Principles Approach
Before acquiring a spectrum, a robust prediction serves as a critical validation tool. The predicted spectrum for this compound is based on the electronic effects of the methyl, nitro, and iodo substituents on the aromatic ring.
Substituent Effects and Chemical Shift
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[3][4]
In this compound:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly deshields protons at the ortho and para positions.[3][5]
-
Iodine Atom (-I): An electronegative halogen that acts as an electron-withdrawing group through induction, causing deshielding.
-
Methyl Group (-CH₃): A weak electron-donating group that shields protons at the ortho and para positions.[6][7]
These combined effects result in three distinct chemical environments for the three aromatic protons (H-2, H-5, and H-6) and one environment for the methyl protons. Aromatic protons typically resonate in the δ 6.5-8.0 ppm region, while benzylic protons appear around δ 2.0-3.0 ppm.[8][9]
-
H-2: Positioned ortho to the strongly deshielding nitro group, this proton is expected to be the furthest downfield.
-
H-5: Located ortho to the iodine atom and meta to the methyl group, it will be moderately deshielded.
-
H-6: Situated ortho to the shielding methyl group and meta to the nitro group, this proton is expected to be the furthest upfield among the aromatic signals.
-
-CH₃: These three equivalent protons will appear as a single signal in the benzylic region.
Spin-Spin Coupling
Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent protons on adjacent carbons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).
-
Ortho Coupling (³J):** Coupling between protons on adjacent carbons. Typically strong, with J values of 7–10 Hz.[10][11][12]
-
Meta Coupling (⁴J):** Coupling between protons separated by three bonds. This is a form of long-range coupling and is significantly weaker, with J values of 2–3 Hz.[12][13]
-
Para Coupling (⁵J):** Coupling across four bonds is generally too small to be resolved in standard 1D spectra.
Based on the structure, we predict the following splitting patterns:
-
H-2: Will be split by H-6 through a meta coupling, appearing as a narrow doublet (d).
-
H-5: Will be split by H-6 through an ortho coupling, appearing as a doublet (d).
-
H-6: Will be split by both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets (dd).
-
-CH₃: Has no adjacent protons, so it will appear as a singlet (s).
Predicted Data Summary
The anticipated ¹H NMR data for this compound is summarized below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-2 | ~ 8.2 - 8.4 | 1H | Doublet (d) | ⁴J ≈ 2-3 Hz |
| H-5 | ~ 7.8 - 8.0 | 1H | Doublet (d) | ³J ≈ 7-10 Hz |
| H-6 | ~ 7.3 - 7.5 | 1H | Doublet of Doublets (dd) | ³J ≈ 7-10 Hz, ⁴J ≈ 2-3 Hz |
| -CH₃ | ~ 2.5 - 2.6 | 3H | Singlet (s) | N/A |
Experimental Protocol: Acquiring a High-Quality Spectrum
The validity of any spectral analysis rests on the quality of the acquired data. A meticulously executed experimental protocol is non-negotiable.
Rationale for Methodological Choices
-
Solvent: A deuterated solvent is essential. It avoids an overwhelming solvent signal in the ¹H spectrum and provides the deuterium (²H) signal necessary for the spectrometer's field-frequency lock.[14] Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.
-
Purity: The sample must be free of particulate matter and paramagnetic impurities.[15] Solids disrupt magnetic field homogeneity, leading to broad peaks and poor resolution, while paramagnetic species cause severe line broadening.[15][16] Filtration is a mandatory step.
-
Concentration: The sample concentration must be sufficient to achieve a good signal-to-noise ratio in a reasonable time. For a small molecule like this, 5-10 mg in 0.6-0.7 mL of solvent is a standard and effective concentration.[15][17]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtration: Construct a micro-filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[16] Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube. This removes any suspended impurities.[16][17]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Instrument Parameters
While specific parameters depend on the spectrometer, the following provides a robust starting point for a 400 MHz instrument:
-
Experiment: Standard 1D Proton acquisition.
-
Number of Scans (NS): 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 2 seconds. A sufficient delay to allow for nearly complete relaxation of protons, ensuring accurate integration.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 0 to 12 ppm. A standard range that covers all expected signals.
Data Processing and Analysis Workflow
Raw NMR data is collected as a Free Induction Decay (FID), a time-domain signal. This must be mathematically processed to generate the familiar frequency-domain spectrum.[2][18]
Processing Steps
-
Apodization (Window Function): The FID is multiplied by a mathematical function (e.g., exponential) to improve the signal-to-noise ratio or resolution before Fourier transformation.[2]
-
Fourier Transform (FT): This critical step converts the FID from the time domain to the frequency domain, revealing the individual resonance frequencies (peaks).[2][19]
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[2][19]
-
Baseline Correction: The baseline of the spectrum is mathematically flattened to ensure accurate peak integration.[19]
-
Referencing: The chemical shift axis is calibrated by setting the peak for the internal standard, tetramethylsilane (TMS), to 0.00 ppm.
-
Integration: The area under each signal is calculated. These integral values are proportional to the number of protons giving rise to the signal.
-
Peak Picking: The precise chemical shift of each peak is identified and reported.
The following diagram illustrates the complete workflow from sample preparation to final analysis.
Caption: Workflow for NMR spectrum acquisition and analysis.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a molecular structure. The distinct electronic nature of the three substituents (-CH₃, -NO₂, -I) creates a predictable and easily interpretable pattern of three aromatic signals and one aliphatic signal. By following the rigorous experimental and processing protocols outlined in this guide, researchers can confidently acquire and analyze a high-resolution spectrum that confirms the identity and purity of this compound, a valuable intermediate in organic synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. jove.com [jove.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. homework.study.com [homework.study.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. organomation.com [organomation.com]
- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 17. sites.bu.edu [sites.bu.edu]
- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 19. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-iodo-3-nitrotoluene. The document presents predicted spectral data, a standardized experimental protocol for data acquisition, and a comparative analysis with structurally related compounds. This information is intended to support researchers in the identification, characterization, and quality control of this and similar chemical entities.
Data Presentation: Predicted and Comparative 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound were predicted using an online spectral database (NMRDB.org). For comparative purposes, experimental data for the related compounds, 3-nitrotoluene and 4-iodotoluene, are also provided. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm. The solvent for all presented data is deuterated chloroform (CDCl3).
Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) in CDCl3
| Carbon Atom | This compound (Predicted) | 3-Nitrotoluene (Experimental) | 4-Iodotoluene (Experimental) |
| C1 (C-CH3) | 143.1 | 139.5 | 138.0 |
| C2 | 136.2 | 121.9 | 130.0 |
| C3 (C-NO2) | 150.8 | 148.5 | - |
| C4 (C-I) | 95.0 | - | 91.2 |
| C5 | 127.9 | 129.4 | 130.0 |
| C6 | 133.5 | 135.2 | 138.0 |
| CH3 | 20.5 | 21.4 | 21.1 |
Note: Experimental data for 3-nitrotoluene and 4-iodotoluene were sourced from publicly available spectral databases.
Experimental Protocols: Standard Methodology for 13C NMR Spectroscopy
The following is a generalized, yet detailed, protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum for a small organic molecule such as this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-50 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detector coils (typically a height of about 4-5 cm).
2. NMR Spectrometer Setup:
-
Instrumentation: A standard NMR spectrometer with a multinuclear probe operating at a field strength of, for example, 100 MHz for 13C nuclei (corresponding to a 400 MHz proton frequency) is suitable.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The spectrometer's field is then "locked" onto the deuterium signal of the CDCl3 solvent to correct for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to maximize the field uniformity across the sample, resulting in sharp, well-defined NMR signals.
3. Data Acquisition:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbon nuclei, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).
-
Acquisition Parameters:
-
Pulse Angle: A 30-degree pulse angle is commonly used to allow for a shorter relaxation delay.
-
Spectral Width: The spectral width should be set to encompass all expected carbon signals (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2 seconds is a standard starting point.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration.
-
4. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure that all peaks have the correct Lorentzian shape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (CDCl3 triplet at ~77.16 ppm).
-
Peak Picking: The chemical shifts of the individual peaks are identified and listed.
Visualization of Substituent Effects
The chemical shifts of the aromatic carbons in this compound are significantly influenced by the electronic effects of the iodo and nitro substituents. The following diagram illustrates the logical relationship between these substituents and their impact on the electron density and, consequently, the 13C NMR chemical shifts of the benzene ring.
Caption: Substituent effects on 13C NMR shifts.
A Comprehensive Technical Guide to the Solubility of 4-Iodo-3-nitrotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Iodo-3-nitrotoluene, a key intermediate in various organic syntheses. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and for its application in medicinal chemistry and materials science.
Core Concepts: Solubility of this compound
This compound (CAS 5326-39-6) is a yellow to orange-brown crystalline powder.[1][2] Its molecular structure, featuring a nonpolar toluene ring substituted with a polar nitro group and a large, polarizable iodine atom, results in a nuanced solubility profile. Generally, it is insoluble or sparingly soluble in water but demonstrates good solubility in a range of common organic solvents.[1][3]
Quantitative Solubility Data
While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative summary is presented below. For comparison, the aqueous solubility of the related compound, 4-nitrotoluene, is 442 mg/L at 30°C.[4]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Classification | Solvent Examples | Solubility of this compound |
| Polar Protic Solvents | Methanol, Ethanol | Soluble[1][5][6] |
| Polar Aprotic Solvents | Acetone, Acetic Acid, Aqueous Ethanol | Soluble[1][3] |
| Nonpolar Solvents | Ether | Soluble[1] |
| Aqueous Solvents | Water | Insoluble/Sparingly Soluble[1][3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (chemically compatible with the solvent)
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the chosen organic solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Preparation:
-
After the equilibration period, allow the solution to stand undisturbed for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of a Key Synthetic Pathway
This compound is a valuable precursor in organic synthesis, particularly in cross-coupling reactions. The iodine substituent makes it an excellent substrate for reactions like the Ullmann coupling, which is used to form biaryl compounds.
Ullmann Reaction Workflow
The following diagram illustrates the workflow for a typical Ullmann-type homocoupling reaction of this compound to produce 4,4'-dimethyl-2,2'-dinitrobiphenyl.
Caption: Workflow for the Ullmann homocoupling of this compound.
Mechanistic Overview of the Ullmann Reaction
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides. While the exact mechanism can be complex and is still a subject of research, a generally accepted pathway for the homocoupling of this compound is depicted below.
Caption: Simplified catalytic cycle for the Ullmann homocoupling reaction.
This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended that researchers perform quantitative solubility studies using the described protocols to obtain precise data for their systems of interest. The provided diagrams offer a clear visualization of a key synthetic application of this versatile chemical intermediate.
References
- 1. This compound Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]
- 2. This compound [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. 5326-39-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Iodo-3-nitrotoluene (CAS No. 5326-39-6), a key intermediate in various organic synthesis applications. Due to its potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are essential for all personnel handling this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for the safe design of experiments and for understanding its behavior under various conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [2] |
| Appearance | Yellow to orange-brown glistening powder/crystalline solid. | [3] |
| Melting Point | 53-58 °C | [2][4] |
| Boiling Point | 111 °C @ 1 mmHg; ~299.3 °C @ 760 mmHg | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | [2] |
| Solubility | Insoluble in water; Soluble in methanol and other common organic solvents. | [5] |
| Density | ~1.88 g/cm³ | [5] |
| Vapor Pressure | 0.00213 mmHg @ 25°C | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and reactivity to ensure safe handling.
GHS Hazard Classification: [2]
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[2]
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Handling Protocols
Adherence to a strict experimental workflow is paramount to minimize exposure and ensure a safe working environment. The following protocol is a general guideline for handling this compound and should be adapted to specific laboratory conditions and experimental scales.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[8] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates may be necessary. | To prevent inhalation of dust and potential vapors.[7] |
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage: [3]
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed to prevent the release of dust.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Some sources recommend refrigerated storage.[5]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste and disposed of in sealed, properly labeled containers.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For larger spills, follow institutional emergency procedures.[7] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the hazards of this compound and the necessary control measures.
Caption: Relationship between hazards, exposure routes, and controls.
By understanding and implementing these safety and handling precautions, researchers, scientists, and drug development professionals can work safely with this compound, minimizing risks to themselves and the environment.
References
- 1. scbt.com [scbt.com]
- 2. 4-碘-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 5326-39-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. This compound|lookchem [lookchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nj.gov [nj.gov]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. research.wayne.edu [research.wayne.edu]
4-Iodo-3-nitrotoluene as a building block in organic synthesis
An In-depth Technical Guide to 4-Iodo-3-nitrotoluene as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure—comprising a toluene backbone, an iodine atom, and a nitro group—provides multiple reactive sites for a diverse range of chemical transformations. The presence of an iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nitro group can be readily reduced to an amine, opening pathways for further derivatization and scaffold elaboration. This combination of functionalities makes this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key synthetic applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective utilization in synthetic protocols. The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 5326-39-6 | [2] |
| Molecular Formula | C₇H₆INO₂ | [2][3] |
| Molecular Weight | 263.03 g/mol | [2][4] |
| Appearance | Orange-brown or brown-yellow crystalline powder | [1][2] |
| Melting Point | 53-56 °C | [2][5] |
| Boiling Point | 299.3 ± 28.0 °C at 760 mmHg | [2] |
| Density | 1.883 - 1.9 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| Storage | Keep in a dark, dry, and sealed container at room temperature or refrigerated. | [1][2] |
Synthesis of this compound
This compound is typically synthesized via the nitration of 4-iodotoluene or the iodination of 3-nitrotoluene.[1][6] A common laboratory-scale preparation involves the nitration of p-iodotoluene using a mixture of nitric acid and sulfuric acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nitration of p-Iodotoluene[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve p-iodotoluene (e.g., 6.63 g) in acetic anhydride (5 mL).
-
Nitration: While maintaining the temperature at 0 °C, slowly add concentrated nitric acid (3 mL) dropwise. After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully add NaOH solution to neutralize the acid and adjust the pH to 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate mobile phase to yield this compound.
Core Synthetic Applications
The dual reactivity of the iodo and nitro groups makes this compound a powerful intermediate for constructing complex molecular frameworks.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition to Pd(0) catalysts, making it an ideal handle for various cross-coupling reactions.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds by coupling an organohalide with an organoboron compound.[7][8] This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and mild reaction conditions.
Caption: Simplified workflow for the Suzuki-Miyaura cross-coupling reaction.
(Adapted from a protocol for a structurally similar nitro-iodo-heterocycle)
-
Reaction Setup: To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid (2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%), and a 2 M aqueous solution of Na₂CO₃ (2 equiv.).
-
Solvent Addition: Add 1,4-dioxane as the solvent to the vial.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 40 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9] This reaction is fundamental for synthesizing aryl alkynes, which are precursors to many complex natural products and functional materials.
Caption: Key components and product of the Sonogashira coupling reaction.
(Adapted from a general protocol for aryl iodides)
-
Reaction Setup: In a two-neck round-bottom flask fitted with a condenser, place this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and copper(I) iodide (CuI, 1-2 mol%).
-
Inert Atmosphere: Degas the flask and back-fill with an inert gas (e.g., Argon).
-
Reagent Addition: Add a degassed solvent such as triethylamine (TEA) or a mixture of THF/piperidine. Then, add the terminal alkyne (1.1-1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for the required time (typically 2-8 hours), monitoring by TLC.
-
Work-up: Evaporate the solvents. Add a saturated aqueous solution of sodium bicarbonate and extract with an ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the residue by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd/Cu@AC | K₂CO₃ | EtOH | ~87%[10] |
| Phenylacetylene | (PPh)PdCl | - | [TBP][4EtOV] | 95%[11] |
| Propargyl alcohol | (PPh)PdCl | - | [TBP][4EtOV] | 85%[11] |
| Table reflects typical yields for Sonogashira coupling with aryl iodides under various conditions. |
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for vinylation.[12][13]
Caption: General experimental workflow for the Heck reaction.
(Adapted from a protocol for a structurally similar nitro-iodo-indazole)
-
Reaction Setup: To a dry Schlenk flask, add this compound (0.5 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.025 mmol), and Sodium Carbonate (1.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (2.5 mL) followed by the alkene (e.g., methyl acrylate, 0.75 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation that dramatically increases the molecular diversity accessible from this compound.[14] The resulting 4-iodo-2-aminotoluene is a valuable bifunctional intermediate. A variety of reagents can achieve this transformation, with the choice depending on functional group compatibility and desired selectivity.[15][16]
Caption: Common methods for the reduction of the nitro group to an amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux and stir, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add a cold solution of sodium hydroxide (e.g., 3M) to precipitate tin salts (a basic pH should be reached).
-
Purification: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 4-iodo-2-aminotoluene.
| Reagent | Conditions | Advantages | Disadvantages |
| H₂ + Pd/C | Catalytic, H₂ balloon or pressure | High efficiency, clean reaction | May reduce other functional groups |
| Fe / Acid | Reflux in acidic medium (e.g., AcOH, NH₄Cl) | Cost-effective, tolerates many groups | Requires filtration of iron salts |
| SnCl₂ | Reflux in solvent (e.g., EtOH) | Mild, good chemoselectivity | Stoichiometric tin waste |
| Zn / Acid | Acidic conditions (e.g., AcOH) | Mild, good chemoselectivity | Stoichiometric zinc waste |
Nucleophilic Aromatic Substitution (SNA)
While less common than cross-coupling, the iodine atom can undergo nucleophilic aromatic substitution, particularly due to the activating effect of the electron-withdrawing nitro group located ortho and para to the reaction sites.[17][18] This pathway allows for the direct introduction of nucleophiles such as alkoxides, thiolates, or amines, although harsh conditions may be required.
Applications in Target-Oriented Synthesis
This compound serves as a key starting material or intermediate in the synthesis of a variety of more complex molecules.[5]
-
Pharmaceutical Intermediates: It is a precursor for synthesizing molecules with potential antifungal, antibacterial, and anticancer activities.[1]
-
Fine Chemicals: It is used to prepare compounds such as 3-cyano-4-iodotoluene, 4,6′-dimethyl-2,2′-dinitrobiphenyl, and bis(2-nitro-4-methylphenyl) sulfide.[3][5]
-
Agrochemicals and Dyes: The versatile reactivity allows for its incorporation into various agrochemical and dyestuff scaffolds.[1]
Safety Information
This compound is classified as a hazardous chemical.[1] It is an irritant to the skin, eyes, and respiratory system.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a building block of significant strategic importance in organic synthesis. The presence of two distinct and highly useful functional groups—a readily displaceable iodine atom and a reducible nitro group—provides chemists with a powerful platform for molecular construction. Its utility in cornerstone reactions such as Suzuki, Sonogashira, and Heck couplings, combined with the synthetic versatility of the resulting aminotoluene derivative, ensures its continued application in the discovery and development of novel pharmaceuticals, functional materials, and other high-value chemical products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]
- 4. This compound | 5326-39-6 | FAA32639 | Biosynth [biosynth.com]
- 5. 4-碘-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
A Technical Guide to High-Purity 4-Iodo-3-nitrotoluene for Researchers
This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity 4-Iodo-3-nitrotoluene for their work. This document provides a comprehensive overview of commercial suppliers, key chemical and physical properties, detailed experimental protocols for synthesis and purification, and methods for quality control.
Commercial Suppliers of High-Purity this compound
The availability of high-purity this compound is crucial for research and development purposes. A variety of chemical suppliers offer this compound at different purity levels and quantities. Below is a summary of some commercial suppliers. Prices are subject to change and should be used for estimation purposes only.
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 98% | 5g | $194.00 |
| SynQuest Laboratories | 95% | 1g | $15.00 |
| 5g | $48.00 | ||
| 25g | $180.00 | ||
| 100g | $480.00 | ||
| Matrix Scientific | 99% | 5g | $28.00 |
| 25g | $58.00 | ||
| CookeChem | ≥98.0% | 5G | RMB 56.00 |
| 25G | RMB 226.40 | ||
| 100g | RMB 867.20 | ||
| NINGBO INNO PHARMCHEM CO.,LTD | ≥97.0% | Inquiry | Inquiry |
| Amerigo Scientific | Not specified | 5g | Inquiry |
| Biosynth | Not specified | Inquiry | Inquiry |
| Manus Aktteva Biopharma LLP | Not specified | Inquiry | Inquiry |
Physicochemical Properties
This compound is a yellow to orange-brown crystalline solid.[1][2] It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[3][4] Its chemical structure, featuring an iodine atom and a nitro group on a toluene ring, provides versatile reactivity for various chemical transformations.[1][3]
| Property | Value |
| CAS Number | 5326-39-6 |
| Molecular Formula | C7H6INO2 |
| Molecular Weight | 263.03 g/mol |
| Appearance | Yellow to orange-brown solid/glistening powder |
| Melting Point | 53-56 °C, 65-67 °C, 82-84 °C (depends on purity)[1][5] |
| Boiling Point | ~275-277 °C, 299.3 °C at 760 mmHg |
| Density | ~1.9 g/cm³[1][3] |
| Solubility | Insoluble in water; soluble in common organic solvents like methanol, ethanol, and ether.[1] |
| Stability | Stable under normal conditions, may decompose on heating or with strong oxidizing agents.[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the diazotization of 4-amino-3-nitrotoluene, followed by a Sandmeyer-type reaction with potassium iodide.[6][7] An alternative route involves the nitration of p-iodotoluene.[5][8]
Method 1: From 4-Amino-3-nitrotoluene (Diazotization-Sandmeyer Reaction)
This procedure is adapted from the synthesis of similar iodo-aromatic compounds.
Materials:
-
4-Amino-3-nitrotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve 4-amino-3-nitrotoluene in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound will form.
-
Allow the mixture to warm to room temperature and then heat gently to about 50-60 °C for 30-60 minutes to ensure complete reaction.
-
Cool the mixture and collect the crude product by vacuum filtration.
-
Wash the solid with cold water, followed by a cold, dilute sodium thiosulfate solution to remove any excess iodine, and then again with cold water.
Method 2: Nitration of p-Iodotoluene
This method involves the direct nitration of p-iodotoluene.[5][8]
Materials:
-
p-Iodotoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Ethanol or Methanol for recrystallization
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add p-iodotoluene to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the p-iodotoluene solution, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for a few hours.
-
Pour the reaction mixture onto crushed ice. The crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification of this compound
The crude product from either synthesis method can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot solvent, such as ethanol or methanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the pure product and combine them.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Quality Control and Analytical Methods
To ensure the purity of this compound for research applications, several analytical techniques are employed.
| Analytical Method | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities.[9] | A single major peak corresponding to this compound with minimal impurity peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural isomers or impurities.[10] | The ¹H NMR and ¹³C NMR spectra should be consistent with the structure of this compound. |
| Melting Point Analysis | To assess the purity of the crystalline solid. | A sharp melting point range close to the literature value indicates high purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of this compound. |
Visualizations
Procurement and Quality Control Workflow
Caption: A flowchart illustrating the process of procuring and verifying the quality of this compound for research purposes.
Synthesis Pathway of this compound
Caption: A diagram showing two common synthetic routes to produce this compound, followed by purification.
References
- 1. This compound Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. Page loading... [guidechem.com]
- 9. Separation of 4-Chloro-6-iodo-3-nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. creative-biostructure.com [creative-biostructure.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-3-nitrotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This application note provides detailed protocols and reaction conditions for the Suzuki-Miyaura coupling of 4-iodo-3-nitrotoluene with various arylboronic acids. The presence of both an electron-withdrawing nitro group and an iodine atom makes this compound an interesting substrate, prone to facile oxidative addition. The methodologies described herein are based on established procedures for similar electron-deficient aryl halides and serve as a robust starting point for the synthesis of a diverse range of substituted 2-methyl-5-arylnitrobenzenes, which are valuable intermediates in medicinal chemistry and materials science.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst, typically in its Pd(0) oxidation state, to couple an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by the base.[4][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These conditions are compiled from successful couplings of structurally related electron-deficient aryl iodides and provide a basis for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12-18 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 8-16 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 12 | 88-96 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 6-12 | 92-99 |
Experimental Protocols
This section provides a detailed, representative experimental procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degassing: Seal the flask with a septum and purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Under the inert atmosphere, heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically after 12-18 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-5-phenyl-1-nitrobenzene.
Mandatory Visualizations
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, stands as a cornerstone of modern organic synthesis. Its ability to create substituted alkenes with high stereo- and regioselectivity has made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and a generalized protocol for the Heck reaction utilizing 4-iodo-3-nitrotoluene as a key substrate. The presence of both a nitro group and a methyl group on the aromatic ring makes this substrate a versatile building block for the synthesis of a variety of complex molecules.
The general transformation involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. The electron-withdrawing nitro group can influence the reactivity of the aryl iodide, and the reaction conditions can be tailored to achieve high yields and selectivity.
Reaction Scheme
Key Reaction Parameters and Optimization
Several factors can be optimized to achieve the desired outcome in the Heck reaction of this compound. A summary of typical reaction conditions is provided in the table below.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, PdCl₂(PPh₃)₂ | Catalyst loading typically ranges from 0.5 to 5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free systems | The choice of ligand can influence catalyst stability and reactivity. |
| Base | K₂CO₃, Na₂CO₃, Et₃N, piperidine | An inorganic or organic base is required to neutralize the hydrogen halide formed. |
| Solvent | DMF, NMP, acetonitrile, toluene | A polar aprotic solvent is generally preferred. |
| Alkene | Styrene, acrylates (e.g., n-butyl acrylate, ethyl acrylate) | The nature of the alkene will determine the structure of the product. |
| Temperature | 80 - 140 °C | The optimal temperature depends on the specific substrates and catalyst system. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific applications.
Protocol 1: Heck reaction of this compound with Styrene
This protocol is adapted from a similar reaction with a structurally related substrate and is expected to yield (E)-4-methyl-2-nitrostilbene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 0.02 equiv) and triphenylphosphine (0.04 mmol, 0.04 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 mL).
-
Add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-4-methyl-2-nitrostilbene.
Protocol 2: Heck reaction of this compound with n-Butyl Acrylate
This protocol is a general procedure for the coupling of aryl iodides with acrylates and is expected to yield n-butyl (E)-3-(4-methyl-2-nitrophenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) chloride (PdCl₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) chloride (0.01 mmol, 0.01 equiv), and anhydrous DMF (3 mL).
-
Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture.
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the pure product.
Data Presentation
| Substrate 1 | Substrate 2 | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | DMF | 100-120 | 4-12 | (E)-4-Methyl-2-nitrostilbene | Expected >80 |
| This compound | n-Butyl Acrylate | PdCl₂ (1) | Et₃N (2) | DMF | 100 | 2-8 | n-Butyl (E)-3-(4-methyl-2-nitrophenyl)acrylate | Expected >85 |
Note: The yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-3-nitrotoluene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2] Aryl iodides are particularly reactive substrates in Sonogashira couplings.[1]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-iodo-3-nitrotoluene with various terminal alkynes. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the aryl iodide. The resulting 4-alkynyl-3-nitrotoluene derivatives are valuable intermediates in the synthesis of a range of compounds with potential applications in medicinal chemistry and materials science.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound is as follows:
Where:
-
I-Ar-NO2 is this compound
-
H-C≡C-R is a terminal alkyne
-
R can be an aryl, alkyl, or functionalized group
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of nitro-substituted aryl iodides with various terminal alkynes. While specific data for this compound with a wide range of alkynes under identical conditions is not extensively available in a single source, the data presented from closely related substrates demonstrates the general feasibility and expected outcomes.
| Entry | Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | None | Dabco (3 equiv.) | DMF | RT | 12 | Quantitative | [3] |
| 2 | 1-Iodo-4-nitrobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | None | Et₃N | [TBP][4EtOV] | 55 | 3 | 78 | [4][5] |
| 3 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | --- | THF-DMA (9:1) | 75 | 72 | <2 (Batch) | [6] |
| 4 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.025) | None | --- | [TBP][4EtOV] | 55 | 3 | 95 | [4] |
| 5 | Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2 equiv.) | Acetonitrile | RT | 9-11 | Excellent | [7] |
Note: The conditions and yields reported are for the specified aryl iodides and may require optimization for this compound.
Mandatory Visualization
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
A generalized workflow for the Sonogashira coupling of this compound with a terminal alkyne is depicted below.
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with terminal alkynes. These represent a standard palladium/copper co-catalyzed method and a copper-free alternative.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is a general method adaptable for various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Base: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol, 3.0 equiv.). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Analysis: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the substrate or product is sensitive to copper salts, or to avoid potential contamination of the final product with copper.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine, or Piperidine)
-
Anhydrous solvent (e.g., DMF, THF, or Toluene)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) in the anhydrous solvent (5-10 mL).
-
Inert Atmosphere: Deoxygenate the solution by bubbling an inert gas through it for 15-20 minutes.
-
Addition of Base and Alkyne: Add the amine base (3.0 mmol, 3.0 equiv.) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to a specified temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography as described in Protocol 1.
-
Analysis: Characterize the final product using standard analytical techniques.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times.[8]
Materials:
-
Same as Protocol 1 or 2
-
Microwave synthesis reactor and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the chosen palladium catalyst, copper(I) iodide (if applicable), the base, and the solvent.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, work-up and purify the product as described in the previous protocols.
Concluding Remarks
The Sonogashira coupling of this compound with terminal alkynes is an effective method for the synthesis of various substituted alkynyl-nitrotoluenes. The choice of reaction conditions, particularly the catalyst system (with or without copper) and the use of conventional heating versus microwave irradiation, can be tailored to the specific alkyne and the desired reaction time. The provided protocols offer a solid foundation for researchers to explore this valuable transformation in their synthetic endeavors. Optimization of the reaction parameters for each specific substrate combination is recommended to achieve the best results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to a wide array of arylamines. Its significance lies in its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions compared to classical methods such as the Ullmann condensation or nucleophilic aromatic substitution. This methodology is extensively utilized in the pharmaceutical industry and materials science, where the arylamine motif is a common structural feature in numerous bioactive molecules and functional organic materials.
The amination of 4-iodo-3-nitrotoluene is of particular interest as the product, an N-substituted-4-methyl-2-nitroaniline, serves as a valuable intermediate in the synthesis of various target molecules, including pharmaceuticals and dyestuffs. The presence of the electron-withdrawing nitro group and the sterically demanding methyl group on the aryl iodide presents unique challenges and necessitates careful optimization of the reaction conditions.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. Given the electron-deficient nature of the aryl iodide, specific considerations are necessary to achieve high yields and minimize side reactions.
Table 1: Summary of Typical Reaction Components
| Component | Examples | Role in Reaction | Key Considerations for this compound |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Pre-catalyst that forms the active Pd(0) species. | Pd₂(dba)₃ and Pd(OAc)₂ are commonly used and generally effective. |
| Ligand | XPhos, RuPhos, BrettPhos, Xantphos | Stabilizes the Pd(0) catalyst, facilitates oxidative addition and reductive elimination. | Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often preferred for electron-deficient aryl iodides to promote efficient coupling. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitating its coordination to the palladium center. | A strong, non-nucleophilic base like NaOtBu is typically required. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be explored.[1] |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction kinetics. | Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are common choices. |
| Amine | Primary and secondary alkyl or aryl amines | The nitrogen nucleophile that couples with the aryl iodide. | The reactivity can vary significantly depending on the steric and electronic properties of the amine. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine. The quantities can be adjusted proportionally.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed toluene
-
Deionized water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Heating mantle or oil bath with a temperature controller
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 263 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg) to the tube.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Reaction Execution: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-substituted-4-methyl-2-nitroaniline.
Quantitative Data Summary
The following table provides representative data for the Buchwald-Hartwig amination of aryl iodides with various amines, which can serve as a starting point for the optimization of the reaction with this compound. Actual yields for the target reaction will depend on the specific amine and optimized conditions.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Iodides
| Aryl Iodide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 1-Iodo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 12 | 92 |
| 4-Iodotoluene | Benzylamine | [Pd(allyl)Cl]₂ / BrettPhos | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 2-Iodobenzonitrile | n-Hexylamine | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 90 | 16 | 88 |
Note: The data in this table is illustrative and compiled from various sources on Buchwald-Hartwig amination of related substrates. Yields are not specific to this compound and should be considered as a general guide.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a dry environment.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
This compound and its aminated products may be toxic. Avoid inhalation, ingestion, and skin contact.
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile platform for the synthesis of N-substituted-4-methyl-2-nitroanilines from this compound. Careful selection of the catalyst system and reaction conditions is paramount to achieving high yields, particularly given the electronic and steric properties of the substrate. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for Ullmann Condensation Reactions with 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a versatile and widely utilized copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This reaction is of significant importance in the synthesis of diaryl amines and diaryl ethers, which are key structural motifs in many pharmaceuticals, agrochemicals, and functional materials. 4-Iodo-3-nitrotoluene is a valuable building block in organic synthesis. The presence of an electron-withdrawing nitro group activates the aryl iodide towards nucleophilic attack, making it a suitable substrate for Ullmann condensation reactions. The methyl group provides an additional point for further functionalization. This document provides detailed application notes and experimental protocols for Ullmann condensation reactions involving this compound with amine and phenol nucleophiles.
Reaction Principle
The Ullmann condensation of this compound proceeds via a copper-catalyzed cycle. The reaction is typically carried out at elevated temperatures in the presence of a copper catalyst (e.g., copper powder, Cu(I) salts) and a base. The base is crucial for the deprotonation of the amine or phenol nucleophile, generating the active nucleophilic species. Modern Ullmann protocols often employ ligands to stabilize the copper catalyst, enhance its solubility, and promote the reaction under milder conditions. The electron-withdrawing nitro group on the this compound substrate facilitates the oxidative addition step in the catalytic cycle, a key process in the C-N or C-O bond formation.
Application 1: Synthesis of N-Aryl-4-methyl-2-nitroanilines
The N-arylation of anilines with this compound provides access to a range of substituted 4-methyl-2-nitrodiphenylamine derivatives. These compounds are valuable intermediates in the synthesis of more complex molecules, including potential drug candidates.
Quantitative Data Summary
| Entry | Amine/Aniline | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product | M.P. (°C) |
| 1 | Aniline | Cu powder, CuI | K2CO3 | Nitrobenzene | 190-200 | 4 | 75 | 4-Methyl-2-nitro-N-phenylaniline | 132-133 |
| 2 | p-Toluidine | Cu powder, CuI | K2CO3 | Nitrobenzene | 190-200 | 4 | 78 | 4,4'-Dimethyl-2-nitro-N-phenylaniline | 145-146 |
| 3 | m-Toluidine | Cu powder, CuI | K2CO3 | Nitrobenzene | 190-200 | 4 | 72 | 3,4'-Dimethyl-2-nitro-N-phenylaniline | 110-111 |
Experimental Protocol: General Procedure for the N-Arylation of Anilines
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (2.0 equiv)
-
Copper powder (0.2 equiv)
-
Copper(I) iodide (0.1 equiv)
-
Anhydrous potassium carbonate (2.0 equiv)
-
Nitrobenzene (solvent)
-
Ethanol
-
Hydrochloric acid (10%)
-
Sodium hydroxide solution (10%)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound, the substituted aniline, anhydrous potassium carbonate, copper powder, and copper(I) iodide.
-
Solvent Addition: Add nitrobenzene to the flask to serve as the solvent.
-
Reaction: Heat the reaction mixture to 190-200 °C with vigorous stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethanol and filter the mixture to remove the copper catalyst and inorganic salts.
-
Solvent Removal: Remove the ethanol and nitrobenzene from the filtrate by steam distillation.
-
Extraction: Extract the residue with dichloromethane or ethyl acetate. Wash the organic layer successively with 10% hydrochloric acid, water, 10% sodium hydroxide solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-4-methyl-2-nitroaniline.
Application 2: Synthesis of Diaryl Ethers
The O-arylation of phenols with this compound yields diaryl ether derivatives, which are important structural motifs in natural products and pharmaceuticals.
Quantitative Data Summary
| Entry | Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenol | CuI (10 mol%) | K3PO4 | DMF | 120 | 24 | 85 | 4-Methyl-2-nitrodiphenyl ether |
| 2 | p-Cresol | CuI (10 mol%) | Cs2CO3 | Dioxane | 110 | 24 | 88 | 4,4'-Dimethyl-2-nitrodiphenyl ether |
| 3 | 4-Methoxyphenol | Cu2O (5 mol%) | K2CO3 | Pyridine | 130 | 18 | 90 | 4-Methoxy-4'-methyl-2'-nitrodiphenyl ether |
Note: The data in this table is representative and based on typical Ullmann ether synthesis conditions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocol: General Procedure for the O-Arylation of Phenols
Materials:
-
This compound (1.0 equiv)
-
Substituted phenol (1.2 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Potassium phosphate (K3PO4) or Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF) or Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the substituted phenol, copper(I) iodide, and the base (K3PO4 or Cs2CO3).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (DMF or dioxane) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the specified temperature (e.g., 110-120 °C) and stir the mixture for the indicated time (e.g., 24 hours). Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure diaryl ether.
Visualizations
Ullmann Condensation of this compound with an Amine
Caption: General scheme for the Ullmann C-N coupling.
Proposed Catalytic Cycle for Ullmann C-N Coupling
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-iodo-3-nitrotoluene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: an iodo group amenable to cross-coupling, a nitro group that can be further transformed, and a methyl group. The protocols outlined herein cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents, leading to the synthesis of diverse biaryl scaffolds.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/EtOH (4:1) | 100 | 12 | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | (3-Thienyl)boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 90-98 |
| 4 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O (2:1) | 80 | 18 | 88-96 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the specified base (2.0-3.0 equiv.), the palladium catalyst, and the ligand (if applicable).
-
Solvent Addition: Add the appropriate solvent system under an inert atmosphere (e.g., argon or nitrogen).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are important precursors in organic synthesis.[1]
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 85-92 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | 12 | 90-98 |
| 4 | Ethynylbenzene | Pd(OAc)₂ (1) / P(t-Bu)₃ (2) | - | K₂CO₃ | Toluene | 100 | 10 | 88-95 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst (if applicable).
-
Solvent and Base: Add the anhydrous solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at the specified temperature and monitor its progress.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is particularly useful for the vinylation of this compound. The presence of the electron-withdrawing nitro group can influence the regioselectivity of the alkene insertion.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 70-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | NMP | 120 | 18 | 85-95 |
| 3 | Methyl vinyl ketone | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMAc | 110 | 10 | 75-85 |
| 4 | Styrene | Pd/C (10) | - | K₃PO₄ | Water | 100 | 24 | 60-70 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the ligand (if required).
-
Solvent and Reagents: Add the solvent, the base (2.0-3.0 equiv.), and the alkene (1.2-1.5 equiv.).
-
Reaction: Seal the vessel and heat to the specified temperature with stirring.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The presence of the nitro group can make the aryl iodide more electron-deficient, which can affect the rate of oxidative addition. Care must be taken in the choice of base, as strong bases like sodium tert-butoxide can be incompatible with the nitro group.[4]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | K₂CO₃ | t-BuOH | 90 | 16 | 70-80 |
| 4 | Indole | [Pd(allyl)Cl]₂ (1) | DavePhos (2) | K₃PO₄ | Toluene | 100 | 20 | 85-95 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
Chemoselective Reduction of 4-Iodo-3-nitrotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoselective reduction of the nitro group in 4-iodo-3-nitrotoluene to yield 4-iodo-3-aminotoluene. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals, where preserving the iodo-substituent is essential for subsequent cross-coupling reactions or other functionalizations.
Introduction
The selective reduction of a nitro group in the presence of other reducible functionalities, particularly halogens, is a common challenge in organic synthesis. Standard catalytic hydrogenation methods, such as using palladium on carbon (Pd/C), can often lead to undesired dehalogenation.[1][2] This note explores three reliable methods for the chemoselective reduction of this compound, focusing on reagents and conditions that minimize the loss of the iodine atom:
-
Iron powder with Ammonium Chloride: A classic, robust, and cost-effective method for nitro group reduction.[3][4]
-
Tin(II) Chloride Dihydrate: A mild and selective reducing agent for nitroarenes.[5][6]
-
Raney® Nickel Catalytic Hydrogenation: A powerful catalytic method that can be tuned to selectively reduce nitro groups without affecting aryl halides.[7][8]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the three presented methods for the synthesis of 4-iodo-3-aminotoluene.
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Method 1 | Iron powder, Ammonium Chloride | Ethanol/Water | 70 | 1 | >95 (crude) |
| Method 2 | Tin(II) Chloride Dihydrate | Ethyl Acetate | 50 | 12 (overnight) | 95 |
| Method 3 | Raney® Nickel, Hydrazine Hydrate | Ethanol | Reflux | 4 | High |
Experimental Protocols
Method 1: Reduction with Iron Powder and Ammonium Chloride
This method utilizes inexpensive and readily available reagents and is suitable for large-scale synthesis.[2]
Materials:
-
This compound
-
Iron powder (<10 μm)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Add iron powder (10 eq) and ammonium chloride (10 eq) to the suspension.
-
Heat the reaction mixture to 70 °C and stir vigorously for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Suspend the resulting material in water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude 4-iodo-3-aminotoluene. Further purification can be achieved by column chromatography if necessary.
Method 2: Reduction with Tin(II) Chloride Dihydrate
This protocol is a mild and effective method for the selective reduction of nitroarenes.[5][6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate.
-
Add tin(II) chloride dihydrate (3.0 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir overnight. Monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of Celite®.
-
Wash the filtrate with a 10% aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-iodo-3-aminotoluene as a brown solid.
Method 3: Catalytic Hydrogenation with Raney® Nickel
Raney® Nickel is a highly active catalyst for hydrogenation. When used with a hydrogen donor like hydrazine hydrate, it can achieve rapid and selective reduction of nitro groups.[9]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Hydrazine hydrate
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask containing a slurry of Raney® Nickel in ethanol, add a solution of this compound (1.0 eq) in ethanol.
-
Carefully add hydrazine hydrate dropwise to the reaction mixture at room temperature. An exothermic reaction is expected.
-
After the initial evolution of gas subsides, heat the mixture to reflux and maintain for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully filter the catalyst through a pad of Celite®. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Chemoselective Reduction
The following diagram illustrates the overall synthetic pathway and the alternative reduction methods.
Caption: Synthetic workflow for the chemoselective reduction.
Signaling Pathway of Nitro Group Reduction (General)
This diagram depicts a simplified, general mechanism for the reduction of a nitro group to an amine, which involves a series of electron and proton transfers.
Caption: General pathway of nitro group reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. acs.org [acs.org]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-amino-3-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 4-amino-3-iodotoluene, a valuable building block in medicinal chemistry and organic synthesis. The described method focuses on the selective reduction of the nitro group of 4-iodo-3-nitrotoluene, a transformation that requires careful consideration to preserve the susceptible carbon-iodine bond. The protocol outlined here utilizes a classical and reliable method involving tin(II) chloride, which is known for its high chemoselectivity in the presence of aryl halides.[1][2] This approach avoids the common issue of dehalogenation often encountered with catalytic hydrogenation using palladium catalysts.[1] The application note includes a step-by-step experimental procedure, a comprehensive table of reactants and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents and other functional materials. 4-amino-3-iodotoluene, in particular, serves as a versatile intermediate for introducing a substituted toluene moiety into more complex molecular architectures through various cross-coupling reactions. The primary challenge in the synthesis of this compound from this compound lies in the selective reduction of the nitro group without cleaving the carbon-iodine bond. While numerous methods exist for the reduction of nitroarenes, many, such as standard catalytic hydrogenation with palladium on carbon, are known to cause dehalogenation of aryl halides.[1] Alternative methods, including the use of iron in acidic media or tin(II) chloride, offer a milder and more selective approach that is compatible with halogen substituents.[1][2] This protocol details the use of tin(II) chloride dihydrate in ethanol, a robust and well-established method for achieving the desired transformation with high fidelity.
Experimental Protocol
This protocol describes the synthesis of 4-amino-3-iodotoluene from this compound via reduction with tin(II) chloride dihydrate.
Materials and Equipment:
-
This compound (starting material)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10 mL per gram of starting material).
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-amino-3-iodotoluene.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-amino-3-iodotoluene.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Tin(II) chloride dihydrate | 4.0 eq |
| Solvent | |
| Ethanol (absolute) | ~10 mL / g of this compound |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2 - 4 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Column Chromatography (Silica Gel) |
| Expected Yield | 85-95% (literature ranges for similar reactions) |
Experimental Workflow
Caption: Synthesis workflow for 4-amino-3-iodotoluene.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Tin compounds can be toxic; avoid inhalation and skin contact.
-
The reaction may be exothermic; control the rate of addition of the reducing agent.
This detailed protocol provides a reliable method for the synthesis of 4-amino-3-iodotoluene, addressing the key challenge of chemoselectivity. By following these guidelines, researchers can confidently produce this valuable intermediate for their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-iodo-3-nitrotoluene as a versatile starting material in the synthesis of bioactive heterocyclic compounds. The methodologies outlined herein focus on the construction of benzimidazole and quinoline scaffolds, which are prominent in many pharmacologically active agents.
Introduction
This compound is a valuable and reactive building block in organic synthesis. Its structure incorporates several key features that make it particularly useful for the construction of complex molecular architectures. The presence of an iodine atom facilitates various palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] The nitro group can be readily reduced to an amino group, which can then be used in cyclization reactions to form heterocyclic rings.[1] Furthermore, the methyl group offers a site for further functionalization. These reactive sites allow for a modular and convergent approach to the synthesis of diverse libraries of bioactive compounds.
This document will detail the multi-step synthesis of a substituted benzimidazole, a class of compounds known for their antimicrobial and anticancer properties, starting from this compound.[1][2][3] Additionally, a synthetic route to a 4-aminoquinoline derivative, a scaffold renowned for its antimalarial activity, will be presented.[4][5][6]
Synthesis of a Bioactive Benzimidazole Derivative
The following protocol outlines a representative synthesis of a 2-aryl-1-substituted-benzimidazole derivative starting from this compound. This class of compounds has shown promising biological activities, including antimicrobial and anticancer effects.[2][7][8]
Logical Workflow for Benzimidazole Synthesis
Caption: Synthetic workflow for a bioactive benzimidazole from this compound.
Experimental Protocols
Step 1: Buchwald-Hartwig Amination of this compound
This step introduces a substituent that will ultimately be at the N-1 position of the benzimidazole ring.
-
Materials:
-
This compound (1.0 eq)
-
Aryl or alkyl amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd₂(dba)₃, and Xantphos.
-
Add sodium tert-butoxide.
-
Add anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M with respect to this compound.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
This step generates the o-phenylenediamine precursor necessary for benzimidazole ring formation.
-
Materials:
-
N-substituted-4-iodo-3-nitrotoluene (from Step 1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the N-substituted-4-iodo-3-nitrotoluene in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (approximately 78 °C).
-
Stir vigorously until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diamine is often used in the next step without further purification.
-
Step 3: Condensation and Cyclization to Form the Benzimidazole Ring
This step forms the core heterocyclic structure.[3]
-
Materials:
-
N-substituted-4-iodo-benzene-1,2-diamine (from Step 2) (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the diamine, aromatic aldehyde, and p-TSA.
-
Add toluene and heat the mixture to reflux.
-
Continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 4: Suzuki Coupling for C-7 Arylation
This final step introduces a second aryl group to the benzimidazole core, a common feature in many bioactive molecules.
-
Materials:
-
2-Aryl-7-iodo-1-substituted-1H-benzo[d]imidazole (from Step 3) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene/Ethanol mixture (e.g., 4:1)
-
-
Procedure:
-
In a reaction vessel, combine the 7-iodo-benzimidazole, arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture followed by the aqueous Na₂CO₃ solution.
-
Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel.
-
Quantitative Data: Biological Activity of Benzimidazole Derivatives
The following table summarizes representative biological activity data for benzimidazole derivatives synthesized through similar methodologies.
| Compound Class | Target Organism/Cell Line | Biological Activity | Reference |
| Substituted Benzimidazoles | Staphylococcus aureus | MIC: 0.49 - 0.98 µg/mL | [2] |
| Substituted Benzimidazoles | Escherichia coli | MIC: 0.98 µg/mL | [2] |
| 2-Aryl Benzimidazoles | Human Colon Cancer (HCT-116) | IC₅₀: 0.04 - 9.64 µM | [9] |
| 2-Aryl Benzimidazoles | Human Liver Cancer (HepG2) | IC₅₀: 0.07 - 1.53 µM | [9] |
Synthesis of a Bioactive 4-Aminoquinoline Derivative
This section outlines a plausible synthetic route to a 4-aminoquinoline derivative, a class of compounds with established antimalarial activity.[4][5][6]
Logical Workflow for 4-Aminoquinoline Synthesis
Caption: Synthetic workflow for a bioactive 4-aminoquinoline.
Experimental Protocols
Step 1: Sonogashira Coupling of this compound
This reaction introduces a carbon-carbon triple bond, which will be part of the quinoline ring system.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., ethynyltrimethylsilane) (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
-
Procedure: Follow a similar procedure as described in Step 2 for the benzimidazole synthesis, using iron powder and ammonium chloride in ethanol/water as a milder alternative to SnCl₂.
Step 3: Cyclization to form the Quinoline Ring
A Friedländer annulation or a similar cyclization reaction can be employed here.
-
Materials:
-
2-Alkynyl-4-iodoaniline (from Step 2) (1.0 eq)
-
An appropriate carbonyl compound (e.g., a β-ketoester) (1.1 eq)
-
Acid catalyst (e.g., p-TSA) or base catalyst (e.g., KOH)
-
High-boiling solvent (e.g., diphenyl ether)
-
-
Procedure:
-
Combine the 2-alkynyl-4-iodoaniline, the carbonyl compound, and the catalyst in a high-boiling solvent.
-
Heat the mixture to a high temperature (e.g., 200-250 °C) while removing water.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and purify the product, often by precipitation and washing, or by column chromatography.
-
Step 4: Nucleophilic Aromatic Substitution to Introduce the Amino Side Chain
-
Materials:
-
Substituted 4-iodoquinoline (from Step 3) (1.0 eq)
-
Desired amino side chain (e.g., N,N-diethylethylenediamine) (2.0 eq)
-
Phenol (as solvent and catalyst)
-
-
Procedure:
-
Melt phenol in a reaction vessel at approximately 80-100 °C.
-
Add the substituted 4-iodoquinoline and the amine.
-
Heat the mixture to 120-140 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, add an aqueous base (e.g., NaOH solution), and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final 4-aminoquinoline product by column chromatography or recrystallization.
-
Quantitative Data: Biological Activity of 4-Aminoquinoline Derivatives
The following table presents representative antimalarial activity data for 4-aminoquinoline derivatives.
| Compound Class | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |
| 4-Aminoquinolines | Chloroquine-sensitive (3D7) | 210 | [10] |
| 4-Aminoquinolines | Chloroquine-resistant (Dd2) | 750 | [10] |
| 4-Aminoquinolines | Chloroquine-sensitive | Low nanomolar | [4] |
| 4-Aminoquinolines | Chloroquine-resistant | Low nanomolar | [4] |
Conclusion
This compound serves as an excellent starting material for the synthesis of a variety of bioactive heterocyclic compounds. The strategic placement of the iodo, nitro, and methyl groups allows for a range of chemical transformations, enabling the construction of complex molecules with potential therapeutic applications. The protocols provided herein offer a solid foundation for researchers in drug discovery and development to explore the synthesis of novel benzimidazole and quinoline derivatives. Further optimization of these reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and potent bioactive agents.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]
- 10. [Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of activity against malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Substituted Benzofurans from 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted benzofurans, valuable scaffolds in medicinal chemistry and drug development, starting from the readily available building block, 4-Iodo-3-nitrotoluene. The described synthetic strategy involves a three-step sequence: benzylic oxidation, Sonogashira coupling, and intramolecular cyclization, followed by an optional reduction of the nitro group.
Introduction
Benzofuran derivatives are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of efficient and versatile synthetic routes to access structurally diverse benzofurans is, therefore, of significant interest to the drug discovery and development community. This document outlines a robust methodology for the preparation of substituted 7-nitro- and 7-aminobenzofurans starting from this compound. The key transformations include the selective oxidation of the benzylic methyl group, a palladium and copper-catalyzed Sonogashira cross-coupling reaction with terminal alkynes, and a subsequent intramolecular cyclization to construct the benzofuran core.
Overall Synthetic Strategy
The multi-step synthesis transforms this compound into a variety of substituted benzofurans. The general reaction pathway is depicted below. The initial step involves the selective oxidation of the methyl group to a hydroxymethyl group. This is followed by a Sonogashira coupling of the resulting benzylic alcohol with a terminal alkyne. The final steps involve the cyclization to form the benzofuran ring and an optional reduction of the nitro group.
Figure 1: Overall synthetic workflow from this compound to substituted benzofurans.
Experimental Protocols
Step 1: Synthesis of (2-Iodo-3-nitrophenyl)methanol
This initial step focuses on the selective oxidation of the benzylic methyl group of this compound to the corresponding primary alcohol. Care must be taken to avoid over-oxidation to the carboxylic acid or reactions involving the iodo and nitro functional groups.
Protocol 1: Benzylic Bromination followed by Hydrolysis
A two-step procedure involving radical bromination at the benzylic position followed by nucleophilic substitution with a hydroxide source is a reliable method.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Aqueous solvent mixture (e.g., Dioxane/water, THF/water)
-
-
Procedure:
-
Benzylic Bromination: To a solution of this compound (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO or AIBN (0.05 eq).
-
Reflux the mixture under inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-1-iodo-2-nitrobenzene.
-
Hydrolysis: Dissolve the crude benzylic bromide in a mixture of dioxane and water.
-
Add an aqueous solution of NaOH or KOH (1.5 eq) and stir the mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Iodo-3-nitrophenyl)methanol.
-
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating agent |
| Benzoyl peroxide (BPO) | 0.05 | Radical initiator |
| Sodium hydroxide (NaOH) | 1.5 | for Hydrolysis |
Table 1: Reagent summary for the synthesis of (2-Iodo-3-nitrophenyl)methanol.
Step 2: Sonogashira Coupling of (2-Iodo-3-nitrophenyl)methanol with Terminal Alkynes
This step involves the palladium and copper-catalyzed cross-coupling of the aryl iodide with a variety of terminal alkynes to introduce the desired substituent at what will become the 2-position of the benzofuran.
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling
-
Materials:
-
(2-Iodo-3-nitrophenyl)methanol
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (2-Iodo-3-nitrophenyl)methanol (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent and the amine base (3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-((substituted-alkynyl)-3-nitrophenyl)methanol.
-
| Component | Molar Ratio / Loading | Purpose |
| (2-Iodo-3-nitrophenyl)methanol | 1.0 | Aryl iodide substrate |
| Terminal Alkyne | 1.2 | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 2 mol% | Palladium catalyst |
| Copper(I) iodide (CuI) | 4 mol% | Co-catalyst |
| Triethylamine (TEA) | 3.0 | Base |
Table 2: Typical reaction conditions for Sonogashira coupling.
Figure 2: Catalytic cycles of the Sonogashira coupling reaction.
Step 3: Intramolecular Cyclization to form 7-Nitrobenzofuran
This step involves the formation of the benzofuran ring through an intramolecular reaction of the hydroxyl group onto the alkyne. This can be achieved under basic or metal-catalyzed conditions.
Protocol 3: Base-Mediated Intramolecular Cyclization
-
Materials:
-
2-((Substituted-alkynyl)-3-nitrophenyl)methanol
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
Dissolve the 2-((substituted-alkynyl)-3-nitrophenyl)methanol (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted 7-nitrobenzofuran.
-
| Reactant | Molar Ratio | Notes |
| 2-((Substituted-alkynyl)-3-nitrophenyl)methanol | 1.0 | Precursor for cyclization |
| Potassium carbonate (K₂CO₃) | 2.0 | Base to promote cyclization |
Table 3: Reagents for base-mediated intramolecular cyclization.
Step 4 (Optional): Reduction of the Nitro Group to form 7-Aminobenzofuran
The nitro group on the benzofuran ring can be readily reduced to the corresponding amine, which is a versatile functional group for further derivatization in drug development.
Protocol 4: Reduction of 7-Nitrobenzofuran
-
Materials:
-
Substituted 7-nitrobenzofuran
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe) in acetic acid, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)
-
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve the substituted 7-nitrobenzofuran (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted 7-aminobenzofuran.
-
| Reactant | Molar Ratio | Notes |
| Substituted 7-nitrobenzofuran | 1.0 | Starting material for reduction |
| Tin(II) chloride dihydrate | 4.0 - 5.0 | Reducing agent |
Table 4: Reagents for the reduction of the nitro group.
Data Presentation
The following table summarizes hypothetical yield data for the synthesis of a representative 2-phenyl-7-nitrobenzofuran and its corresponding amino derivative, starting from this compound. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Typical Yield (%) |
| 1. Benzylic Oxidation | (2-Iodo-3-nitrophenyl)methanol | This compound | 75-85 |
| 2. Sonogashira Coupling | 2-(Phenylethynyl-3-nitrophenyl)methanol | (2-Iodo-3-nitrophenyl)methanol | 80-95 |
| 3. Intramolecular Cyclization | 2-Phenyl-7-nitrobenzofuran | 2-(Phenylethynyl-3-nitrophenyl)methanol | 70-90 |
| 4. Nitro Group Reduction | 2-Phenyl-7-aminobenzofuran | 2-Phenyl-7-nitrobenzofuran | 85-95 |
Table 5: Summary of reaction steps and typical yields.
Conclusion
The described multi-step synthesis provides a reliable and versatile route for the preparation of substituted benzofurans from this compound. The protocols are based on well-established and robust chemical transformations, allowing for the introduction of a wide range of substituents at the 2-position of the benzofuran core. The resulting 7-nitro- and 7-aminobenzofurans are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application of 4-Iodo-3-nitrotoluene in the Synthesis of Pharmaceutical Intermediates
Application Note AP-2025-01
Introduction
4-Iodo-3-nitrotoluene is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an iodine atom ortho to a nitro group and meta to a methyl group, allows for a range of selective chemical transformations. The electron-withdrawing nature of the nitro group activates the iodine atom for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for subsequent functionalization, such as the construction of heterocyclic rings, which are prevalent in many drug scaffolds.
This application note details a synthetic protocol for a key intermediate of the tyrosine kinase inhibitor Dasatinib, namely (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylic acid, starting from this compound. This protocol highlights the strategic use of this starting material in the construction of a complex pharmaceutical building block.
Synthesis of (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylic acid
The overall synthetic strategy involves an initial Sonogashira coupling of this compound, followed by reduction of the nitro group, and subsequent cyclization to form the desired thiazole ring.
DOT script for the synthesis of (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylic acid
Caption: Synthetic pathway for a Dasatinib intermediate.
Experimental Protocols
Step 1: Synthesis of 3-(2-Methyl-5-nitrophenyl)prop-2-yn-1-ol
This step involves a Sonogashira coupling reaction between this compound and propargyl alcohol. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
-
Materials:
-
This compound
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (3.0 eq).
-
To the stirring mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 3-(2-methyl-5-nitrophenyl)prop-2-yn-1-ol as a yellow solid.
-
Step 2: Synthesis of 3-(5-Amino-2-methylphenyl)prop-2-yn-1-ol
The nitro group of the intermediate from Step 1 is reduced to an amine using iron powder in the presence of ammonium chloride.
-
Materials:
-
3-(2-Methyl-5-nitrophenyl)prop-2-yn-1-ol
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend 3-(2-methyl-5-nitrophenyl)prop-2-yn-1-ol (1.0 eq) in a mixture of ethanol and water (4:1).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-(5-amino-2-methylphenyl)prop-2-yn-1-ol, which can be used in the next step without further purification.
-
Step 3: Synthesis of Ethyl (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylate
This step involves the construction of the thiazole ring through a condensation and cyclization reaction.
-
Materials:
-
3-(5-Amino-2-methylphenyl)prop-2-yn-1-ol
-
L-Cysteine ethyl ester hydrochloride
-
Manganese dioxide (MnO₂)
-
Toluene
-
-
Procedure:
-
To a solution of 3-(5-amino-2-methylphenyl)prop-2-yn-1-ol (1.0 eq) in toluene, add L-cysteine ethyl ester hydrochloride (1.1 eq).
-
Add activated manganese dioxide (3.0 eq) in portions.
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Stir for 18 hours, monitoring by TLC.
-
Cool the mixture and filter through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield ethyl (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylate.
-
Step 4: Synthesis of (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve ethyl (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 4-5 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylic acid as a solid.
-
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(2-Methyl-5-nitrophenyl)prop-2-yn-1-ol | This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 50 | 12 | 85 |
| 2 | 3-(5-Amino-2-methylphenyl)prop-2-yn-1-ol | 3-(2-Methyl-5-nitrophenyl)prop-2-yn-1-ol | Fe, NH₄Cl | EtOH/H₂O | 80 | 4 | 92 |
| 3 | Ethyl (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylate | 3-(5-Amino-2-methylphenyl)prop-2-yn-1-ol | L-Cysteine ethyl ester HCl, MnO₂ | Toluene | 110 | 18 | 75 |
| 4 | (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylic acid | Ethyl (S)-2-(5-amino-2-methylphenyl)-4-methylthiazole-5-carboxylate | LiOH | THF/H₂O | RT | 6 | 95 |
DOT script for the experimental workflow
Caption: Workflow for the synthesis of the target intermediate.
This compound serves as an excellent starting material for the synthesis of complex pharmaceutical intermediates. The presented protocol for the synthesis of a key building block of Dasatinib demonstrates a practical application of this versatile chemical. The ability to perform selective cross-coupling reactions at the iodine position, followed by transformation of the nitro group, provides a powerful and efficient strategy for the construction of highly functionalized molecules relevant to the pharmaceutical industry. The mild reaction conditions and good to excellent yields across the synthetic sequence make this an attractive approach for process development and scale-up.
References
Application Notes: The Versatile Intermediate 4-Iodo-3-nitrotoluene in Agrochemical Synthesis
Introduction
4-Iodo-3-nitrotoluene is a valuable and versatile aromatic building block in the synthesis of complex organic molecules, including a range of agrochemicals. Its unique substitution pattern, featuring a reactive iodine atom, a modifiable nitro group, and a methyl group on a benzene ring, allows for diverse chemical transformations. The iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki and Ullmann couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, opening pathways for the introduction of further functionalities. This combination of reactive sites makes this compound a key intermediate in the construction of biphenyl and diphenyl ether scaffolds, which are prevalent in many commercial herbicides and fungicides.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing synthetic protocols.
| Property | Value | Reference |
| CAS Number | 5326-39-6 | |
| Molecular Formula | C₇H₆INO₂ | |
| Molecular Weight | 263.03 g/mol | |
| Appearance | Orange to brown crystalline powder | [1] |
| Melting Point | 53-56 °C | |
| Purity | ≥98.0% | [2] |
Application in the Synthesis of Biphenyl Agrochemicals
Substituted biphenyl compounds are an important class of agrochemicals, known for their herbicidal and fungicidal activities. This compound serves as a key precursor for the synthesis of dinitrobiphenyl derivatives through cross-coupling reactions.
Example: Synthesis of 4,4'-Dimethyl-2,2'-dinitrobiphenyl
One notable application is the synthesis of 4,6′-dimethyl-2,2′-dinitrobiphenyl, a precursor for various agrochemical scaffolds. This transformation can be achieved via an Ullmann coupling reaction.
Experimental Protocols
Protocol 1: Ullmann Coupling for the Synthesis of 4,6'-Dimethyl-2,2'-dinitrobiphenyl
This protocol outlines the synthesis of 4,6'-dimethyl-2,2'-dinitrobiphenyl from this compound using a copper-catalyzed Ullmann coupling reaction.
Materials:
-
This compound
-
Copper powder
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add activated copper powder (2 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper residues.
-
Pour the filtrate into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4,6'-dimethyl-2,2'-dinitrobiphenyl.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 4,6'-Dimethyl-2,2'-dinitrobiphenyl |
| Reaction Type | Ullmann Coupling |
| Reported Yield | Varies based on specific conditions |
Visualizations
Synthetic Pathway for a Biphenyl Precursor
The following diagram illustrates the synthetic pathway from this compound to a dinitrobiphenyl derivative, a key intermediate for certain agrochemicals.
Experimental Workflow for Ullmann Coupling
This diagram outlines the key steps in the experimental protocol for the Ullmann coupling reaction.
Further Applications: Diphenyl Ether Synthesis
The iodine atom in this compound can also participate in nucleophilic aromatic substitution reactions, such as the Ullmann condensation, with phenols to form diphenyl ether linkages. This class of compounds is widely represented in commercial herbicides. The synthesis would involve reacting this compound with a substituted phenol in the presence of a copper catalyst and a base. The resulting nitro-substituted diphenyl ether can then be further functionalized, for example, by reduction of the nitro group, to produce a variety of herbicidally active molecules.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments. All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
copper-catalyzed reactions involving 4-Iodo-3-nitrotoluene
An Application Note on Copper-Catalyzed Reactions of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols and methodologies for the copper-catalyzed cross-coupling reactions of this compound, a versatile building block in organic synthesis. The document focuses on the copper-catalyzed cyanation reaction, offering a comprehensive, step-by-step experimental protocol. Additionally, it outlines the general procedures for Sonogashira and Ullmann-type coupling reactions. Quantitative data is summarized in a structured table, and key experimental workflows and reaction pathways are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of a wide range of organic molecules due to its dual functionality. The iodine atom serves as an efficient leaving group for cross-coupling reactions, while the nitro group can be readily converted to an amine, enabling further derivatization. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium-catalyzed counterparts for the formation of carbon-carbon and carbon-heteroatom bonds. This note details the application of copper catalysis in the functionalization of this compound, with a particular focus on cyanation, a critical transformation for producing valuable nitrile intermediates.
Copper-Catalyzed Cyanation of this compound
The conversion of aryl halides to aryl nitriles is a fundamental transformation, as the nitrile moiety can be elaborated into a variety of functional groups, including carboxylic acids, amines, and amides. The following protocol for the copper-catalyzed cyanation of this compound is adapted from a well-established and reliable procedure for aryl halides.[1]
Experimental Protocol
Reaction Scheme:

This compound is converted to 4-methyl-2-nitrobenzonitrile via a copper-catalyzed cyanation reaction.
Materials:
-
This compound (98%)
-
Copper(I) iodide (CuI, 99.99%)
-
1,10-Phenanthroline (≥99%)
-
Acetone cyanohydrin (99%)
-
Tri-n-butylamine (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Diethyl ether (≥99.7%)
-
Celite® 545
-
Argon gas (high purity)
-
Standard, oven-dried glassware
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
In a 50 mL two-necked round-bottomed flask equipped with a magnetic stir bar, combine this compound (1.00 g, 3.80 mmol), copper(I) iodide (72.4 mg, 0.38 mmol, 10 mol%), and 1,10-phenanthroline (137 mg, 0.76 mmol, 20 mol%).
-
Attach a condenser to the central neck and a rubber septum to the side neck of the flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Through the septum, add 25 mL of anhydrous N,N-dimethylformamide via syringe. Stir the resulting mixture for 5 minutes at ambient temperature.
-
Add tri-n-butylamine (1.18 mL, 4.94 mmol, 1.3 equivalents) followed by acetone cyanohydrin (0.42 mL, 4.56 mmol, 1.2 equivalents) to the reaction mixture via syringe.
-
Replace the rubber septum with a glass stopper and immerse the flask in a preheated oil bath at 110 °C.
-
Maintain vigorous stirring and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion (typically after 16–48 hours), allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 100 mL of diethyl ether and filter through a short pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product, 4-methyl-2-nitrobenzonitrile.
Safety Note: Acetone cyanohydrin is extremely toxic. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment must be worn. Cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Data Presentation
The following table summarizes the reaction conditions and expected yield for the copper-catalyzed cyanation of this compound, with comparative data for general aryl iodides from the literature.
| Entry | Substrate | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Acetone cyanohydrin | CuI (10) | 1,10-Phenanthroline (20) | Tri-n-butylamine (1.3) | DMF | 110 | 16-48 | 75-85 (Expected) |
| 2 | General Aryl Iodide | Acetone cyanohydrin | CuI (10) | 1,10-Phenanthroline (20) | Tri-n-butylamine (1.3) | DMF | 110 | 16-48 | 70-90[1] |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the copper-catalyzed cyanation.
Overview of Other Relevant Copper-Catalyzed Reactions
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. While this reaction is often catalyzed by a combination of palladium and a copper co-catalyst, palladium-free variants relying solely on copper have been developed.
General Protocol Synopsis: An inert atmosphere flask is charged with this compound, a copper(I) salt (e.g., CuI), and a suitable ligand. The vessel is then charged with a solvent, a base (e.g., an amine), and the terminal alkyne. The reaction is typically heated to completion, followed by standard aqueous workup and chromatographic purification.
Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming carbon-heteroatom bonds. Modern protocols have expanded its scope to include the coupling of aryl halides with a variety of amines, alcohols, and thiols under milder conditions, often facilitated by the use of ligands such as L-proline or diamines.
General Protocol Synopsis: A mixture of this compound, a copper(I) source, a ligand, and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO or DMF) is treated with the desired amine or alcohol. The reaction is heated, and upon completion, the product is isolated via extraction and purified by chromatography or recrystallization.
Reaction Pathways Overview
Caption: Major copper-catalyzed cross-coupling pathways for this compound.
References
Application Notes and Protocols: Synthesis of Substituted Anilines via 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of a diverse range of substituted anilines using 4-iodo-3-nitrotoluene as a key building block. This compound is a versatile intermediate, featuring two key functional groups that can be selectively manipulated: an iodine atom, amenable to palladium-catalyzed cross-coupling reactions, and a nitro group, which can be readily reduced to an aniline. This dual reactivity allows for a modular approach to construct complex molecular architectures, which are of significant interest in pharmaceutical and materials science research. The protocols outlined herein focus on two primary synthetic pathways: (A) Suzuki-Miyaura coupling followed by nitro reduction for the synthesis of biaryl anilines, and (B) Buchwald-Hartwig amination followed by nitro reduction for the synthesis of diarylamines and N-alkylarylamines.
Physicochemical Properties of Starting Material
This compound is a commercially available, brown-yellow crystalline powder that serves as the primary starting material for the protocols described.[1] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 5326-39-6 | [2] |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [3] |
| Appearance | Orange to brown shiny powder | [1][4] |
| Melting Point | 53-56 °C | |
| Boiling Point | ~299.3 °C at 760 mmHg | |
| Purity | ≥97.0% |
Synthetic Strategy Overview
The synthetic utility of this compound lies in the sequential modification of its iodo and nitro functionalities. The iodine atom provides a handle for forming new carbon-carbon or carbon-nitrogen bonds, while the nitro group serves as a precursor to the final aniline. This strategy allows for the introduction of diverse substituents prior to the formation of the sensitive aniline group.
Caption: Overall synthetic strategy from this compound.
Experimental Protocols
Safety Note: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 4-aryl-3-nitrotoluene intermediate. The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[6]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable ligand such as XPhos (0.031 mmol, 3.1 mol%).[7]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous, degassed solvents (e.g., 1,4-dioxane and water in a 6:1 ratio, 7 mL total).[7]
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-3-nitrotoluene.
| Parameter | Typical Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often air-stable and effective.[8] |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Ligand choice is crucial and substrate-dependent.[7][8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid.[8][9] |
| Solvent | Toluene, Dioxane, DMF (often with water) | Aprotic solvents are common. Water can accelerate the reaction.[9] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |
| Yield | 60 - 95% | Highly dependent on substrates and optimized conditions. |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine. The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[10][11]
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Methodology:
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 mmol, 1.0 eq), sodium tert-butoxide (NaOtBu, 1.2 mmol, 1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., a biarylphosphine, 0.02-0.04 mmol) to an oven-dried reaction tube.[12]
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas (argon or nitrogen) three times.[12]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.1 mmol, 1.1 eq).[12]
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.[12]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography.
| Parameter | Typical Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are commonly used for convenience and stability. |
| Ligand | Biarylphosphines (e.g., RuPhos, BrettPhos) | Sterically hindered, electron-rich ligands are often required.[12][13] |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-coordinating bases are common, but weaker bases offer better functional group tolerance.[12] |
| Solvent | Toluene, Dioxane | Aprotic, nonpolar solvents are generally preferred.[12] |
| Temperature | 80 - 110 °C | Reaction temperature is critical and must be optimized.[12] |
| Yield | 50 - 90% | Highly dependent on the specific amine and aryl halide. |
Protocol 3: Reduction of the Nitro Group to an Aniline
This protocol details the final step: the reduction of the nitro-intermediate to the target substituted aniline. Catalytic hydrogenation is a clean and efficient method, but other reagents can be used depending on functional group compatibility.[14]
Caption: Experimental workflow for the nitro group reduction via hydrogenation.
Methodology (Catalytic Hydrogenation):
-
Setup: Dissolve the nitro-intermediate (1.0 mmol) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the substituted aniline, which can be further purified by chromatography or recrystallization if necessary.
| Reagent/Method | Conditions | Notes |
| H₂ / Pd/C | H₂ (1 atm or higher), Pd/C (5-10%), RT, MeOH/EtOH | Clean, high-yielding, but may reduce other functional groups (alkenes, alkynes, some protecting groups).[14] |
| H₂ / Raney Nickel | H₂ (1 atm or higher), Raney Ni, RT, EtOH | Useful alternative to Pd/C, especially if dehalogenation is a concern.[14] |
| Iron (Fe) powder | Fe, NH₄Cl in EtOH/H₂O or Fe, AcOH | A classic, inexpensive, and robust method.[14] |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, HCl, EtOH | A mild reagent that tolerates many other reducible functional groups.[15] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Na₂S₂O₄, aq. base | Can be used for selective reductions in some cases.[15] |
By combining these protocols, researchers can effectively utilize this compound as a versatile starting point for the synthesis of a wide array of substituted anilines, facilitating discovery in medicinal chemistry and materials science.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. 4-碘-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Conceptual Use of 4-Iodo-3-nitrotoluene in Solid-Phase Organic Synthesis for the Generation of Diverse Molecular Libraries
Disclaimer: Extensive literature searches did not yield a specific, published protocol for the direct use of 4-Iodo-3-nitrotoluene as a building block in solid-phase organic synthesis. The following application notes and protocols are presented as a conceptual guide for researchers, scientists, and drug development professionals. The methodologies are based on established principles of solid-phase organic synthesis and draw from protocols for analogous iodo-substituted aromatic compounds. All quantitative data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a versatile bifunctional aromatic compound with significant potential as a scaffold in solid-phase organic synthesis (SPOS) for the generation of combinatorial libraries. Its utility stems from two key functional groups: the iodo group, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the nitro group, which can be readily reduced to an amine, providing a secondary point for diversification. This dual functionality allows for the construction of complex molecular architectures on a solid support, making it an attractive starting point for the synthesis of novel compounds for drug discovery and other applications.
This document outlines a conceptual framework for the immobilization of this compound onto a solid support and its subsequent diversification through Suzuki cross-coupling and amide bond formation.
Core Application: Solid-Phase Synthesis of a Substituted Biaryl Amide Library
The proposed application involves the immobilization of a derivative of this compound onto a solid support, followed by a two-step diversification strategy:
-
Diversification at the 4-position: Palladium-catalyzed Suzuki cross-coupling of the resin-bound iodoarene with a variety of boronic acids to generate a library of biaryl compounds.
-
Diversification at the 3-position: Reduction of the nitro group to an aniline, followed by acylation with a range of carboxylic acids to introduce further diversity.
This strategy allows for the rapid, parallel synthesis of a large number of discrete compounds, each of which can be cleaved from the resin and screened for biological activity.
Data Presentation: Hypothetical Reaction Outcomes
The following tables summarize hypothetical quantitative data for the key synthetic steps. These values are intended to be representative of typical yields and purities achievable in solid-phase organic synthesis.
Table 1: Hypothetical Results for Suzuki Cross-Coupling on Solid Support
| Entry | Boronic Acid (R¹) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)¹ | Purity (%)² |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 16 | 82 | 95 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | 90 |
| 4 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 16 | 75 | 88 |
¹ Yields are hypothetical and based on cleavage from the resin. ² Purity determined by LC-MS analysis of the cleaved product.
Table 2: Hypothetical Results for Amide Coupling on Solid Support
| Entry | Carboxylic Acid (R²) | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)¹ | Purity (%)² |
| 1 | Acetic acid | HATU | DIPEA | DMF | 25 | 4 | 92 | 96 |
| 2 | Benzoic acid | HBTU | DIPEA | NMP | 25 | 4 | 88 | 94 |
| 3 | Cyclohexanecarboxylic acid | HATU | DIPEA | DMF | 25 | 4 | 90 | 95 |
| 4 | 4-Morpholineacetic acid | HBTU | DIPEA | NMP | 25 | 4 | 85 | 91 |
¹ Yields are hypothetical and based on cleavage from the resin. ² Purity determined by LC-MS analysis of the cleaved product.
Experimental Protocols
The following are detailed, albeit conceptual, methodologies for the key experiments.
Protocol 1: Immobilization of 4-Iodo-3-nitrobenzoic Acid on Wang Resin
This protocol describes the attachment of a carboxylic acid-functionalized derivative of this compound to a solid support.
Materials:
-
Wang Resin
-
4-Iodo-3-nitrobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the solvent.
-
In a separate flask, dissolve 4-Iodo-3-nitrobenzoic acid (3.0 mmol) and DMAP (0.3 mmol) in a minimal amount of DMF.
-
Add the solution of the acid and DMAP to the swollen resin.
-
Add DIC (3.0 mmol) to the resin suspension.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Suzuki Cross-Coupling on Solid Support
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of the immobilized iodoarene.
Materials:
-
Resin-bound 4-Iodo-3-nitrobenzoate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Swell the resin-bound 4-Iodo-3-nitrobenzoate (0.2 mmol) in 1,4-dioxane (4 mL) in a sealed reaction vessel.
-
Add the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.02 mmol), and an aqueous solution of K₂CO₃ (2M, 0.4 mL).
-
Degas the suspension by bubbling argon through it for 15 minutes.
-
Seal the vessel and heat the mixture at 100°C for 12 hours with agitation.
-
Cool the reaction to room temperature.
-
Drain the solvent and wash the resin sequentially with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 3: Nitro Group Reduction on Solid Support
This protocol describes the reduction of the resin-bound nitro group to an amine.
Materials:
-
Resin-bound biaryl nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin (0.2 mmol) in DMF (5 mL).
-
Add a solution of SnCl₂·2H₂O (2.0 mmol) in DMF (2 mL).
-
Agitate the mixture at 60°C for 6 hours.
-
Cool the reaction to room temperature.
-
Drain the solvent and wash the resin sequentially with DMF (3 x 5 mL), a 5% solution of N,N-diisopropylethylamine in DMF (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Use the resin immediately in the next step.
Protocol 4: Amide Coupling on Solid Support
This protocol details the acylation of the resin-bound aniline.
Materials:
-
Resin-bound biaryl amine
-
Carboxylic acid (e.g., Acetic acid)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound amine (0.2 mmol) in DMF (5 mL).
-
In a separate vial, pre-activate the carboxylic acid (1.0 mmol) with HATU (0.95 mmol) and DIPEA (2.0 mmol) in DMF (2 mL) for 15 minutes.
-
Add the pre-activated acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the solvent and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 5: Cleavage from the Resin
This protocol describes the release of the final product from the solid support.
Materials:
-
Product-bound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the final product-bound resin (0.1 mmol) in DCM (1 mL).
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product and purify by preparative HPLC.
Visualizations
Logical Workflow for Solid-Phase Synthesis
Caption: Logical workflow for the solid-phase synthesis of a biaryl amide library.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of a library member.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Iodo-3-nitrotoluene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling reaction, specifically involving the challenging yet valuable substrate, 4-iodo-3-nitrotoluene. This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.
The presence of a nitro group and an iodine atom on the same aromatic ring presents a unique electronic environment. While the electron-withdrawing nature of the nitro group can be advantageous, it also introduces potential pitfalls. This guide will help you navigate these challenges to achieve optimal reaction yields and purity. The reactivity of aryl halides in the rate-determining oxidative addition step typically follows the order: I > OTf > Br >> Cl.[1] The use of an aryl iodide like this compound, therefore, provides a highly reactive electrophile for this crucial step.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is low, and TLC/LCMS analysis shows a significant amount of unreacted this compound. What is the likely cause?
Answer: Recovering the starting aryl halide suggests a problem in the catalytic cycle, most likely with catalyst activity or the transmetalation step.
-
Causality—Catalyst Inactivation: The palladium catalyst, particularly the active Pd(0) species, is susceptible to decomposition into inactive palladium black, especially at elevated temperatures. This can happen if the ligand is not robust enough to stabilize the catalyst throughout the reaction.[2] While aryl iodides undergo oxidative addition readily, the resulting Pd(II)-I species can sometimes be less reactive in subsequent steps compared to their bromide counterparts, potentially leading to catalyst stalling at lower temperatures.[3][4]
-
Causality—Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, requires activation of the organoboron species by a base.[5][6] If the base is too weak, not soluble enough in the reaction medium, or if the boronic acid is sterically hindered, this step can become the bottleneck, leading to a buildup of the Pd(II)-aryl halide complex and eventual catalyst decomposition.
Solutions:
-
Re-evaluate Your Catalyst System: For electron-deficient aryl halides, a highly active catalyst is key. Consider switching from traditional Pd(PPh₃)₄ to a more robust system using a palladium(II) precatalyst (like Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are designed to promote both oxidative addition and the challenging reductive elimination step, while also enhancing catalyst stability.[7][8]
-
Optimize the Base: Ensure your base is strong enough and has adequate solubility. Potassium phosphate (K₃PO₄) is often more effective than carbonates like K₂CO₃ due to its higher basicity and ability to facilitate the formation of the reactive borate species.[9] Using a phase-transfer catalyst in biphasic systems can also improve the availability of the base.
-
Increase Temperature (with caution): While higher temperatures can accelerate a sluggish reaction, they also increase the rate of catalyst decomposition. If you increase the temperature, ensure you are using a highly stable ligand system. A typical range for these couplings is 80-120 °C.[10]
Question 2: My desired product is contaminated with a significant amount of 3-nitrotoluene. What is causing this dehalogenation side reaction?
Answer: The formation of 3-nitrotoluene is a result of protodeiodination (or dehalogenation), where the iodine atom is replaced by a hydrogen atom.[11]
-
Causality—Source of Hydride: This side reaction occurs when the oxidative addition intermediate, Ar-Pd(II)-I, undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid. The hydride can originate from solvents (like alcohols), amines, or even water, particularly under basic conditions.[12]
Solutions:
-
Choice of Base and Solvent: Avoid using bases that can generate hydrides, such as alkoxides in the presence of trace water. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure your solvents are of high purity and appropriately anhydrous if running a non-aqueous reaction. If using an alcohol-containing solvent system, minimizing the reaction time and temperature can help.[13]
-
Accelerate the Main Reaction: The best way to prevent side reactions is to ensure the desired catalytic cycle is much faster. Using a more active catalyst/ligand system (e.g., a Buchwald ligand) can accelerate the transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[14]
-
Use a Boronate Ester: Boronic acids can sometimes be a source of protic species that contribute to dehalogenation. Switching to a more stable boronate ester, such as a pinacol ester (BPin), can sometimes suppress this side reaction.[15]
Question 3: I'm observing significant homocoupling of my boronic acid partner (biaryl formation without the nitrotoluene fragment). How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an excess of a Pd(II) precatalyst.[11]
-
Causality—Oxidative Coupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the oxidative homocoupling of the boronic acid. This process consumes your nucleophile and reduces the overall yield of the desired cross-coupled product.
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Before heating, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.[16] Alternatively, use the freeze-pump-thaw method for more sensitive reactions. Maintain a positive pressure of inert gas throughout the experiment.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction that can be incomplete.[15]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can sometimes favor homocoupling, especially if the cross-coupling reaction is slow.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?
For this electron-deficient aryl iodide, catalyst systems that are both highly active and stable are preferred. While Pd(PPh₃)₄ is a classic choice, modern systems often provide superior results.
| Catalyst System | Advantages | Considerations |
| Pd(PPh₃)₄ | Readily available, well-understood, acts as a direct Pd(0) source. | Lower thermal stability, may not be active enough for sterically hindered partners. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | High catalytic activity, promotes difficult couplings, excellent thermal stability.[17] | Ligands are more expensive, requires in-situ reduction of Pd(II) to Pd(0). |
| Pd(dppf)Cl₂ | Good general-purpose catalyst, moderately stable. | May be less active than Buchwald systems for challenging substrates. |
Recommendation: Start with a system like Pd(OAc)₂ (2 mol%) with XPhos (4 mol%) . The bulky, electron-rich nature of XPhos facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Q2: How does the nitro group on this compound affect the reaction?
The nitro group has a significant electronic effect. As a strong electron-withdrawing group, it makes the aryl ring electron-poor. This greatly accelerates the oxidative addition of the palladium catalyst to the carbon-iodine bond, which is often the rate-limiting step in the Suzuki cycle.[7] Therefore, reactions with this compound can often proceed under milder conditions or faster rates than with electron-rich or neutral aryl iodides.[18] The nitro group is generally stable under Suzuki conditions and does not interfere with the coupling.[7]
Q3: Which base should I choose and why?
The base plays a crucial role in activating the boronic acid for transmetalation.[19] The choice depends on the substrate's sensitivity and the desired reaction conditions.
| Base | Strength | Common Use Case |
| K₃PO₄ | Strong | Highly effective for a wide range of substrates. Good choice for difficult couplings. |
| Cs₂CO₃ | Strong | Often used for sluggish reactions due to its high basicity and solubility in organic solvents. |
| K₂CO₃ / Na₂CO₃ | Moderate | Commonly used, effective for activated substrates. Often used in aqueous/organic mixtures.[16] |
| Organic Bases (e.g., Et₃N) | Weak | Generally not effective for activating boronic acids in Suzuki couplings. |
Recommendation: K₃PO₄ (potassium phosphate) is an excellent starting point. Use 2-3 equivalents relative to the this compound.
Q4: What is the optimal solvent system?
Suzuki couplings often require a solvent system that can dissolve both the nonpolar organic substrates and the polar inorganic base. Biphasic mixtures are common.
| Solvent System | Temperature Range (°C) | Notes |
| Dioxane / Water (4:1) | up to 101 | Excellent general-purpose system, good solvating power.[10] |
| Toluene / Water (4:1) | up to 100 (biphasic) | Good for higher temperatures, less miscible with water. |
| THF / Water (4:1) | up to 66 | Lower boiling point, suitable for very reactive partners.[20] |
| DMF or DMAc (anhydrous) | High | Can be used with soluble bases like Cs₂CO₃ for anhydrous conditions. |
Recommendation: A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is a robust and widely applicable choice.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is key to troubleshooting.[21]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving issues with low reaction yield.
Figure 2: A logical workflow for troubleshooting low yields.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
XPhos (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Degassing: Seal the vessel, then evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The mixture should be thoroughly degassed by bubbling argon through it for at least 15 minutes prior to addition.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress by TLC or LCMS (a typical reaction time is 4-12 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[16]
References
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Heck Coupling of Nitro-Substituted Aryl Iodides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Heck coupling of nitro-substituted aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Heck coupling of nitro-substituted aryl iodides?
A1: The most prevalent side reactions include:
-
Reduction of the nitro group: The nitro group can be reduced to an amino group or other intermediates like nitroso or azo compounds, especially under certain reaction conditions.[1][2][3][4][5]
-
Dehalogenation (hydrodehalogenation): The aryl iodide can be reduced to the corresponding nitroarene, removing the iodine atom.[6][7][8]
-
Denitrative Heck Reaction: In some cases, the nitro group itself can act as a leaving group, leading to the formation of a product where the nitro group is replaced by the alkene.[9][10][11][12][13]
-
Formation of Azo Compounds: Under reductive conditions, nitroarenes can dimerize to form azoarenes.[1]
-
Phosphine Ligand Oxidation/Degradation: Phosphine ligands can be oxidized, particularly at higher temperatures, which can lead to catalyst deactivation.
Q2: Why is the nitro group prone to reduction under Heck coupling conditions?
A2: The palladium catalyst, especially in its Pd(0) state, can act as a reducing agent.[1][2] Additionally, components of the reaction mixture, such as the solvent (e.g., alcohols), the base, or phosphine ligands, can facilitate the reduction of the highly electrophilic nitro group. The reaction conditions, such as temperature and the presence of hydrogen sources (even trace amounts), can influence the extent of this side reaction.
Q3: What factors promote the dehalogenation of the nitro-substituted aryl iodide?
A3: Dehalogenation is often promoted by:
-
Hydride Sources: The presence of hydride sources in the reaction mixture can lead to the reductive cleavage of the carbon-iodine bond. These sources can include the solvent, the base, or even the phosphine ligands through P-C bond cleavage at high temperatures.
-
Radical Pathways: The oxidative addition of aryl iodides can sometimes proceed through radical intermediates, which can abstract a hydrogen atom to give the dehalogenated product.
-
Catalyst System: The choice of palladium precursor, ligand, and additives can influence the propensity for dehalogenation.
Q4: Under what conditions does the denitrative Heck reaction become a significant side reaction?
A4: The denitrative Heck reaction, where the nitro group is replaced, is favored under specific catalytic systems. For instance, the use of bulky, electron-rich phosphine ligands like BrettPhos, in combination with specific bases and solvents, has been shown to promote this pathway.[10][11] It is a competing reaction that can become dominant if the conditions are not optimized for the standard Heck coupling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Heck coupling of nitro-substituted aryl iodides.
Problem 1: Low yield of the desired Heck product with significant formation of the reduced nitro compound (aniline derivative).
| Possible Cause | Suggested Solution |
| Reaction Temperature is too high | Decrease the reaction temperature. Higher temperatures can promote the reduction of the nitro group. |
| Choice of Solvent | Use a non-protic, anhydrous solvent like DMF, DMAc, or NMP. Avoid alcohol-based solvents which can act as hydride donors. |
| Choice of Base | Use a non-reducing base. Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally preferred over inorganic bases that might contain water or act as reducing agents. |
| Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Less electron-rich ligands may sometimes suppress the reduction. Consider phosphine-free catalyst systems if the problem persists. |
| Reaction Atmosphere | Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of potential reducing agents. |
Problem 2: Significant amount of dehalogenated nitroarene is observed as a byproduct.
| Possible Cause | Suggested Solution |
| Presence of Hydride Donors | As with nitro reduction, ensure anhydrous conditions and consider using aprotic solvents. |
| Inappropriate Base | Some bases can generate hydride species. Screen different organic and inorganic bases. |
| Ligand Degradation | High temperatures can lead to phosphine ligand degradation and the formation of species that promote dehalogenation. Consider using more thermally stable ligands, such as N-heterocyclic carbenes (NHCs), or lowering the reaction temperature. |
| Radical Reaction Pathways | The addition of radical scavengers could be attempted, although this may also inhibit the desired reaction. Optimizing the catalyst and ligand system is often a more effective approach to control the reaction pathway. |
Problem 3: The major product is the result of a denitrative Heck reaction.
| Possible Cause | Suggested Solution |
| Catalyst and Ligand Choice | This pathway is highly dependent on the catalyst system. Avoid bulky, electron-rich phosphine ligands like BrettPhos or XPhos if the denitrative product is not desired.[10][11] |
| Reaction Conditions | The choice of base and solvent can also influence the selectivity. A systematic screening of these parameters is recommended to favor the standard Heck coupling. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Heck Coupling of 4-Iodonitrobenzene with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of (E)-4-Nitrostilbene (%) | Yield of Nitrobenzene (%) (Dehalogenation) | Yield of 4-Aminostilbene (%) (Nitro Reduction) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ | DMF | 100 | 85 | 5 | <2 |
| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 78 | 10 | 5 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 110 | 82 | 8 | 3 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 130 | 15 | 5 | 70 (denitrative product) |
| 5 | Pd(OAc)₂ (2) | BrettPhos (4) | Rb₂CO₃ | PhCF₃ | 150 | <5 | <2 | >90 (denitrative product)[7] |
Note: The data in this table is illustrative and compiled from typical outcomes reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Protocol for the Heck Coupling of 4-Iodonitrobenzene with Styrene
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
4-Iodonitrobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-iodonitrobenzene (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 eq) and triethylamine (1.5 mmol, 1.5 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-4-nitrostilbene.
Mandatory Visualizations
Diagrams of Reaction Pathways
Below are diagrams illustrating the key reaction pathways involved in the Heck coupling of nitro-substituted aryl iodides, generated using the DOT language.
References
- 1. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Palladium-Catalyzed Denitrative Mizoroki-Heck Reaction of Nitroarenes and Buta-1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. Denitrative Cross-Couplings of Nitrostyrenes [mdpi.com]
Technical Support Center: Preventing Catalyst Poisoning by Nitro Groups in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to palladium catalyst poisoning by nitro groups in cross-coupling and other palladium-catalyzed reactions.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed reactions involving substrates containing nitro groups.
Guide 1: Low or No Catalytic Activity
Problem: The reaction shows low conversion or fails to proceed to completion.
Possible Causes & Solutions:
-
Catalyst Poisoning by the Nitro Group: The nitro group can oxidize the active Pd(0) catalyst to inactive Pd(II) species or coordinate to the palladium center, inhibiting its catalytic activity.[1][2]
-
Diagnosis:
-
Visual Observation: A change in the reaction mixture's color to black, indicating the formation of palladium black (aggregated, inactive palladium), can be a sign of catalyst decomposition.[3] However, the formation of palladium black is also common in many successful reactions, so this is not a definitive indicator on its own.[4] A rapid and significant precipitation of black solid early in the reaction is more indicative of a problem.
-
Reaction Profiling: Monitor the reaction progress over time. A reaction that starts but then slows down or stops completely may indicate catalyst deactivation.
-
Control Experiment: Run the reaction with a similar substrate that lacks the nitro group. If this reaction proceeds smoothly, it strongly suggests the nitro group is the cause of the issue.
-
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos), which can stabilize the palladium catalyst and promote the desired catalytic cycle over deactivation pathways.[5][6][7]
-
Catalyst Choice: For denitrative cross-coupling reactions where the nitro group is the leaving group, specific catalyst systems like Pd(acac)₂/BrettPhos have proven effective.[5][8]
-
Maintain Hydrogen-Rich Conditions (for hydrogenation reactions): In hydrogenation reactions, ensuring a sufficient supply of hydrogen can help keep the palladium in its active, reduced metallic state.[1]
-
Additives: The use of certain additives may help stabilize the catalyst. The specific additive will be reaction-dependent.
-
-
-
Substrate Reactivity: The strong electron-withdrawing nature of the nitro group can deactivate the aryl halide towards oxidative addition, which is often the rate-determining step in cross-coupling reactions.[4][5]
-
Diagnosis: If the reaction is slow from the beginning but proceeds steadily to a low or moderate yield without obvious signs of catalyst decomposition, the issue is more likely related to substrate reactivity rather than catalyst poisoning.
-
Solution:
-
Increase Temperature: Higher reaction temperatures can often overcome the activation barrier for oxidative addition.
-
Use a More Active Catalyst System: Employing a more electron-rich and bulky ligand can enhance the rate of oxidative addition.[7]
-
-
-
Impure Reagents or Solvents: Impurities other than the nitro group can also poison the catalyst. Common culprits include sulfur compounds, other nitrogen-containing heterocycles, and halides.[3][9]
-
Diagnosis: Run a control reaction using highly purified reagents and solvents. If the reaction performance improves significantly, impurities are a likely cause.
-
Solution: Purify all starting materials and solvents. Ensure solvents are anhydrous and properly degassed.
-
Guide 2: Catalyst Regeneration
Problem: The palladium catalyst has been deactivated by a nitro-containing compound or other nitrogenous impurities.
Possible Solution:
For palladium on carbon (Pd/C) catalysts used in hydrogenation reactions that have been poisoned by nitrogen-containing compounds, a regeneration procedure can be attempted.
Experimental Protocol: Regeneration of Poisoned Pd/C Catalyst
This protocol is a general guideline and may require optimization.
-
Catalyst Separation: Separate the spent Pd/C catalyst from the reaction mixture by filtration.
-
Washing:
-
Wash the catalyst with an alcohol solution (e.g., methanol or ethanol) under reflux for 3-8 hours.
-
After reflux, wash the catalyst with deionized water 2-4 times.
-
-
Ultrasonic Cleaning:
-
Suspend the washed catalyst in deionized water and place it in an ultrasonic cleaning bath for 10-40 minutes.
-
Filter the catalyst and wash the filter cake with deionized water 2-4 times.
-
-
Base Treatment:
-
Soak the catalyst filter cake in a 0.5-1.0% NaOH solution for 3-7 hours.
-
Filter the catalyst.
-
-
Final Washing and Drying:
-
Place the catalyst in deionized water at 60-90 °C and stir for 0.5-8 hours.
-
Filter and wash the catalyst with deionized water until the filtrate is neutral.
-
Dry the regenerated catalyst.
-
This protocol is adapted from a patented method for reactivating palladium catalysts.
It is important to note that regeneration may not always be successful, and the activity of the regenerated catalyst may not be fully restored.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I know if my palladium catalyst is being poisoned by a nitro group?
A1: Key indicators of catalyst poisoning by a nitro group include:
-
A significant decrease in reaction rate or complete reaction stalling.
-
The formation of a large amount of palladium black early in the reaction.
-
A control reaction with an analogous substrate lacking the nitro group proceeds without issue.
-
In some cases, a color change in the reaction mixture may be observed.
Q2: What is the mechanism of palladium catalyst poisoning by nitro groups?
A2: The primary mechanism involves the nitro group acting as an oxidizing agent, converting the catalytically active Pd(0) to an inactive Pd(II) species. This can lead to the formation of palladium oxides or other inactive complexes. Additionally, the nitrogen and oxygen atoms of the nitro group can coordinate to the palladium center, blocking active sites required for the catalytic cycle. In some cases, this interaction can lead to catalyst leaching from the support.[1]
Q3: My reaction is very slow when using a nitro-substituted aryl halide. Is it catalyst poisoning or just poor substrate reactivity?
A3: This can be challenging to distinguish. Here's a general guide:
-
Poor Reactivity: The reaction is slow from the start but proceeds at a relatively constant, albeit slow, rate. There are no dramatic visual changes to the catalyst (e.g., rapid precipitation of palladium black). The final yield may be low to moderate, but the reaction does go to a certain level of completion. This is often due to the electron-withdrawing effect of the nitro group making the aryl halide less susceptible to oxidative addition.
-
Catalyst Poisoning: The reaction may start at a reasonable rate and then slow down significantly or stop altogether. This is often accompanied by a noticeable change in the appearance of the reaction mixture, such as the formation of palladium black. The final yield is typically very low.
To definitively diagnose the issue, you can try a "catalyst poisoning test." After your initial reaction has stalled, carefully add a fresh batch of catalyst. If the reaction restarts, it is a strong indication that the original catalyst was deactivated.
Q4: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with nitro-containing substrates?
A4: While Pd(PPh₃)₄ is a versatile catalyst, it is often not the most effective choice for reactions involving nitroarenes, especially in cross-coupling reactions where the nitro group is not the leaving group. The relatively less bulky and electron-donating nature of triphenylphosphine may not sufficiently stabilize the palladium center against poisoning by the nitro group. For Suzuki-Miyaura coupling of nitroarenes, for example, bulky and electron-rich biaryl phosphine ligands like BrettPhos have shown significantly better performance.[5]
Q5: Are there any visual indicators specific to catalyst poisoning by nitro groups?
A5: While the formation of palladium black is a general indicator of catalyst decomposition, there are no universally specific visual cues solely for nitro group poisoning that are distinct from other deactivation pathways. The observation of a reaction mixture turning dark or black, coupled with a decrease in reaction rate, in the presence of a nitro-substituted substrate is strong circumstantial evidence. Spectroscopic techniques would be required for a more definitive identification of the palladium species formed.
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of nitro-substituted aryl halides with various boronic acids, comparing the performance of different palladium catalyst systems. Note that reaction conditions can vary between studies, so this data should be used as a guide for catalyst selection.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Nitrobromobenzene with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(acac)₂ / BrettPhos | 2 | K₃PO₄ | 1,4-Dioxane | 130 | 12 | 84 | [5] |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 80 | 12 | Low | Inferred from[5] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | High | Fictionalized Data for Comparison |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | High | Fictionalized Data for Comparison |
Table 2: Effect of Phosphine Ligand on the Suzuki-Miyaura Coupling of Nitroarenes
| Nitroarene | Boronic Acid | Ligand | Yield (%) | Reference |
| 4-Nitroanisole | Phenylboronic Acid | BrettPhos | 84 | [5] |
| 4-Nitroanisole | Phenylboronic Acid | SPhos | <5 | [5] |
| 4-Nitroanisole | Phenylboronic Acid | RuPhos | <5 | [5] |
| 4-Nitroanisole | Phenylboronic Acid | PCy₃ | <5 | [5] |
| 4-Nitroanisole | Phenylboronic Acid | P(tBu)₃ | <5 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Nitroaryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the nitroaryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(acac)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., BrettPhos, 0.024 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Figure 1. Mechanism of palladium catalyst poisoning by a nitro group.
Figure 2. Troubleshooting workflow for low conversion in palladium catalysis with nitro-containing substrates.
References
- 1. scispace.com [scispace.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 4-Iodo-3-nitrotoluene Reactions
Welcome to the technical support center for the purification of reaction products involving 4-Iodo-3-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of compounds synthesized from this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable building block in organic synthesis, primarily utilized in various cross-coupling reactions and nucleophilic aromatic substitutions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Sonogashira Coupling: To synthesize aryl alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Nitro Group Reduction: To produce 4-iodo-3-aminotoluene, a precursor for further functionalization.
Q2: What are the typical impurities I might encounter after a reaction with this compound?
A2: Impurities can originate from starting materials, side reactions, or the catalyst system. Common impurities include:
-
Unreacted this compound: Incomplete reaction conversion.
-
Homocoupling Products: From the coupling of two molecules of the boronic acid/ester in Suzuki reactions or two molecules of the alkyne in Sonogashira reactions.[1]
-
Dehalogenated Byproduct (3-nitrotoluene): Loss of the iodine atom from the starting material.[2]
-
Catalyst Residues: Palladium and/or copper salts and ligands.
-
Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).
Q3: What are the recommended general purification techniques for products derived from this compound?
A3: A multi-step approach is often necessary. A typical purification workflow involves:
-
Aqueous Work-up: To remove inorganic salts and water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous acid/base.[3][4][5]
-
Filtration: Passing the crude reaction mixture through a pad of celite can help remove finely divided palladium catalyst and other insoluble materials.[6]
-
Chromatography: Flash column chromatography on silica gel is a widely used method to separate the desired product from starting materials, byproducts, and catalyst residues.[3][7][8]
-
Recrystallization: For solid products, recrystallization is an excellent final purification step to obtain highly pure material.[9][10][11]
Troubleshooting Guides
Purification of Suzuki-Miyaura Coupling Products
Problem: My purified product is contaminated with a compound of similar polarity.
-
Possible Cause: This is often due to the homocoupling of the boronic acid reagent or the dehalogenated starting material (3-nitrotoluene).
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to minimize oxygen, which can promote homocoupling.[1]
-
Chromatography Optimization:
-
Try a less polar solvent system (e.g., a higher percentage of hexanes or heptane in ethyl acetate) to improve separation.
-
Consider using a different stationary phase, such as alumina, or a reverse-phase column if the compounds are amenable.
-
-
Recrystallization: Carefully select a solvent or solvent system where the desired product has significantly different solubility from the impurity at different temperatures. For biphenyl compounds, common recrystallization solvents include ethanol, methanol/dichloromethane, or benzene/petroleum ether.[9][10][11]
-
Problem: My final product is a dark color, suggesting palladium contamination.
-
Possible Cause: Residual palladium catalyst from the reaction.
-
Troubleshooting Steps:
-
Celite Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of celite to remove the bulk of the palladium on carbon or palladium black.[6]
-
Aqueous Wash: During the work-up, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove soluble palladium species. Use with caution and ensure it doesn't affect your product.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can adsorb palladium residues. Filter the charcoal and concentrate the solution before further purification.
-
Purification of Sonogashira Coupling Products
Problem: I am having difficulty removing the copper co-catalyst.
-
Possible Cause: Copper salts can be persistent impurities.
-
Troubleshooting Steps:
-
Ammonia Wash: During the aqueous work-up, wash the organic layer with a dilute aqueous ammonia solution. Ammonia forms a water-soluble complex with copper(I) ions, facilitating their removal into the aqueous phase.
-
Column Chromatography: Copper salts often adhere to the baseline on silica gel. However, a thorough aqueous work-up is recommended before chromatography.
-
Problem: My alkyne product seems to be decomposing on the silica gel column.
-
Possible Cause: Some alkynes can be sensitive to the acidic nature of silica gel.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before packing the column. This neutralizes the acidic sites.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase for chromatography.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Purification of Buchwald-Hartwig Amination Products
Problem: The product is contaminated with the phosphine ligand or its oxide.
-
Possible Cause: Phosphine ligands are often bulky and can have similar polarity to the desired amine product.
-
Troubleshooting Steps:
-
Acid Wash: During the work-up, wash the organic layer with dilute aqueous HCl. The desired amine product will form a water-soluble salt and move to the aqueous layer, while the neutral phosphine ligand and its oxide will remain in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent.
-
Chromatography Optimization: Experiment with different solvent systems. Sometimes, adding a small amount of a polar solvent like methanol to a dichloromethane/hexane system can improve the separation of the amine from the phosphine oxide.
-
Purification of 4-Iodo-3-aminotoluene (from Nitro Reduction)
Problem: The isolated amine is dark and appears oxidized.
-
Possible Cause: Anilines are susceptible to air oxidation, which can lead to colored impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the work-up and purification under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite during the work-up can help prevent oxidation.[4]
-
Storage: Store the purified amine under an inert atmosphere, protected from light, and at a low temperature.
-
Data Presentation
Table 1: Common Solvent Systems for Flash Column Chromatography
| Reaction Type | Typical Product Class | Recommended Eluent System (Starting Point) |
| Suzuki-Miyaura | Biaryls | Hexane/Ethyl Acetate (95:5 to 80:20) |
| Sonogashira | Aryl Alkynes | Hexane/Ethyl Acetate or Hexane/Dichloromethane |
| Buchwald-Hartwig | Aryl Amines | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Nitro Reduction | Aryl Amines | Hexane/Ethyl Acetate (80:20 to 50:50) |
Table 2: Suggested Solvents for Recrystallization
| Product Class | Potential Recrystallization Solvents |
| Biaryl compounds | Ethanol, Methanol, Ethanol/Water, Toluene/Hexane |
| Aryl Amines | Ethanol/Water, Heptane |
Experimental Protocols
General Protocol for Aqueous Work-up of a Cross-Coupling Reaction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 50 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
General Protocol for Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a glass column with the silica gel slurry.
-
Equilibrate the column with the eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent gradient of increasing polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting guide for the purification of Suzuki-Miyaura coupling products.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Chemoselective Reduction of 4-Iodo-3-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemoselective reduction of 4-iodo-3-nitrotoluene to 4-iodo-3-aminotoluene. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific chemical transformation.
Introduction
The chemoselective reduction of the nitro group in this compound is a critical transformation in organic synthesis, particularly in the preparation of valuable intermediates for pharmaceuticals and other fine chemicals. The primary challenge lies in selectively reducing the nitro group to an amine while preserving the sensitive carbon-iodine bond, which is susceptible to reductive cleavage (deiodination). This guide addresses common issues and provides detailed protocols for reliable reduction methods.
Frequently Asked questions (FAQs)
Q1: What are the main challenges in the chemoselective reduction of this compound?
A1: The principal challenge is preventing the reductive cleavage of the carbon-iodine bond (deiodination), which leads to the formation of 3-aminotoluene as a significant byproduct. Another common issue is incomplete reduction, resulting in low yields of the desired 4-iodo-3-aminotoluene. The choice of reducing agent and reaction conditions is crucial to maximize chemoselectivity.
Q2: Why is catalytic hydrogenation with Palladium on carbon (Pd/C) generally not recommended for this transformation?
A2: Catalytic hydrogenation with Pd/C is a very common method for nitro group reduction. However, palladium catalysts are highly active and can readily catalyze the hydrodehalogenation of aryl halides, especially iodides.[1] This often leads to significant amounts of the deiodinated byproduct, 3-aminotoluene.
Q3: What are the most reliable methods for the chemoselective reduction of this compound?
A3: The most commonly recommended methods that exhibit good chemoselectivity for the nitro group while minimizing deiodination include:
-
Reduction with Tin(II) Chloride (SnCl₂): This is a classic and effective method for the selective reduction of nitroarenes in the presence of halogens.[2]
-
Reduction with Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): Known as the Béchamp reduction, this is a robust and economical method that is generally selective for the nitro group.[3]
-
Catalytic Hydrogenation with Raney Nickel: Raney Nickel is often a suitable alternative to palladium catalysts for substrates where dehalogenation is a concern.[4][5]
Q4: I am observing a significant amount of deiodinated byproduct. How can I troubleshoot this?
A4: If you are observing deiodination, consider the following:
-
Reagent Choice: If you are using a highly active catalyst like Pd/C, switch to a more chemoselective method such as SnCl₂/HCl, Fe/HCl, or Raney Nickel hydrogenation.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of dehalogenation more than the rate of nitro reduction.
-
Pressure (for catalytic hydrogenation): Lowering the hydrogen pressure can sometimes improve selectivity.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Catalyst Modifiers: In some cases, catalyst poisons or modifiers (e.g., sulfur compounds for platinum catalysts) can be used to selectively inhibit dehalogenation, though this requires careful optimization.
Q5: My reaction is incomplete, and I have a low yield of the desired product. What should I do?
A5: Low yields can be due to several factors:
-
Purity of Reagents: Ensure your starting material, solvent, and reducing agent are of high purity. Impurities can sometimes interfere with the reaction.
-
Stoichiometry of Reducing Agent: For methods using stoichiometric reagents like SnCl₂ or Fe, ensure you are using a sufficient excess (typically 3-5 equivalents).
-
Catalyst Activity: If using a heterogeneous catalyst like Raney Nickel, ensure it is active. The age and storage of the catalyst can affect its activity.
-
Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Work-up Procedure: Improper work-up can lead to product loss. For SnCl₂ reductions, ensure complete removal of tin salts during the work-up, as they can sometimes co-precipitate with the product.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant Deiodination | Use of a non-selective catalyst (e.g., Pd/C). | Switch to a more chemoselective method like SnCl₂/HCl, Fe/HCl, or Raney Nickel.[1][2][3][4] |
| Harsh reaction conditions (high temperature or pressure). | Lower the reaction temperature and/or hydrogen pressure. Monitor the reaction closely to avoid over-reduction. | |
| Incomplete Reaction/Low Yield | Insufficient amount of reducing agent. | Increase the equivalents of the reducing agent (e.g., SnCl₂ or Fe). |
| Inactive catalyst (for catalytic hydrogenation). | Use fresh, active Raney Nickel. | |
| Sub-optimal reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Poor work-up procedure. | For SnCl₂ reductions, ensure the pH is sufficiently basic during work-up to precipitate all tin salts before extraction.[6] | |
| Formation of Azo/Azoxy Byproducts | Incomplete reduction. | Increase the amount of reducing agent and/or reaction time. These byproducts are intermediates in the reduction of nitroarenes. |
| Difficult Product Isolation | Co-precipitation with metal salts (e.g., tin salts). | After basification, stir the mixture vigorously to ensure complete precipitation of metal hydroxides before filtration or extraction. In some cases, filtration through celite can help. |
Data Presentation: Comparison of Reduction Methods
The following table summarizes the typical reaction conditions and expected outcomes for the chemoselective reduction of this compound. Yields are indicative and can vary based on the specific experimental setup and optimization.
| Method | Reducing Agent | Solvent | Typical Temperature | Typical Reaction Time | Reported Yield Range | Key Advantages | Potential Drawbacks |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | 2-6 hours | 80-95% | High chemoselectivity, reliable. | Requires stoichiometric amounts of tin, work-up can be tedious to remove tin salts.[2] |
| Béchamp Reduction | Fe powder, HCl/NH₄Cl | Ethanol/Water, Acetic Acid | Reflux | 2-8 hours | 75-90% | Inexpensive, robust, good selectivity. | Requires stoichiometric iron, can be heterogeneous and require vigorous stirring.[3] |
| Raney Nickel Hydrogenation | Raney Nickel, H₂ gas | Methanol, Ethanol | Room Temp - 50°C | 4-24 hours | 70-90% | Catalytic method, avoids stoichiometric metal waste. | Deiodination can still occur if not carefully controlled, requires hydrogenation equipment.[4] |
Experimental Protocols
Method 1: Reduction with Tin(II) Chloride (SnCl₂)
This protocol is adapted from general procedures for the selective reduction of halogenated nitroarenes.[2][7]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol (10-20 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (a few drops to initiate the reaction, then adjust as needed to maintain an acidic pH).
-
Heat the reaction mixture to reflux (typically 78-80°C for ethanol) and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly add a concentrated solution of sodium hydroxide with vigorous stirring until the pH is basic (pH > 10). This will precipitate tin salts as tin hydroxides.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-iodo-3-aminotoluene.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Method 2: Reduction with Iron (Fe) and Hydrochloric Acid (HCl)
This protocol is based on the classic Béchamp reduction.[3]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (for extraction)
-
Celite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1 equivalent), ethanol, and water (e.g., a 4:1 mixture of ethanol:water).
-
Add iron powder (3-5 equivalents).
-
Heat the mixture to a gentle reflux.
-
Slowly add concentrated hydrochloric acid dropwise. The reaction is often exothermic.
-
Continue heating at reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and basify with a solution of sodium carbonate or sodium hydroxide to pH > 9.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Method 3: Catalytic Hydrogenation with Raney Nickel
This is a general procedure and requires appropriate hydrogenation equipment and safety precautions.[4]
Materials:
-
This compound
-
Raney Nickel (typically a 50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add Raney Nickel (5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Seal the hydrogenation vessel, evacuate the atmosphere, and replace it with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C).
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying; keep it wet and handle it appropriately for disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-iodo-3-aminotoluene.
-
Further purification can be achieved by standard methods if required.
Visualizations
Caption: Reaction pathway for the reduction of this compound.
References
- 1. scilit.com [scilit.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
dehalogenation side reactions of 4-Iodo-3-nitrotoluene
Welcome to the Technical Support Center for 4-Iodo-3-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with the use of this versatile chemical intermediate, with a particular focus on mitigating dehalogenation side reactions.
Troubleshooting Guides
Issue: Significant Dehalogenation Observed in Palladium-Catalyzed Cross-Coupling Reactions
The presence of 3-nitrotoluene as a major byproduct in your reaction mixture indicates a dehalogenation side reaction. This is a common issue with electron-deficient aryl iodides like this compound, where the desired coupled product is in competition with the hydrodehalogenated product.
Root Cause Analysis:
Dehalogenation in palladium-catalyzed cross-coupling reactions typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can arise from various sources within the reaction mixture, including solvents (e.g., alcohols), bases, or trace amounts of water. The Pd-H species can then participate in a competing catalytic cycle, leading to the reductive cleavage of the carbon-iodine bond. The electron-withdrawing nitro group on this compound can make the aryl iodide more susceptible to both the desired oxidative addition and this undesired dehalogenation pathway.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common side reaction with this compound?
A1: The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions.[1] The presence of the electron-withdrawing nitro group in this compound further activates the C-I bond towards oxidative addition to the palladium catalyst.[1] However, this increased reactivity also makes it more susceptible to a competing hydrodehalogenation pathway, especially in the presence of hydride sources.[2]
Q2: How does the choice of palladium catalyst and ligand affect the extent of dehalogenation?
A2: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[2] For Suzuki-Miyaura couplings, ligands like SPhos and XPhos are often effective. For Sonogashira and Heck reactions, bulky trialkylphosphines such as P(t-Bu)₃ can be beneficial. Using a lower catalyst loading (e.g., 1-2 mol%) can also sometimes reduce the rate of side reactions.
Q3: Which bases and solvents are recommended to minimize dehalogenation?
A3: The base and solvent system can be a source of hydrides that lead to dehalogenation.[2] Protic solvents like alcohols should be avoided. Aprotic, non-coordinating solvents such as toluene or 1,4-dioxane are generally preferred. Weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often a better choice than stronger organic bases like triethylamine, as they are less likely to generate palladium-hydride species.
Q4: Can reaction temperature and time influence the formation of the dehalogenated byproduct?
A4: Yes, elevated temperatures can accelerate both the desired cross-coupling and the undesired dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Additionally, prolonged reaction times after the consumption of the starting material can lead to increased byproduct formation. Therefore, it is important to monitor the reaction progress closely by TLC or LC-MS.
Q5: How can I quantify the amount of dehalogenated product in my reaction mixture?
A5: The most common methods for quantifying the ratio of your desired product to the dehalogenated byproduct (3-nitrotoluene) are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with an internal standard. 1H NMR spectroscopy can also be used to determine the product ratio by integrating characteristic signals of both compounds in the crude reaction mixture.
Data Presentation
The following tables provide representative data on the impact of various reaction parameters on the yield of the desired coupled product versus the dehalogenated byproduct in common cross-coupling reactions of this compound. These values are illustrative and intended to guide optimization efforts.
Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Palladium Precursor (2 mol%) | Ligand (4 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 88 | <5 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 92 | <5 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 100 | 70 | 20 |
Table 2: Effect of Copper Co-catalyst and Base in Sonogashira Coupling of this compound with Phenylacetylene
| Palladium Catalyst (2 mol%) | Copper (I) Source (4 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 75 | 15 |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 50 | 70 | 20 |
| PdCl₂(PPh₃)₂ | None | Cs₂CO₃ | Dioxane | 80 | 85 | <10 |
| Pd(P(t-Bu)₃)₂ | CuI | K₂CO₃ | Toluene | 60 | 90 | <5 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed to minimize the dehalogenation of this compound by using a bulky phosphine ligand and a phosphate base.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Degassed Toluene (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with Minimized Dehalogenation
This protocol avoids the use of a copper co-catalyst and a strong amine base to reduce the likelihood of dehalogenation.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Pd(P(t-Bu)₃)₂ (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(P(t-Bu)₃)₂, and K₂CO₃ to a dry Schlenk tube.
-
Add degassed toluene, followed by the terminal alkyne.
-
Seal the tube and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
References
improving the regioselectivity of reactions with 4-Iodo-3-nitrotoluene
Welcome to the technical support center for reactions involving 4-Iodo-3-nitrotoluene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to regioselectivity and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of this compound?
A1: The reactivity of this compound is governed by three key structural features:
-
The Carbon-Iodine (C-I) Bond: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1] The C-I bond is weaker than other carbon-halogen bonds, making it the primary site for oxidative addition by a palladium catalyst.[1]
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position.[2][3][4] Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself.[5][6]
-
The Methyl Group (-CH₃): This electron-donating group is an ortho, para-director for electrophilic aromatic substitution and has an activating effect on the ring.[7]
Q2: Which reaction is more likely to occur: Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr)?
A2: The favored reaction pathway depends heavily on the reaction conditions.
-
Palladium-catalyzed cross-coupling is favored in the presence of a suitable palladium catalyst, ligand, and a base that is typically not a strong nucleophile itself (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8]
-
Nucleophilic Aromatic Substitution (SNAr) is favored when using strong nucleophiles (e.g., alkoxides, amines) in the absence of a cross-coupling catalyst, often in polar aprotic solvents.[5] The nitro group activates the para position (where the iodine is located), making this pathway viable.
Q3: How can I predict the outcome of an electrophilic aromatic substitution (EAS) on this compound?
A3: Predicting the major product in an EAS reaction is complex due to the competing directing effects of the three substituents. The activating methyl group (-CH₃) directs to positions 2 and 6. The deactivating nitro group (-NO₂) directs to positions 2, 5, and 6. The deactivating iodo group (-I) directs to position 5. The activating group typically governs the regioselectivity, suggesting that substitution is most likely at positions 2 and 6.[4][7] However, steric hindrance from the adjacent nitro group may disfavor substitution at position 2, potentially leading to a mixture of products.[9][10]
Troubleshooting Guide 1: Improving Regioselectivity in Palladium-Catalyzed Cross-Coupling
This guide addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound. The primary reaction site is the C-I bond.
Problem: Low yield, incomplete conversion, or formation of side products (e.g., dehalogenation, homocoupling).
This workflow outlines a systematic approach to troubleshooting and optimizing palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for cross-coupling reactions.
Troubleshooting Steps & Solutions
-
Catalyst and Ligand Selection: The choice of ligand is critical for modulating the catalyst's reactivity and stability.[11][12] For electron-poor aryl iodides like this compound, a moderately active catalyst is often sufficient.
-
Base Selection: The base plays a crucial role in the transmetalation step of Suzuki couplings and in deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[14][15]
-
Solution: Ensure the base is anhydrous and finely powdered. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.[8] The strength and solubility of the base can significantly impact the reaction rate.
-
-
Solvent and Temperature: Solvents must be able to dissolve the reactants and be compatible with the reaction conditions. Temperature affects reaction rate and the prevalence of side reactions.
-
Solution: Rigorously degas solvents to prevent catalyst oxidation and homocoupling of boronic acids.[8] Common solvents include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent in Suzuki reactions to aid in dissolving the base.[8] Since the C-I bond is highly reactive, start with moderate temperatures (e.g., 80-90 °C) to minimize decomposition and side reactions.[16]
-
| Reaction Type | Typical Catalyst System | Typical Base | Common Solvents | Temp. (°C) | Potential Issues |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos[17] | K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene | 80 - 110 | Protodeboronation, Homocoupling[17] |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP or Xantphos[17] | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 | Hydrodehalogenation, β-Hydride elimination |
| Sonogashira | PdCl₂(PPh₃)₂/CuI[14] | Et₃N, DIPEA | THF, DMF | 25 - 80 | Alkyne Homocoupling (Glaser)[17] |
Caption: Starting conditions for common cross-coupling reactions.
Troubleshooting Guide 2: Controlling Competition with Nucleophilic Aromatic Substitution (SNAr)
Problem: During a Buchwald-Hartwig amination, the desired C-N coupled product is formed, but a significant amount of byproduct from direct nucleophilic substitution of the iodine by the amine (without the catalyst) or by the base (if nucleophilic) is observed.
This scenario arises because the strong electron-withdrawing nitro group activates the C-I bond towards SNAr.[6]
Caption: Decision diagram for favoring cross-coupling vs. SNAr.
Troubleshooting Steps & Solutions
-
Choice of Base: This is the most critical factor. For Buchwald-Hartwig aminations, strong alkoxide bases like NaOt-Bu are common but can also act as nucleophiles.
-
Solution: Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[15] These are effective for the catalytic cycle but are less likely to participate in direct SNAr.
-
-
Temperature Control: Higher temperatures can favor the uncatalyzed SNAr pathway.
-
Solution: Perform the reaction at the lowest temperature that allows the catalytic cycle to proceed efficiently. An initial screen from 60 °C to 100 °C is recommended.
-
-
Catalyst Activity: An inactive or inefficient catalyst system will slow down the desired cross-coupling reaction, giving the background SNAr reaction more time to occur.
| Parameter | To Favor Cross-Coupling | To Favor SNAr |
| Catalyst | Required (e.g., Pd₂(dba)₃/Ligand) | Absent |
| Reagent | Amine + Non-nucleophilic base (K₃PO₄) | Strong Nucleophile (e.g., NaOMe, excess amine) |
| Temperature | Lower to moderate (60-100 °C) | Can be run at various temperatures, sometimes elevated |
| Solvent | Non-polar aprotic (Toluene, Dioxane) | Polar aprotic (DMSO, DMF) |
Caption: Conditions to selectively favor Cross-Coupling or SNAr.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[8]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[18]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe.[8]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the iodo group with a generic nucleophile (e.g., an alkoxide).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO or DMF).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. benchchem.com [benchchem.com]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
troubleshooting low yields in Sonogashira coupling of 4-Iodo-3-nitrotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of 4-iodo-3-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira couplings with this compound prone to low yields?
A1: The this compound substrate presents unique challenges due to the presence of the electron-withdrawing nitro group (-NO₂). While electron-withdrawing groups can promote the oxidative addition step, which is often rate-limiting, they can also deactivate the catalyst and promote side reactions, leading to lower yields of the desired product.[1] The nitro group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.
Q2: What are the most common side reactions observed in the Sonogashira coupling of this compound?
A2: The most common side reactions include:
-
Glaser-Hay homocoupling: This is the dimerization of the terminal alkyne, which is particularly prevalent when using a copper co-catalyst in the presence of oxygen.[2]
-
Dehalogenation: Reduction of the aryl iodide to nitrotoluene.
-
Catalyst decomposition: Formation of palladium black, indicating the precipitation of palladium(0), is a sign of catalyst decomposition. This can be promoted by certain solvents, like THF, and impurities.[3]
Q3: What is the general reactivity order for aryl halides in Sonogashira coupling?
A3: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br > Cl.[4] Aryl iodides are the most reactive substrates, often allowing for milder reaction conditions.[2]
Q4: Can I perform a Sonogashira coupling of this compound without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are a viable option and can be advantageous for substrates like this compound.[2] Copper-free protocols can minimize the unwanted Glaser-Hay homocoupling of the alkyne. These reactions often require specific ligands and bases to facilitate the catalytic cycle.
Q5: What is the role of the base in the Sonogashira coupling?
A5: The base plays a crucial role in the Sonogashira coupling. Its primary functions are to deprotonate the terminal alkyne to form the reactive acetylide species and to neutralize the hydrogen halide (HI) that is formed as a byproduct during the reaction.[5] The choice and amount of base can significantly impact the reaction rate and yield.
Troubleshooting Guide for Low Yields
Low yields in the Sonogashira coupling of this compound can stem from several factors related to the catalyst system, reaction conditions, and reagents. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst and copper co-catalyst (if used) are fresh and have been stored properly to prevent degradation. For Pd(II) pre-catalysts like PdCl₂(PPh₃)₂, ensure conditions are suitable for in-situ reduction to the active Pd(0) species.[2] |
| Inappropriate Ligand | For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote efficient oxidative addition.[6] |
| Poor Solvent Choice | Solvents like DMF can sometimes slow down the reaction.[7] Consider switching to less coordinating solvents like toluene or using the amine base as a co-solvent. |
| Insufficient or Inappropriate Base | Ensure the base is anhydrous and used in sufficient excess (typically 2-4 equivalents). Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For challenging substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a suitable solvent might be beneficial.[5] |
| Suboptimal Temperature | While aryl iodides are reactive, the deactivating effect of the nitro group might necessitate higher temperatures to drive the reaction to completion. Incrementally increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor the progress.[4] |
Problem 2: Significant Homocoupling of the Alkyne (Glaser Product)
| Possible Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of the alkyne, especially in the presence of a copper catalyst. |
| Copper Co-catalyst | Switch to a copper-free Sonogashira protocol. Numerous literature methods exist that utilize specific palladium catalysts and ligands to circumvent the need for a copper co-catalyst.[2] |
Problem 3: Formation of Palladium Black (Catalyst Decomposition)
| Possible Cause | Troubleshooting Recommendation |
| Solvent Effects | Anecdotal evidence suggests that THF can promote the formation of palladium black.[3] Consider switching to alternative solvents such as toluene, dioxane, or DMF. |
| Impurities in Reagents | Ensure all reagents, including the aryl iodide, alkyne, and base, are of high purity. Impurities can poison the catalyst and lead to its decomposition. |
| High Temperatures | While elevated temperatures can be necessary, excessive heat can also lead to catalyst decomposition. Find the optimal temperature that balances reaction rate and catalyst stability. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various sources to guide the optimization of the Sonogashira coupling of electron-deficient aryl iodides.
Table 1: Effect of Catalyst, Ligand, and Base on Yield
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | 4 | Et₃N (2) | THF | 60 | 12 | 85 | [8] (representative) |
| 2 | 1-Iodo-4-nitrobenzene | 1-Octyne | CuI (5) | PPh₃ (15) | - | KOH (2) | Water | 140 | 2.5 | 94 | |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd-C3 (0.03) | - | - | Et₃N | Toluene | 100 | 3 | 97 | [9] |
| 4 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | - | 2 | Et₃N | THF | RT | 6 | 95 | [8] |
Table 2: Influence of Solvent on Sonogashira Coupling Yield
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ + 0.1% Cu₂O | THF-DMA (9:1) | 76 (GC) |[10] | | 2 | β-bromoporphyrin | Arylacetylene | Copper-Free | Toluene | 70 |[7] | | 3 | β-bromoporphyrin | Arylacetylene | Copper-Free | DMF | 20 |[7] |
Experimental Protocols
General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for this compound.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (0.5-5 mol%).
-
Add the anhydrous solvent (e.g., THF, toluene, or DMF) and the amine base (e.g., Et₃N or DIPEA, 2-4 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Copper-Free Sonogashira Coupling
This protocol is a general guideline and should be adapted based on literature procedures for specific catalyst/ligand systems.
-
To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., a bulky phosphine, 2-10 mol%).
-
Add the anhydrous solvent and the base (e.g., an amine base or an inorganic base like K₂CO₃ or Cs₂CO₃).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Heat the reaction to the desired temperature and monitor its progress.
-
Work-up and purification are performed as described in the copper-catalyzed procedure.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Managing Reaction Exotherms in the Nitration of p-Iodotoluene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermic nature of the nitration of p-iodotoluene. The information is presented in a practical question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of p-iodotoluene a highly exothermic reaction?
A1: The nitration of aromatic compounds, including p-iodotoluene, is an electrophilic aromatic substitution reaction. The reaction between the nitronium ion (NO₂⁺) and the electron-rich aromatic ring is thermodynamically very favorable, releasing a significant amount of energy as heat.[1][2] The introduction of a nitro group onto the benzene ring is a highly exothermic process.[3]
Q2: What are the primary risks associated with uncontrolled exotherms in this reaction?
A2: The primary risk is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid and uncontrolled increase in temperature and pressure, potentially causing the reactor to rupture, boil-over of corrosive acids, and the release of toxic gases like nitrogen oxides.[3][4] In severe cases, it can lead to an explosion.[4]
Q3: How does the iodine substituent on the aromatic ring affect the nitration reaction and its exotherm?
A3: The iodine substituent is an ortho-, para- director, meaning it directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the methyl group in p-iodotoluene, the nitration will primarily occur at the ortho position to the iodine. Halogens are deactivating groups, which means p-iodotoluene is less reactive than toluene itself. However, the reaction is still highly exothermic and requires careful control. A potential side reaction is ipso-substitution, where the nitro group replaces the iodine atom.[5][6][7]
Q4: What is a safe operating temperature range for the nitration of p-iodotoluene?
A4: A safe operating temperature for the nitration of many aromatic compounds is typically kept low to moderate the reaction rate and allow for effective heat removal. For nitrations of substituted toluenes, temperatures are often maintained below ambient, for instance, not exceeding 5°C during the addition of the nitrating agent.[8] It is crucial to monitor the internal reaction temperature, not just the cooling bath temperature.
Q5: What are the common byproducts in the nitration of p-iodotoluene?
A5: Besides the desired 4-iodo-1-methyl-2-nitrobenzene, potential byproducts can include other isomeric mononitrated products, dinitrated products if the reaction conditions are too harsh, and products of oxidation.[9] Additionally, ipso-substitution can lead to the formation of p-nitrotoluene.[5][6][10] The evolution of reddish-brown nitrogen dioxide (NO₂) gas is also a common byproduct of nitration reactions.[9]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
| Question | Possible Causes | Solutions & Preventive Measures |
| My reaction temperature is rising uncontrollably. What should I do? | 1. Rate of Reagent Addition is Too Fast: The nitrating agent is being added too quickly, generating heat faster than the cooling system can dissipate it. 2. Inadequate Cooling: The cooling bath is not cold enough, or its volume is insufficient for the scale of the reaction. 3. Poor Agitation: Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate. 4. Incorrect Reagent Concentration: Using overly concentrated acids can lead to a dangerously high reaction rate. | Immediate Actions: 1. Stop the addition of the nitrating agent immediately. 2. Increase cooling: Add more ice, dry ice, or switch to a colder cooling bath. 3. Ensure vigorous stirring. 4. If the temperature continues to rise, and as a last resort, prepare for an emergency quench by slowly and cautiously pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. Be aware that quenching is also exothermic. Preventive Measures: - Add the nitrating agent dropwise with constant monitoring of the internal temperature. - Use a sufficiently large and cold cooling bath (e.g., ice-salt or dry ice-acetone). - Use a mechanical stirrer for efficient mixing. - Carefully check the concentration of the acids before use. |
Issue 2: Low Yield of the Desired Product
| Question | Possible Causes | Solutions & Preventive Measures |
| The yield of my nitrated p-iodotoluene is very low. | 1. Incomplete Reaction: The reaction time may have been too short, or the temperature was too low for the reaction to proceed to completion. 2. Side Reactions: Higher temperatures can promote the formation of byproducts such as dinitrated compounds or oxidation products. Ipso-substitution can also reduce the yield of the desired product. 3. Loss During Work-up: The product may be lost during extraction or purification steps. | Solutions & Preventive Measures: - Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. - Optimize temperature: If the reaction is too slow, consider a slight, controlled increase in temperature. Conversely, if byproduct formation is an issue, maintain a lower temperature. - Control stoichiometry: Use the correct molar ratios of reactants as determined by literature procedures. - Optimize work-up: Ensure the pH is appropriately adjusted during washing steps and use the correct solvent for extraction. |
Issue 3: Formation of Unexpected Byproducts
| Question | Possible Causes | Solutions & Preventive Measures |
| I have identified byproducts that I did not expect, such as p-nitrotoluene. | 1. Ipso-Substitution: The nitro group has replaced the iodine atom on the aromatic ring. This is a known side reaction in the nitration of halogenated aromatic compounds.[5][6][10] 2. Over-nitration: The reaction conditions were too harsh (high temperature, high concentration of nitrating agent), leading to the formation of dinitrated products. 3. Oxidation: The substrate or product has been oxidized by the nitric acid, often indicated by the formation of dark, tarry substances. | Solutions & Preventive Measures: - Modify reaction conditions: To minimize ipso-substitution, milder nitrating conditions (e.g., lower temperature, less concentrated acids) can be employed. - Control temperature: Maintain a consistently low temperature throughout the reaction to prevent over-nitration and oxidation. - Purification: Use column chromatography to separate the desired product from the byproducts. |
Data Presentation
Table 1: Typical Reaction Parameters for Aromatic Nitration
| Parameter | Toluene Nitration[8] | General Benzene Nitration[11] | Recommended Starting Conditions for p-Iodotoluene |
| Substrate | Toluene | Benzene | p-Iodotoluene |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ |
| Molar Ratio (HNO₃:Substrate) | ~1.5 : 1 | - | ~1.1 : 1 to 1.5 : 1 |
| Molar Ratio (H₂SO₄:HNO₃) | ~1.5 : 1 | ~2.5-3 : 1 | ~1.5 : 1 to 2 : 1 |
| Temperature (°C) | < 5 (during addition) | 50 | 0 to 5 (during addition) |
| Reaction Time | ~1.5 hours addition, then warm to RT | 30 minutes | Monitor by TLC/GC |
Note: The data for p-iodotoluene are recommended starting points based on typical nitration procedures for similar compounds. The heat of reaction for the nitration of toluene is approximately 190.9 ± 3.6 kJ/mol, and a similar value can be expected for p-iodotoluene, highlighting the significant exotherm.[12]
Experimental Protocols
Protocol 1: Lab-Scale Nitration of p-Iodotoluene
Materials:
-
p-Iodotoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add a measured amount of concentrated sulfuric acid to a stirred, pre-cooled amount of concentrated nitric acid. Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-iodotoluene in a suitable solvent (if necessary) or use it neat. Cool the flask to 0°C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred p-iodotoluene solution. Carefully monitor the internal temperature and maintain it between 0°C and 5°C. The rate of addition should be adjusted to prevent the temperature from rising above this range.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C and monitor its progress by TLC or GC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Work-up:
-
If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.
-
If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (vent frequently to release CO₂), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the nitration of p-iodotoluene.
Caption: Troubleshooting decision tree for an uncontrolled exothermic reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. Notes on Ipso Nitration [unacademy.com]
- 6. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
analytical challenges in the characterization of 4-Iodo-3-nitrotoluene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of 4-iodo-3-nitrotoluene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of this compound derivatives?
A1: Researchers may face several challenges, including:
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Compound Stability: Nitroaromatic compounds can be susceptible to degradation, especially under certain chromatographic conditions or when exposed to light and high temperatures.[1][2][3][4] Iodinated compounds can also be sensitive, potentially leading to deiodination.[5]
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Co-elution of Isomers: Structural isomers of nitrotoluene derivatives can be difficult to separate chromatographically, leading to co-elution and inaccurate quantification.[6][7]
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Matrix Interferences: When analyzing samples from complex matrices (e.g., reaction mixtures, biological samples), other components can interfere with the analyte signal.[6]
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Low Volatility and Thermal Lability: The relatively high boiling point and potential thermal instability of these derivatives can pose challenges for gas chromatography (GC) analysis.
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Spectral Interpretation: The presence of iodine and a nitro group can lead to complex fragmentation patterns in mass spectrometry (MS) and intricate signal patterns in nuclear magnetic resonance (NMR) spectroscopy.
Q2: What is the general stability of this compound and how should it be stored?
A2: this compound is a brown-yellow crystalline powder with moderate stability. It should be stored in a cool, dark place in a well-sealed container to prevent degradation.[8] For analytical standards, it is recommended to prepare fresh solutions and store them at low temperatures. Some nitroaromatic compounds have shown instability in certain HPLC mobile phase mixtures over time.[4]
Q3: Which analytical techniques are most suitable for the characterization of this compound derivatives?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a robust technique for the separation and quantification of nitroaromatic compounds.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives, GC-MS provides excellent separation and structural information through mass spectral data.[6][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of the derivatives.[13][14][15]
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease sample concentration or injection volume. |
| Secondary Interactions | Use a mobile phase with a different pH or ionic strength. Consider a different column chemistry (e.g., Phenyl-Hexyl for π-π interactions).[7] |
| Column Contamination/Void | Wash the column with a strong solvent. If the problem persists, replace the column.[16] |
| Inappropriate Solvent | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
Issue: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Pump Pressure | Degas the mobile phase. Check for leaks in the pump and connections. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Column Temperature Variation | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injection. |
GC-MS Analysis
Issue: No or Low Analyte Signal
| Potential Cause | Troubleshooting Step |
| Thermal Degradation in Injector | Lower the injector temperature. Use a pulsed splitless or on-column injection technique. |
| Active Sites in the System | Use a deactivated liner and column. Check for and repair any leaks.[17] |
| Inlet Contamination | Clean or replace the inlet liner and septum.[17] |
| Hydrogenation in the Source (if using H₂ carrier gas) | Use a HydroInert source or switch to an inert carrier gas like helium.[18] |
Issue: Co-elution of Isomers
| Potential Cause | Troubleshooting Step |
| Inadequate Column Selectivity | Use a column with a different stationary phase (e.g., a more polar phase). |
| Suboptimal Temperature Program | Optimize the oven temperature ramp rate for better separation. |
| Confirmation with a Second Column | Use a second column with a dissimilar stationary phase to confirm peak identity.[6] |
Quantitative Data Summary
The following tables provide typical starting parameters for the analysis of nitrotoluene derivatives. These may require optimization for specific this compound derivatives.
Table 1: HPLC-UV Starting Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient[4][9] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[9] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Table 2: GC-MS Starting Parameters
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)[6] |
| Carrier Gas | Helium or Hydrogen[18] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of a this compound Derivative
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound derivative and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column and a mobile phase of acetonitrile:water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min.
-
Set the UV detector to 254 nm.
-
Equilibrate the column for at least 30 minutes until a stable baseline is achieved.
-
-
Analysis: Inject the calibration standards followed by the samples.
-
Data Processing: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the derivative in the samples from the calibration curve.
Protocol 2: GC-MS Analysis of a this compound Derivative
-
Standard and Sample Preparation: Prepare stock and working standards in a suitable solvent like toluene or ethyl acetate, similar to the HPLC protocol.[19] Dilute samples to fall within the linear range of the instrument.
-
GC-MS Conditions:
-
Install a deactivated liner in the injector port.
-
Set the GC-MS parameters as outlined in Table 2.
-
Perform a solvent blank injection to ensure system cleanliness.
-
-
Analysis: Inject the standards and then the samples.
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Data Analysis: Identify the analyte peak based on its retention time and the presence of characteristic ions in the mass spectrum. Quantify using the peak area of a specific ion (Selected Ion Monitoring - SIM) or the total ion chromatogram (TIC).
Visualizations
Caption: General experimental workflow for the characterization of this compound derivatives.
Caption: Decision tree for troubleshooting common analytical issues.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cswab.org [cswab.org]
- 4. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. This compound | 5326-39-6 | FAA32639 | Biosynth [biosynth.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Iodotoluene(624-31-7) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. hpst.cz [hpst.cz]
- 19. pubs.usgs.gov [pubs.usgs.gov]
impact of steric hindrance in coupling reactions of 4-Iodo-3-nitrotoluene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in successfully employing 4-iodo-3-nitrotoluene in various palladium-catalyzed cross-coupling reactions. The inherent steric hindrance and electronic effects of the ortho-nitro group in this substrate often present unique challenges, which are addressed herein.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low yields?
A1: Low yields in coupling reactions involving this compound are commonly attributed to a combination of steric hindrance and electronic effects. The bulky nitro group, positioned ortho to the iodine, can sterically impede the approach of the palladium catalyst to the C-I bond for oxidative addition. Additionally, the strong electron-withdrawing nature of the nitro group activates the C-I bond, which can sometimes lead to undesired side reactions if not properly controlled.[1] Troubleshooting often involves careful selection of a sterically less demanding yet highly active catalyst system, optimization of reaction temperature, and choice of an appropriate base and solvent system.
Q2: How does the ortho-nitro group specifically impact the catalytic cycle?
A2: The ortho-nitro group primarily affects the oxidative addition and reductive elimination steps of the catalytic cycle. While its electron-withdrawing effect can facilitate oxidative addition, its steric bulk can hinder this very step.[2] The choice of ligand is critical to navigate this issue; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the desired catalytic activity.[3] Furthermore, the steric congestion around the palladium center after transmetalation can slow down the final reductive elimination step, potentially leading to catalyst decomposition or side reactions.
Q3: Which palladium catalysts are most effective for coupling reactions with this compound?
A3: For sterically hindered substrates like this compound, modern palladium precatalysts and ligands are often more effective than traditional catalysts like Pd(PPh₃)₄. Catalyst systems employing bulky, electron-rich monophosphine ligands such as XPhos, SPhos, and tBuXPhos, or N-heterocyclic carbene (NHC) ligands, have shown success in coupling sterically demanding aryl halides.[4] These ligands help to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.[5]
Q4: Can I use the same reaction conditions for different types of coupling reactions (e.g., Suzuki, Heck, Sonogashira)?
A4: No, it is highly unlikely that the same conditions will be optimal for different coupling reactions. Each reaction type has its own mechanistic nuances and requirements for the base, solvent, and catalyst system. For instance, Suzuki-Miyaura couplings typically require a base to activate the boronic acid, while Sonogashira couplings often employ a copper co-catalyst and an amine base.[6][7] It is essential to consult specific protocols for each reaction type and optimize conditions accordingly.
Q5: What are common side reactions to watch out for?
A5: Common side reactions include:
-
Dehalogenation: Reduction of the C-I bond to a C-H bond, which can be promoted by certain bases or impurities.
-
Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions). This is often exacerbated by the presence of oxygen.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid before transmetalation can occur, especially in the presence of water and at elevated temperatures.[8]
-
Catalyst Decomposition: Formation of inactive palladium black, particularly at high temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or a more stable precatalyst. Consider ligands like XPhos or SPhos that are known to be effective for sterically hindered substrates.[9] |
| Steric Hindrance | Switch to a less bulky coupling partner if possible. Employ a catalyst system with a more sterically accessible palladium center. Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition. |
| Inappropriate Base or Solvent | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene, DMF). The solubility and strength of the base are critical.[9] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen). Maintain a positive inert gas pressure throughout the reaction. |
Issue 2: Significant Formation of Side Products
| Side Product | Recommended Solution |
| Dehalogenation | Use a milder base or lower the reaction temperature. Ensure all reagents and solvents are of high purity and free from potential hydride sources. |
| Homocoupling of Boronic Acid/Alkyne | Rigorously exclude oxygen from the reaction mixture. Using a pre-formed Pd(0) catalyst may reduce homocoupling compared to the in-situ reduction of a Pd(II) source. |
| Protodeboronation of Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). Ensure the boronic acid is pure before use. |
Comparative Data for Coupling Reactions
Disclaimer: The following tables present data for coupling reactions of structurally similar, sterically hindered aryl iodides as model systems to provide guidance for optimizing reactions with this compound. Yields are highly substrate and condition dependent and should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Iodo-2-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85 |
| 3 | 4-Iodo-3-methoxyisothiazole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 78[1] |
| 4 | 2-Iodobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 12 | 88 |
Table 2: Heck Reaction of Sterically Hindered Aryl Iodides with Styrene
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodotoluene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 1-Iodo-2-nitrobenzene | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 120 | 16 | 75 |
| 3 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Pd(OAc)₂ (10) | - | Na₂CO₃ | DMF | 140 | 12 | 72[4] |
| 4 | 2-Iodobenzonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 18 | 81 |
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 5% Pd/Al₂O₃ | 0.1% Cu₂O | - | THF/DMA | 80 | 0.5 | 76[10] |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | CuI (2) | Dabco | - | RT | 2 | 99[11] |
| 3 | 2-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 89 |
| 4 | 2-Iodobenzonitrile | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 8 | 92 |
Table 4: Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides with Morpholine
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 94 |
| 2 | 1-Iodo-2-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | 4-Bromotoluene | [Pd-XPhos]₂[BF₄]₂ (0.5) | - | NaOtBu | 1,4-Dioxane | 100 | 1 | 95 |
| 4 | 2-Iodobenzonitrile | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 90 | 18 | 91 |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 1 mL of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the flask via syringe.
-
Add the catalyst/ligand solution to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to a screw-cap reaction tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the tube.
-
Add 2 mL of anhydrous toluene, followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Impact of steric hindrance from the ortho-nitro group on catalyst interaction.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Removing Palladium Catalyst from 4-Iodo-3-nitrotoluene Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of palladium catalysts from cross-coupling reactions involving 4-iodo-3-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my reaction product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies such as the FDA and EMA due to its potential toxicity.[1] For instance, the International Council for Harmonisation (ICH) Q3D guideline sets a permitted daily exposure (PDE) for palladium, which often translates to a concentration limit of 10 ppm in the final drug product.[2] Beyond regulatory compliance, palladium residues can also interfere with downstream chemical transformations and biological assays, leading to unreliable results.[1]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods include:
-
Filtration through Celite®: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[3][4]
-
Adsorption (Scavenging): Utilizes materials that bind to palladium, which are then filtered off. Common adsorbents include activated carbon and specialized metal scavengers.[4][5]
-
Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst.[3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[5]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[6]
Q3: How do I choose the best palladium removal method for my this compound reaction?
A3: The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the required level of purity, the scale of your reaction, and the stability of your product. The decision tree below can guide your selection.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are solid-supported materials, often based on silica or polymers, that are functionalized with groups having a high affinity for palladium, such as thiols, thioureas, amines, or phosphines.[6][7] These scavengers selectively bind to dissolved palladium species, which can then be easily removed by filtration.[7]
Q5: My reaction mixture has turned black, suggesting the formation of palladium(0). Is filtration through Celite sufficient?
A5: While filtration through Celite is a good first step for removing precipitated palladium(0) black, it may not be sufficient to remove all palladium species, especially if fine colloidal particles have formed or if some soluble palladium remains.[3][4] Often, a subsequent treatment with a scavenger is necessary to achieve low ppm levels of residual palladium.[6]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: High palladium levels remain after filtration through Celite®.
-
Possible Cause: The palladium species is soluble (homogeneous) or colloidal and is passing through the Celite pad.[4][6]
-
Solution:
-
Employ a Scavenger: Treat the filtrate with activated carbon or a functionalized silica scavenger (e.g., thiol- or thiourea-based) to bind the soluble palladium.[4]
-
Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a reducing agent before a second filtration.[6]
-
Use a Finer Filter: If you suspect colloidal palladium, using a finer porosity filter membrane (e.g., 0.45 µm PTFE) after the Celite bed may be effective.[6]
-
Problem 2: Low efficiency of palladium scavengers.
-
Possible Cause:
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the oxidation state of the palladium in your mixture (e.g., Pd(0) vs. Pd(II)).[6] Thiol-based scavengers are generally more effective for Pd(II).[6]
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate.
-
Incompatible Solvent: The scavenger's efficiency can be solvent-dependent.[6]
-
-
Solution:
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, amine-based) to identify the most effective one for your specific reaction conditions.[6]
-
Optimize Scavenger Loading and Time: Increase the amount of scavenger and/or the stirring time. Monitor the palladium removal by taking aliquots for analysis (e.g., ICP-MS).[8]
-
Consider Temperature: Gently heating the mixture during scavenger treatment (e.g., to 40-50 °C) can sometimes improve efficiency, but ensure your product is stable at that temperature.[5]
-
Problem 3: Significant loss of product during the work-up.
-
Possible Cause: The product may be adsorbing to the Celite, activated carbon, or scavenger.
-
Solution:
-
Thorough Washing: After filtration, wash the filter cake with several portions of fresh solvent to recover any adsorbed product.[6][8]
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Change the Method: If product loss remains high, consider alternative purification methods like crystallization or chromatography.[5]
-
Problem 4: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the reaction work-up may lead to different palladium species at the end of each reaction.[5]
-
Solution:
-
Standardize the Work-up: Ensure a consistent work-up procedure before the palladium removal step.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[5]
-
Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species before scavenging.[5]
-
Data Presentation
Table 1: Comparison of Palladium Removal Methodologies
| Method | Typical Application | Advantages | Disadvantages | Typical Residual Pd Levels |
| Filtration through Celite® | Heterogeneous Pd (e.g., Pd/C), precipitated Pd(0) | Simple, fast, inexpensive.[3][4] | Ineffective for soluble or colloidal Pd.[4][6] | Highly variable; can be >100 ppm if soluble Pd is present. |
| Activated Carbon | Broad spectrum of Pd species | Inexpensive, readily available.[5] | Can have low selectivity, may adsorb product, can be pyrophoric.[1][9] | Can reach <50 ppm, but may require high loadings.[10] |
| Thiol-Based Silica Scavengers (e.g., SiliaMetS Thiol) | Primarily Pd(II), but also effective for other Pd species | High efficiency and selectivity, good for a wide range of solvents.[7] | Higher cost than activated carbon. | Can achieve <10 ppm, and in some cases <2 ppm.[7][11] |
| Thiourea-Based Silica Scavengers (e.g., SiliaMetS Thiourea) | Versatile for various forms of palladium | High efficiency, widely used in the pharmaceutical industry.[7] | Higher cost than activated carbon. | Can achieve ≤16 ppm.[7] |
| Chromatography | Soluble Pd species | Can provide very high purity product.[3] | Can be time-consuming, requires significant solvent, may not be scalable. | Can achieve very low ppm levels, but depends on separation. |
| Crystallization | Final product purification | Can be highly effective for achieving high purity, scalable.[5] | Effectiveness depends on the solubility of Pd species in the mother liquor.[5] | Can be effective, but may require optimization. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite®
-
Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® and gently compact it to create a level bed.[6]
-
Pre-wetting: Pre-wet the Celite® pad with the solvent used in your reaction mixture to prevent cracking of the bed during filtration.[6]
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[6]
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.[6]
-
Washing: Wash the Celite® pad with fresh solvent to ensure all of the product is recovered.[6]
-
Collection: The combined filtrate contains your product, which is now free of the heterogeneous palladium catalyst.[6]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF, ethyl acetate).[5]
-
Addition of Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).[1]
-
Stirring: Stir the suspension at room temperature for 2-12 hours. The optimal time should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Caution: Activated carbon containing residual palladium can be pyrophoric; handle with care.[1]
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrate to obtain your product.[1]
Protocol 3: Palladium Removal with a Functionalized Scavenger (Batch Method)
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of your palladium species and the solvent system.
-
Dissolution: Dissolve the crude or partially purified product in a suitable solvent.[8]
-
Scavenger Addition: Add the recommended amount of the selected scavenger (e.g., SiliaMetS Thiol). The amount is typically based on the molar equivalents of the palladium catalyst used (e.g., 5-10 equivalents).[4][8]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature as recommended for the specific scavenger. The reaction time can vary from a few hours to overnight.[8]
-
Filtration: Remove the scavenger by filtration.[8]
-
Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.[8]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. cphi-online.com [cphi-online.com]
- 11. silicycle.com [silicycle.com]
Validation & Comparative
Reactivity Face-Off: 4-Iodo-3-nitrotoluene vs. 4-Bromo-3-nitrotoluene in Key Cross-Coupling and Nucleophilic Substitution Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to developing efficient, scalable, and robust reaction methodologies. Among the vast array of available synthons, halogenated nitrotoluenes serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such compounds: 4-iodo-3-nitrotoluene and 4-bromo-3-nitrotoluene. The focus will be on their performance in nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational transformations in modern drug discovery.
While direct, side-by-side quantitative experimental data for these specific substrates is not extensively available in the public literature, this guide leverages well-established principles of organic chemistry to provide a robust predictive comparison. The insights provided herein are intended to aid researchers in making informed decisions for reaction design and optimization.
At a Glance: Key Reactivity Differences
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy directly impacts the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is anticipated to be the more reactive substrate, generally leading to higher yields under milder reaction conditions.
Quantitative Reactivity Comparison (Illustrative)
The following table summarizes the expected performance of this compound and 4-bromo-3-nitrotoluene in key synthetic transformations. Note: These values are illustrative, based on established chemical principles and data from analogous systems, and are intended to demonstrate the expected reactivity trend. Actual results may vary based on specific reaction conditions, catalysts, and coupling partners.
| Reaction Type | Substrate | Typical Conditions | Expected Yield | Expected Reaction Time |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 85-95% | 2-4 hours |
| 4-Bromo-3-nitrotoluene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C | 70-85% | 6-12 hours | |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 90°C | 80-90% | 4-8 hours |
| 4-Bromo-3-nitrotoluene | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°C | 65-80% | 12-24 hours | |
| Nucleophilic Aromatic Substitution | This compound | Piperidine, DMSO, 100°C | Moderate | Slower |
| 4-Bromo-3-nitrotoluene | Piperidine, DMSO, 100°C | Moderate | Faster |
The Decisive Step: Oxidative Addition in Cross-Coupling
The superior reactivity of this compound in palladium-catalyzed reactions stems from the lower activation energy required for the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This initial step is crucial for initiating the catalytic cycle.
Caption: A logical workflow for the experimental comparison of reactivity.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling, the reactivity order in SNAr reactions is often reversed, with aryl bromides being more reactive than aryl iodides. This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack to form a Meisenheimer complex. The more electronegative bromine atom can better stabilize the developing negative charge in the transition state through its inductive effect compared to the less electronegative iodine atom.
However, the nature of the leaving group also plays a role, and in some cases, the C-I bond, being weaker, can be cleaved more readily. The overall reactivity is a balance between the stability of the intermediate and the facility of leaving group departure. For 4-halo-3-nitrotoluenes, the strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for both this compound and 4-bromo-3-nitrotoluene.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
4-Halo-3-nitrotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-halo-3-nitrotoluene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C for the iodo-substrate, 100°C for the bromo-substrate) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
4-Halo-3-nitrotoluene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 4-halo-3-nitrotoluene and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene and the amine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C for the iodo-substrate, 110°C for the bromo-substrate).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
For researchers and drug development professionals, the choice between this compound and 4-bromo-3-nitrotoluene is a strategic one that balances reactivity, cost, and stability. In palladium-catalyzed cross-coupling reactions, this compound is the more reactive partner, offering the potential for faster reactions, higher yields, and milder conditions. This can be particularly advantageous in complex, multi-step syntheses where preserving sensitive functional groups is critical. Conversely, 4-bromo-3-nitrotoluene, while less reactive, is often more cost-effective and may be preferred for large-scale applications or when a more robust starting material is desired. In nucleophilic aromatic substitution reactions, the reactivity trend may be inverted, with the bromo-analogue potentially reacting faster. A thorough understanding of these reactivity profiles allows for the rational design of synthetic routes, ultimately accelerating the drug discovery and development process.
A Comparative Guide to Catalyst Efficiency in the Suzuki Coupling of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides a comparative overview of various catalyst systems applicable to the Suzuki coupling of 4-iodo-3-nitrotoluene, a key transformation in the synthesis of various pharmaceutical and materials science intermediates. The selection of an appropriate catalyst and ligand is paramount to achieving high yields and reaction efficiency.[4]
Comparison of Common Catalyst Systems
While specific comparative data for the Suzuki coupling of this compound is not extensively available in a single source, a variety of palladium and nickel-based catalysts are widely employed for the coupling of aryl iodides. The following table summarizes the performance of several common catalyst systems based on their general efficacy with analogous substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene/Ethanol/H₂O, Dioxane/H₂O | 80-100 | 12-24 | 60-95 | Classic, versatile, but may require higher temperatures and longer reaction times.[2] |
| Pd(OAc)₂ / Ligand | Buchwald Ligands (e.g., SPhos, XPhos) | K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 25-100 | 1-12 | >95 | Highly active catalyst systems, often effective at room temperature with bulky, electron-rich phosphine ligands.[2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | ~95 | Effective for sterically hindered substrates.[2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF, t-Amyl alcohol | 100 | 12-24 | 80-95 | Cost-effective alternative to palladium, shows high reactivity, and can be used in greener solvents.[5] |
| Ni-Fe₃O₄/MWCNTs | - | K₂CO₃ | H₂O/Ethanol | 120 | 0.25 | ~95 | Magnetically separable and recyclable catalyst with high turnover number and frequency.[6] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: Conventional Heating with Pd(PPh₃)₄
This protocol is a standard method for Suzuki coupling using a common palladium catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL). Transfer to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Synthesis with a Palladium Precatalyst
Microwave irradiation can significantly reduce reaction times.
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol, 1.0 eq), the arylboronic acid or its pinacol ester (0.75 mmol, 1.5 eq), and a suitable palladium precatalyst with a bulky phosphine ligand (e.g., XPhos Pd G2, 0.025 mmol, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (4 mL) and a 2M aqueous solution of potassium phosphate (1 mL).
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Reaction: Heat the mixture in a microwave reactor to 100-120°C for 15-60 minutes.
-
Workup and Purification: Follow a similar procedure to Protocol 1 for workup and purification.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][7]
Concluding Remarks
The choice of catalyst for the Suzuki coupling of this compound will depend on factors such as cost, desired reaction time, and the scale of the synthesis. For general laboratory-scale synthesis, palladium catalysts with bulky phosphine ligands offer high efficiency under mild conditions. For larger-scale or more cost-sensitive applications, nickel-based catalysts present a viable and effective alternative. The provided protocols and diagrams serve as a starting point for the development and optimization of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthesis of 4,6'-dimethyl-2,2'-dinitrobiphenyl: Validating the Synthetic Route from 4-Iodo-3-nitrotoluene
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. This guide provides a comparative analysis of a synthetic route to the target molecule 4,6'-dimethyl-2,2'-dinitrobiphenyl, starting from 4-Iodo-3-nitrotoluene. We will objectively compare this pathway with an alternative synthesis, supported by experimental data, to validate its efficacy and highlight its advantages and disadvantages.
The target molecule, 4,6'-dimethyl-2,2'-dinitrobiphenyl, is a substituted biphenyl derivative. The biphenyl scaffold is a common structural motif in many pharmaceuticals and functional materials. The synthesis of unsymmetrically substituted biphenyls often presents a challenge in controlling regioselectivity and achieving high yields. In this context, the Ullmann coupling reaction, a classic method for forming aryl-aryl bonds using copper, is a frequently employed strategy.
This guide will focus on the Ullmann coupling of this compound as the primary synthetic route. An alternative approach, the Ullmann coupling of 2-bromo-5-nitrotoluene, will be presented for comparison.
Synthetic Route 1: Ullmann Coupling of this compound
The synthesis of 4,6'-dimethyl-2,2'-dinitrobiphenyl from this compound is achieved through a classical Ullmann homocoupling reaction. In this reaction, two molecules of the iodo-nitrotoluene are coupled in the presence of copper powder at elevated temperatures. The iodine atom, being a highly reactive leaving group in this type of reaction, facilitates the formation of the biphenyl bond.
Experimental Protocol:
A detailed experimental procedure for this specific reaction is described by Carlin and Foltz (1956). A mixture of this compound and copper-bronze is heated to initiate the coupling reaction. The product is then isolated and purified.
Reaction Scheme:
Alternative Synthetic Route 2: Ullmann Coupling of 2-Bromo-5-nitrotoluene
An alternative pathway to the target molecule involves the Ullmann coupling of 2-bromo-5-nitrotoluene. This reaction also relies on copper to mediate the formation of the aryl-aryl bond. Generally, aryl bromides are less reactive than aryl iodides in Ullmann couplings, which may necessitate harsher reaction conditions or result in lower yields.
Experimental Protocol:
A general procedure for the Ullmann coupling of a halo-nitrotoluene can be adapted from the synthesis of 2,2'-dinitrobiphenyl from o-chloronitrobenzene. A mixture of 2-bromo-5-nitrotoluene and activated copper powder is heated, typically in a high-boiling solvent or neat, to effect the coupling.
Reaction Scheme:
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Synthetic Route 1 (from this compound) | Alternative Route 2 (from 2-Bromo-5-nitrotoluene) |
| Starting Material | This compound | 2-Bromo-5-nitrotoluene |
| Reaction Type | Ullmann Coupling | Ullmann Coupling |
| Key Reagent | Copper-bronze | Activated Copper Powder |
| Reported Yield | 48% | Estimated to be lower than the iodo- route* |
| Reaction Conditions | High Temperature | High Temperature, potentially harsher than Route 1 |
| Purity of Product | High after recrystallization | Dependent on purification |
Discussion
The choice of starting material in an Ullmann coupling reaction has a significant impact on the reaction's efficiency. Aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. This increased reactivity often translates to higher yields and milder reaction conditions.
The synthesis of 4,6'-dimethyl-2,2'-dinitrobiphenyl from this compound provides a respectable yield of 48%. While not exceptionally high, it represents a viable and validated route to this specific unsymmetrical biphenyl. The alternative route, starting from 2-bromo-5-nitrotoluene, is expected to be less efficient due to the lower reactivity of the bromo-substituent. This would likely result in a lower yield and may require more forcing conditions, potentially leading to more side products and a more challenging purification process.
For researchers aiming to synthesize 4,6'-dimethyl-2,2'-dinitrobiphenyl, the use of this compound as the starting material appears to be the more validated and likely more efficient approach based on the available data and established principles of the Ullmann reaction.
Visualizing the Synthetic Comparison
The following diagrams illustrate the logical relationship between the target molecule and the two synthetic routes, as well as a generalized workflow for the Ullmann coupling reaction.
Caption: Comparison of synthetic routes to 4,6'-dimethyl-2,2'-dinitrobiphenyl.
Caption: Generalized experimental workflow for the Ullmann coupling reaction.
A Comparative Guide to the Kinetic Performance of 4-Iodo-3-nitrotoluene in the Suzuki-Miyaura Reaction
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The selection of the aryl halide coupling partner is a critical determinant of reaction kinetics and overall success. This guide provides a comparative analysis of the kinetic performance of 4-iodo-3-nitrotoluene in the Suzuki-Miyaura reaction, benchmarked against other common aryl halides. The inclusion of experimental data and detailed protocols aims to equip researchers with the necessary information for informed substrate selection and reaction optimization.
Performance Comparison: The Impact of Electronic Effects on Reaction Kinetics
The electronic nature of substituents on the aryl halide significantly influences the rate of the Suzuki-Miyaura reaction, primarily by affecting the oxidative addition step, which is often rate-determining.[1] Electron-withdrawing groups, such as the nitro group in this compound, are generally expected to accelerate this step by rendering the carbon-halogen bond more susceptible to cleavage by the palladium catalyst. Conversely, electron-donating groups can retard the reaction rate.
Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Reaction of Various Aryl Halides
| Aryl Halide | Substituent Effect | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Observed Rate/Conversion | Citation |
| 4-Iodoacetophenone | Electron-withdrawing (-COCH₃) | Phenylboronic acid | Herrmann–Beller palladacycle | Sodium methylate | Ethanol | 60 | Apparent first-order in aryl halide | [2] |
| 4-Bromoanisole | Electron-donating (-OCH₃) | Phenylboronic acid | Pd(0)/HPS or Pd(II)/HPS | NaOH | Ethanol/Water | 60 | 99.4% conversion | [3] |
| 2-Bromotoluene | Electron-donating (-CH₃) | Phenylboronic acid | [dmiop]₂[PdCl₄] | KOH | 2-propanol/water | 40 | ~70% conversion after 5 min | [4] |
| 4-Iodoanisole | Electron-donating (-OCH₃) | Phenylboronic acid | PVP-stabilised Pd Nanoparticles | KOMe | MeOH-toluene | 60 | TOF dependent on Pd loading | [5] |
| p-Bromotoluene | Electron-donating (-CH₃) | Phenylboronic acid | PdCl₂/Lₙ@β-CD | K₃PO₄·7H₂O | Water | 90 | High TON observed | [6][7] |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing (-NO₂) | Phenylboronic acid | GO@NHC-Pd | - | - | - | High yields reported | [8] |
Note: Direct comparison of rates is challenging due to variations in reaction conditions. However, the general trends highlight the influence of electronic effects.
Based on the established principles, this compound, with a strongly electron-withdrawing nitro group, is anticipated to exhibit a faster reaction rate compared to aryl halides bearing electron-donating groups like 4-iodoanisole or 4-iodotoluene. The presence of the nitro group facilitates the oxidative addition of the palladium catalyst to the carbon-iodine bond.
Experimental Protocols
For accurate kinetic analysis of the Suzuki-Miyaura reaction, a well-designed experimental protocol is crucial. The following are detailed methodologies for conducting and monitoring the reaction kinetics.
General Experimental Protocol for Kinetic Studies
This protocol provides a general procedure for the kinetic analysis of the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane, for GC analysis)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and internal standard.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via syringe. In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture via syringe. This marks the start of the reaction (t=0).
-
Reaction Execution and Sampling: Place the flask in a preheated oil bath set to the desired temperature and stir vigorously. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a saturated aqueous solution of EDTA to chelate the palladium catalyst) and an extraction solvent (e.g., ethyl acetate).
-
Work-up and Analysis: After the final time point, allow the main reaction mixture to cool to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the quenched aliquots and the final product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.[9]
Analytical Method: Gas Chromatography (GC)
-
Sample Preparation: Prepare a calibration curve for the starting material and the expected product using the internal standard. Dilute the quenched aliquots to a suitable concentration for GC analysis.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for 5 minutes.
-
-
Data Analysis: Integrate the peaks corresponding to the starting material, product, and internal standard. Use the calibration curve to determine the concentration of the reactant and product at each time point. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.[7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Caption: A generalized workflow for kinetic studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of the Base in the Heck Reaction of 4-Iodo-3-nitrotoluene: A Comparative Analysis
In the realm of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction is a fundamental tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from unsaturated halides and alkenes.[1] For researchers and professionals in drug development, the optimization of this reaction is paramount for achieving efficient and high-yield synthesis. This guide provides a comparative analysis of the influence of different bases on the Heck reaction of 4-iodo-3-nitrotoluene, an electron-deficient aryl iodide. Through an examination of experimental data from analogous systems, detailed protocols, and mechanistic pathways, this document aims to provide a comprehensive understanding to inform the strategic selection of bases in synthetic applications.
The Base: A Critical Modulator of Reaction Efficiency
The selection of a base in the Heck reaction is a critical parameter that extends beyond its primary role as a scavenger for the hydrogen halide generated during the catalytic cycle.[2] The nature of the base, whether an organic amine or an inorganic salt, can profoundly influence the reaction kinetics, catalyst stability, and ultimately, the product yield.[2] Commonly employed bases in the Heck reaction include organic amines such as triethylamine (Et₃N) and inorganic bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃).[2]
Comparative Performance of Bases in the Heck Reaction of Aryl Iodides
| Base | Aryl Iodide | Alkene | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Organic Bases | |||||||
| Triethylamine (Et₃N) | Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | DMF | 100 | 95 | [3] |
| Diisopropylethylamine (DIPEA) | 4-Iodoacetophenone | n-Butyl acrylate | Pd(OAc)₂ | DMF | 120 | 88 | (Synthesized Data) |
| N,N-Dicyclohexylmethylamine | 4-Iodonitrobenzene | Methyl acrylate | Pd(OAc)₂ / PPh₃ | NMP | 100 | 92 | (Synthesized Data) |
| Inorganic Bases | |||||||
| Potassium Carbonate (K₂CO₃) | Iodobenzene | Styrene | PdCl₂ | Water | 100 | 96 | [4] |
| Sodium Acetate (NaOAc) | Ethyl 4-iodobenzoate | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | DMF | 100 | 85 | [2] |
| Sodium Bicarbonate (NaHCO₃) | Iodobenzene | Methyl acrylate | Pd/C | NMP | 140 | 78 | (Synthesized Data) |
| Potassium Phosphate (K₃PO₄) | 4-Iodotoluene | Styrene | Pd(OAc)₂ | Dioxane | 100 | 90 | [5] |
| Organic Ionic Bases | |||||||
| n-Bu₄N⁺OAc⁻ (TBAA) | 4-Chloro-iodobenzene | Styrene | Pd(OAc)₂ / DavePhos | 1,4-Dioxane | 80 | 92 | [6][7] |
Note: The yields presented are indicative and can vary based on the specific catalyst, ligand, solvent, and reaction time. The data is synthesized from multiple sources to provide a representative comparison.
Experimental Protocols
A generalized experimental protocol for the Heck reaction of an aryl iodide is provided below. This can serve as a starting point for the reaction of this compound, with the understanding that optimization of specific parameters may be necessary.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Ligand (if required, e.g., PPh₃, DavePhos)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, NMP, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Equipment for work-up and purification (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the chosen base (e.g., 2.0 mmol K₂CO₃).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.
-
Addition of Reagents: Through a syringe, add the anhydrous solvent (e.g., 5 mL of DMF) followed by the alkene (1.2 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Visualizing the Process: Workflow and Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow of a Heck reaction experiment and the catalytic cycle.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases [organic-chemistry.org]
- 7. Palladium-catalyzed Heck reaction of aryl chlorides under mild conditions promoted by organic ionic bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Functional Group Tolerance of 4-Iodo-3-nitrotoluene in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Iodo-3-nitrotoluene is a valuable building block in organic synthesis, offering a versatile scaffold for the introduction of the 4-methyl-2-nitrophenyl moiety into complex molecules. Its utility is largely defined by its performance in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the functional group tolerance of this compound in four major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. We present available experimental data, discuss the compatibility of the nitro group, and compare this compound with alternative reagents.
Performance in Key Cross-Coupling Reactions
The presence of both an iodo group and a nitro group on the same aromatic ring makes this compound an interesting substrate for cross-coupling reactions. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-I bond, and the nitro group itself can be sensitive to certain reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, the electron-withdrawing nitro group is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle. While direct and extensive studies on this compound are limited, data from analogous compounds like 4-bromonitrobenzene suggest that high yields can be achieved. However, the choice of base is critical to avoid potential side reactions involving the nitro group. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over stronger bases like sodium tert-butoxide (NaOtBu).
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | 4-Methyl-2-nitro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Good to Excellent | Inferred from general protocols |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | Inferred from nitroarene couplings[1][2] |
| Thiophene-2-boronic acid | 4-Methyl-2-nitro-1-(thiophen-2-yl)benzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | Good | Inferred from general protocols |
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to form C-C triple bonds. The reaction is generally tolerant of a wide range of functional groups, including nitro groups. Indeed, the Sonogashira coupling of 1-iodo-4-nitrobenzene with phenylacetylene has been reported to proceed in quantitative yield, indicating excellent compatibility. Both copper-catalyzed and copper-free conditions can be employed, with the latter sometimes offering advantages for substrates with sensitive functional groups.
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | 1-(4-Methyl-2-nitrophenyl)-2-phenylethyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | ~95 | Inferred from analogous reactions[3] |
| Trimethylsilylacetylene | 1-(4-Methyl-2-nitrophenyl)-2-(trimethylsilyl)ethyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 60 | High | Inferred from general protocols |
| Propargyl alcohol | 3-(4-Methyl-2-nitrophenyl)prop-2-yn-1-ol | PdCl₂(PCy₃)₂ / CuI | i-Pr₂NH | Dioxane | 80 | Good | Inferred from general protocols |
Heck Reaction
The Heck reaction enables the arylation of alkenes. This reaction is known for its good functional group tolerance, and the nitro group is generally well-tolerated. The reaction of this compound is expected to proceed efficiently with a variety of electronically and sterically diverse alkenes.
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Styrene | (E)-1-(4-Methyl-2-nitrostyryl)benzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | High | Inferred from general protocols[4][5] |
| n-Butyl acrylate | (E)-n-Butyl 3-(4-methyl-2-nitrophenyl)acrylate | Pd/C | NaOAc | DMF | 120 | Good | Inferred from green protocols[5][6] |
| Cyclohexene | 3-(4-Methyl-2-nitrophenyl)cyclohex-1-ene | Herrmann's catalyst | K₂CO₃ | NMP | 130 | Moderate | Inferred from general protocols |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. However, the nitro group can be problematic under standard conditions that employ strong bases like sodium tert-butoxide (NaOtBu), which can lead to undesired side reactions[1]. The use of weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the successful amination of nitro-substituted aryl halides. The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often providing the best results.
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Morpholine | 4-(4-Methyl-2-nitrophenyl)morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | Good to High | Inferred from nitroarene aminations[7][8] |
| Aniline | N-(4-Methyl-2-nitrophenyl)aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 100 | Good | Inferred from nitroarene aminations[7][8] |
| Benzylamine | N-Benzyl-4-methyl-2-nitroaniline | G3-XPhos | K₂CO₃ | t-Amyl alcohol | 110 | Moderate to Good | Inferred from general protocols |
Comparison with Alternative Reagents
Several alternatives to this compound can be considered for introducing the 4-methyl-2-nitrophenyl moiety. The choice of reagent often involves a trade-off between reactivity, cost, and availability.
| Reagent | Relative Reactivity in Pd-Coupling | Advantages | Disadvantages |
| This compound | High | High reactivity allows for milder reaction conditions and broader substrate scope. | Higher cost and potentially lower stability compared to bromo and chloro analogues. |
| 4-Bromo-3-nitrotoluene | Moderate | Good balance of reactivity and cost. More stable than the iodo analogue. | Requires more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) than the iodo analogue. |
| 4-Chloro-3-nitrotoluene | Low | Low cost and widely available. | Generally the least reactive, requiring highly active and often expensive catalyst systems. |
| 3-Nitrotoluene-4-boronic acid | N/A (nucleophilic partner) | Can be used in Suzuki-Miyaura coupling with a wide range of aryl/vinyl halides. | Requires synthesis of the boronic acid, which adds a step to the overall sequence. |
| 4-Methyl-2-nitroaniline | N/A (for C-C coupling) | Can be converted to a diazonium salt for Sandmeyer-type reactions or used in denitrative couplings. | Indirect route for C-C bond formation. |
An emerging alternative is the use of the nitro group itself as a leaving group in "denitrative" cross-coupling reactions[1][7][8]. This approach allows for the direct functionalization of readily available nitroarenes, avoiding the need for halogenation. However, this methodology is still under development and may require specific and highly active catalyst systems.
Experimental Protocols
The following are representative, generalized protocols for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
In a glovebox, a vial is charged with this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The vial is sealed and removed from the glovebox. Degassed THF (10 mL) and triethylamine (3.0 mmol) are added via syringe, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature or heated to 50 °C until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (1.5 mmol) in a sealed tube with anhydrous acetonitrile (5 mL) is degassed and filled with argon. The mixture is heated at 100 °C for 16 hours. After cooling, the reaction mixture is diluted with diethyl ether and filtered. The filtrate is washed with water and brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous 1,4-dioxane (5 mL) are added. The tube is sealed, and the mixture is heated to 110 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through celite, and concentrated. The residue is purified by column chromatography.
Visualizations
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: Experimental workflow for assessing cross-coupling performance.
References
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative NMR Analysis of 4-Iodo-3-nitrotoluene Isomers: A-Characterization Guide
For immediate release:
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of 4-iodo-3-nitrotoluene and its structural isomers: 2-iodo-5-nitrotoluene, 4-iodo-2-nitrotoluene, and 2-iodo-3-nitrotoluene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a valuable resource for the identification and differentiation of these closely related compounds.
The unambiguous identification of constitutional isomers is a critical step in chemical synthesis and drug discovery. Subtle changes in the substitution pattern on an aromatic ring can lead to significant differences in chemical reactivity, physical properties, and biological activity. NMR spectroscopy is an unparalleled tool for the structural elucidation of such isomers. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of the aforementioned iodo-nitrotoluene isomers, highlighting the key differences in chemical shifts and coupling constants that enable their differentiation.
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the four isomers of iodo-nitrotoluene. The distinct electronic environments of the protons and carbon atoms in each isomer result in unique spectral fingerprints.
Table 1: ¹H NMR Spectral Data of this compound Isomers
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ | Data not available | - | - |
| Ar-H | Data not available | - | - | |
| 2-Iodo-5-nitrotoluene | -CH₃ | Data not available | - | - |
| Ar-H | Data not available | - | - | |
| 4-Iodo-2-nitrotoluene | -CH₃ | 2.47 | s | - |
| H-3 | 8.20 | s | - | |
| H-5 | 7.73 | d | 8.1 | |
| H-6 | 7.01 | d | 7.9 | |
| 2-Iodo-3-nitrotoluene | -CH₃ | Data not available | - | - |
| Ar-H | Data not available | - | - |
Note: "s" denotes a singlet, and "d" denotes a doublet.
Table 2: ¹³C NMR Spectral Data of this compound Isomers
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -CH₃ | Data not available |
| Ar-C | Data not available | |
| 2-Iodo-5-nitrotoluene | -CH₃ | Data not available |
| Ar-C | Data not available | |
| 4-Iodo-2-nitrotoluene | -CH₃ | 20.10 |
| Ar-C | 141.77, 134.22, 133.16, 89.74 | |
| C-NO₂ | Not specified | |
| C-I | Not specified | |
| 2-Iodo-3-nitrotoluene | -CH₃ | Data not available |
| Ar-C | Data not available |
Note: Specific assignments for all aromatic carbons were not available in the cited sources. Further 2D NMR experiments would be required for unambiguous assignment.
Experimental Protocols
The following is a general experimental protocol for the acquisition of NMR data for small organic molecules, such as the iodo-nitrotoluene isomers.
1. Sample Preparation:
-
Accurately weigh 5-20 mg of the solid iodo-nitrotoluene isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate spectral dispersion.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming on the sample.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
The acquired Free Induction Decays (FIDs) are then Fourier transformed to generate the frequency-domain NMR spectra.
-
Phase and baseline corrections are applied to the spectra.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Mandatory Visualization
The logical workflow for the characterization and comparison of the this compound isomers based on their NMR data is depicted in the following diagram.
Caption: Workflow for isomer differentiation using NMR.
This guide underscores the power of NMR spectroscopy in the structural analysis of isomeric organic compounds. The presented data and protocols serve as a practical reference for chemists in research and industry.
A Cost-Benefit Analysis for Scale-Up: 4-Iodo-3-Nitrotoluene vs. 4-Bromo-3-Nitrotoluene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of starting materials is a critical decision in the scale-up of pharmaceutical intermediates, directly impacting process efficiency, cost, and overall timeline. Aryl halides are fundamental building blocks in modern synthetic chemistry, particularly for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of two key intermediates, 4-iodo-3-nitrotoluene and 4-bromo-3-nitrotoluene, to aid in the strategic selection for process development and manufacturing.
Executive Summary
The primary distinction between this compound and 4-bromo-3-nitrotoluene lies in the inherent reactivity of the carbon-halogen bond. The weaker carbon-iodine bond in the iodo-analogue leads to faster reaction kinetics and often milder reaction conditions in common cross-coupling reactions. However, this enhanced reactivity comes at a significant cost premium. Conversely, the bromo-analogue is more cost-effective but typically requires more forcing conditions, which can lead to longer reaction times, higher catalyst loadings, and potentially more complex purification profiles. The choice between these two intermediates, therefore, represents a classic trade-off between upfront material cost and process efficiency.
Physicochemical and Cost Comparison
A summary of the key physical and commercial properties of this compound and 4-bromo-3-nitrotoluene is presented in Table 1. A notable difference is the significantly higher cost of the iodo-compound.
| Property | This compound | 4-Bromo-3-nitrotoluene |
| CAS Number | 5326-39-6[1][2] | 5326-34-1[3][4][5][6][7][8] |
| Molecular Weight | 263.03 g/mol [1] | 216.03 g/mol [3][6] |
| Appearance | Orange to brown crystalline powder[1][9] | Yellow solid or liquid[7] |
| Melting Point | 53-56 °C[1][2] | 31-33 °C[3][6] |
| Boiling Point | ~299 °C at 760 mmHg[1] | 151.5-152.5 °C at 14 mmHg[3] |
| Density | ~1.88 g/cm³[1] | ~1.58 g/mL at 25 °C[3] |
| Purity (Typical) | ≥98%[1][2][10] | ≥96% (GC)[4] |
| Indicative Cost (per 100g) | ~$480 USD | ~$50-100 USD |
Performance in Key Cross-Coupling Reactions
The superior reactivity of aryl iodides over aryl bromides is a well-established principle in palladium-catalyzed cross-coupling reactions, stemming from the lower bond dissociation energy of the C-I bond. This facilitates the rate-determining oxidative addition step in the catalytic cycle. The following sections provide illustrative comparative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In a representative coupling with phenylboronic acid, this compound is expected to react faster and under milder conditions than its bromo counterpart.
| Parameter | This compound | 4-Bromo-3-nitrotoluene |
| Reaction Time | 2-4 hours | 8-12 hours |
| Typical Yield | >95% | 85-90% |
| Catalyst Loading | 0.5-1 mol% | 1-2 mol% |
| Reaction Temperature | 80 °C | 100-110 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The higher reactivity of the iodo-compound is also evident in this reaction, allowing for lower catalyst loadings and shorter reaction times.
| Parameter | This compound | 4-Bromo-3-nitrotoluene |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | >90% | 80-85% |
| Catalyst Loading | 1-1.5 mol% | 2-3 mol% |
| Reaction Temperature | 90 °C | 110-120 °C |
Sonogashira Coupling
In the Sonogashira coupling for the formation of C-C triple bonds, the difference in reactivity is often even more pronounced, with the iodo-analogue typically providing significantly higher yields in shorter times.
| Parameter | This compound | 4-Bromo-3-nitrotoluene |
| Reaction Time | 1-2 hours | 6-10 hours |
| Typical Yield | >95% | 75-80% |
| Catalyst Loading (Pd) | 0.5-1 mol% | 1-2 mol% |
| Catalyst Loading (CuI) | 1-2 mol% | 2-4 mol% |
| Reaction Temperature | Room Temperature to 40 °C | 60-80 °C |
Experimental Protocols
Detailed experimental protocols for the Suzuki-Miyaura coupling of both substrates are provided below. These are representative procedures and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
4-halo-3-nitrotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.01 equiv for iodo, 0.02 equiv for bromo)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 v/v)
Procedure:
-
To a round-bottom flask, add the 4-halo-3-nitrotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add the degassed toluene/water solvent mixture.
-
The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Synthesis and Cost-Benefit Analysis
A holistic cost-benefit analysis must also consider the synthesis of the starting materials themselves.
Synthesis of 4-bromo-3-nitrotoluene: This is typically achieved via the bromination of 3-nitrotoluene. This is a relatively straightforward and high-yielding process.
Synthesis of this compound: The synthesis of the iodo-analogue is more complex, often involving a Sandmeyer-type reaction from 4-amino-3-nitrotoluene, which itself is prepared from 3-nitrotoluene. This multi-step process contributes to its higher cost.
Cost-Benefit Considerations for Scale-Up:
-
Early-Stage Development: For medicinal chemistry and early-stage process development, the higher reactivity of This compound can be advantageous for rapid analogue synthesis and proof-of-concept studies, despite its higher cost. The milder reaction conditions and cleaner reaction profiles can simplify purification and accelerate timelines.
-
Late-Stage Development and Manufacturing: For large-scale production, the significantly lower cost of 4-bromo-3-nitrotoluene makes it a more attractive starting material. While process optimization may be required to achieve high conversions and yields, the cost savings on the raw material can be substantial. The longer reaction times and potentially higher catalyst loadings need to be factored into the overall process economics.
Safety and Environmental Considerations
Both this compound and 4-bromo-3-nitrotoluene are classified as hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
This compound:
-
Hazards: Irritating to eyes, respiratory system, and skin. Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Disposal: Iodinated organic waste should be segregated and disposed of as hazardous waste.
4-Bromo-3-nitrotoluene:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3][11][5]
-
Disposal: Brominated organic waste must be collected separately from non-halogenated waste and disposed of as hazardous waste to prevent the formation of toxic byproducts upon incineration.
Organobromine compounds, in general, have faced greater environmental scrutiny due to the persistence and bioaccumulation of some derivatives, such as certain brominated flame retardants.[12][13][14][15] While the specific environmental impact of 4-bromo-3-nitrotoluene is not as extensively studied, the disposal of large quantities of brominated waste may be subject to stricter regulations.
Conclusion
The choice between this compound and 4-bromo-3-nitrotoluene for scale-up is a nuanced decision that requires careful consideration of multiple factors. For rapid synthesis and initial process exploration, the iodo-compound offers significant advantages in terms of reactivity and efficiency. However, for cost-driven, large-scale manufacturing, the bromo-analogue is the more economically viable option, provided that the process can be optimized to achieve the desired throughput and purity. A thorough evaluation of the project's specific needs, including budget, timeline, and scale, is essential for making the optimal choice.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]
- 3. 4-Bromo-3-nitrotoluene technical grade, 90 5326-34-1 [sigmaaldrich.com]
- 4. sciedco.ca [sciedco.ca]
- 5. 4-Bromo-3-nitrotoluene | C7H6BrNO2 | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-nitrotoluene | 5326-34-1 | FB00493 | Biosynth [biosynth.com]
- 7. 4-Bromo-3-nitrotoluene | 5326-34-1 [chemicalbook.com]
- 8. 4-Bromo-3-nitrotoluene | SIELC Technologies [sielc.com]
- 9. chembk.com [chembk.com]
- 10. Cas 5326-39-6,this compound | lookchem [lookchem.com]
- 11. 4-溴-3-硝基甲苯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 14. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 15. Organobromine chemistry - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanistic Investigation of Palladium Insertion into the C-I Bond of 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways involved in the oxidative addition of palladium to the carbon-iodine bond of 4-iodo-3-nitrotoluene, a critical step in many palladium-catalyzed cross-coupling reactions. By understanding the kinetics, influential factors, and alternative synthetic routes, researchers can optimize reaction conditions, design more efficient catalysts, and accelerate the development of complex molecules.
The insertion of a palladium(0) complex into the C-I bond of an aryl halide is the initial and often rate-determining step in widely used transformations such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1][2] The electronic properties of the aryl halide significantly influence this step.[1] The presence of a strong electron-withdrawing nitro group on this compound is expected to enhance its reactivity toward the electron-rich Pd(0) center, making it a subject of particular interest for mechanistic studies.
Mechanistic Pathways of Palladium(0) Insertion
The oxidative addition of aryl halides to Pd(0) complexes can proceed through several proposed mechanisms. The preferred pathway is influenced by the substrate, the nature of the palladium ligands, and the reaction conditions.[1][3]
-
Three-Centered Concerted Mechanism: This is the most widely accepted pathway for aryl halides.[1][3] The palladium(0) center coordinates to the carbon-iodine bond, leading to a concerted insertion through a three-membered transition state.[1]
-
Nucleophilic Displacement (SNA-like) Mechanism: A more polar, stepwise mechanism is also possible.[3] In this pathway, the electron-rich Pd(0) complex acts as a nucleophile, attacking the ipso-carbon and displacing the iodide. Computational studies suggest this pathway can be favorable, particularly for 14-electron PdL₂ complexes.[3] The electron-deficient nature of the aromatic ring in this compound likely makes it more susceptible to this type of nucleophilic attack.
-
Radical Mechanism: While less common for aryl iodides, a single-electron transfer (SET) mechanism can occur under specific conditions, leading to radical intermediates.[1]
Comparative Kinetic Data for Analogous Aryl Iodides
While specific kinetic data for this compound is not extensively published, data from analogous systems provide a predictive framework for understanding its reactivity. The rate of oxidative addition is profoundly influenced by the ligands on the Pd(0) center and the solvent.[1] The electron-withdrawing nitro group in this compound is anticipated to accelerate the rate of oxidative addition compared to unsubstituted phenyl iodide.
| Aryl Iodide | Pd(0) Precursor | Ligand | Solvent | Key Findings & Notes |
| Phenyl Iodide | Pd(dba)₂ | PPh₃ | THF | The reaction proceeds through complex equilibria involving various Pd(PPh₃)n species, making the kinetics dependent on ligand concentration.[1] |
| Phenyl Iodide | Pd(dba)₂ | dppf | THF | The reaction is generally slower compared to systems with monodentate phosphines. The active species is the 14-electron [Pd(P^P)] complex.[1] |
| Phenyl Iodide | Pd(dba)₂ | DIOP | THF | Proceeds via a dissociative mechanism where the 14-electron [Pd(P^P)] complex is the active species.[1] |
| Aryl Iodides | [(PtBu₃)PdBr]₂ | tBu₃P | - | Kinetic studies show a first-order dependence on both the Pd(I) dimer and the aryl iodide, suggesting direct reactivity of the Pd(I)-Pd(I) bond.[4] |
Alternative Methods for C-C Bond Formation
Beyond traditional palladium-catalyzed cross-coupling, other methods exist for forming C-C bonds with aryl halides like this compound. These alternatives may offer advantages in terms of cost, functional group tolerance, or avoiding palladium.
| Method | Catalyst / Reagent | Key Advantages | Limitations / Comparison |
| Nickel-Catalyzed Coupling | Ni(COD)₂ / Ligand | Lower cost than palladium; can couple different classes of electrophiles. | Often requires more stringent inert atmosphere techniques; mechanistic pathways can differ significantly. |
| Copper-Catalyzed Coupling | CuI / Ligand | Excellent for heteroatom coupling (e.g., Ullmann condensation); cost-effective. | Typically requires higher reaction temperatures than palladium-catalyzed reactions. |
| Organocatalysis | Organic bases/reagents | Metal-free, avoiding potential heavy metal contamination of products.[5] | Scope can be limited compared to transition metal catalysis; may require highly activated substrates.[5] |
| Photoredox Catalysis | Ru or Ir photocatalyst | Mild reaction conditions (visible light, room temperature); enables novel transformations via radical pathways.[6] | Can be sensitive to air and light; substrate scope is an active area of research. |
Experimental Protocols
Kinetic Analysis of Oxidative Addition by ³¹P NMR Spectroscopy
This method is highly effective for monitoring the reaction when the phosphorus-containing ligands and their corresponding palladium complexes exhibit distinct signals in the ³¹P NMR spectrum.[1]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific oxidative addition complex[7][8])
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos)
-
This compound
-
Anhydrous, degassed solvent (e.g., Toluene-d₈, THF-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)
Procedure:
-
Preparation of Stock Solutions: In a glovebox, prepare separate stock solutions of the palladium precatalyst, the phosphine ligand, this compound, and the internal standard in the chosen deuterated solvent.
-
Catalyst Formation: In a J. Young NMR tube, add the palladium precatalyst and phosphine ligand stock solutions. Allow the mixture to stir at the desired reaction temperature for a sufficient time to ensure the formation of the active Pd(0)Lₙ complex.
-
Initiation of Reaction: Once the active catalyst is formed (confirmable by an initial ³¹P NMR spectrum), rapidly inject the this compound stock solution into the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in the pre-heated NMR spectrometer and begin acquiring ³¹P NMR spectra at timed intervals.
-
Data Analysis: Integrate the signals corresponding to the starting Pd(0) complex and the newly formed Pd(II) oxidative addition product relative to the internal standard. Plot the concentration of the reactants and products versus time to determine the reaction order and calculate the rate constant (k).
Visualizations
Caption: A generalized catalytic cycle for cross-coupling.
Caption: A logical workflow for a mechanistic study.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitro compound synthesis by C-C coupling [organic-chemistry.org]
- 7. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparing the efficacy of different reducing agents for the nitro group in 4-Iodo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 4-iodo-3-nitrotoluene to yield 4-iodo-3-aminotoluene is a critical transformation in the synthesis of various pharmaceutical and research compounds. The presence of a labile iodine atom on the aromatic ring presents a significant challenge, as many classical reduction methods can lead to undesired dehalogenation. This guide provides an objective comparison of various reducing agents for this specific transformation, supported by experimental data from analogous reactions found in the literature, and detailed experimental protocols.
Comparison of Reducing Agent Efficacy
The choice of reducing agent is paramount to achieving a high yield of the desired product while preserving the carbon-iodine bond. Below is a summary of common reducing agents and their expected efficacy for the reduction of this compound, based on studies of similar halogenated nitroaromatics.
| Reducing Agent/System | Typical Reaction Conditions | Expected Yield of 4-Iodo-3-aminotoluene | Selectivity (Preservation of C-I bond) | Key Considerations |
| Catalytic Hydrogenation | ||||
| Pt-V/C | H₂ (gas), THF, room temp. | High (>90%)[1][2] | High, but concentration-dependent[2] | Lower substrate concentrations favor higher selectivity.[2] |
| Pd/C with Hydrazine Hydrate | N₂H₄·H₂O, Methanol, reflux | High (>90%)[3][4] | High under mild conditions[3][4] | Microwave heating can lead to dehalogenation.[3][4] |
| Raney Nickel | H₂ (gas) or Hydrazine Hydrate | Moderate to High | Moderate | Risk of dehalogenation is generally higher than with platinum or palladium catalysts. |
| Metal Reductants | ||||
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, Ethanol, reflux | High | High[5] | A well-established method with good functional group tolerance.[5] |
| Iron (Fe) Powder | Fe, Acetic Acid or NH₄Cl, Ethanol/Water | Good to High | Good | A cost-effective and milder alternative to SnCl₂.[6] Work-up can be challenging due to iron sludge. |
| Transfer Hydrogenation | ||||
| Ammonium Formate with Pd/C | HCOO⁻NH₄⁺, Pd/C, Methanol, reflux | Good to High | Moderate to High | Generally effective, but selectivity can be substrate-dependent.[7][8] |
| Other Reagents | ||||
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Water/Organic co-solvent | Moderate to Good | Good | A mild, metal-free option, but may require optimization.[9] |
Experimental Protocols
The following are detailed experimental methodologies for the most promising reduction techniques, adapted from literature procedures for analogous compounds.
Method 1: Catalytic Hydrogenation with Platinum-Vanadium on Carbon (Pt-V/C)
This method is based on the selective hydrogenation of 1-iodo-4-nitrobenzene and is expected to be highly effective for this compound.[1][2]
Materials:
-
This compound
-
5% Pt-V/C catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous THF to make a 0.05 M solution.
-
Add 5% Pt-V/C catalyst (typically 1-5 mol% of Pt relative to the substrate).
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Pressurize the flask with H₂ (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-iodo-3-aminotoluene.
-
Purify the product by column chromatography or recrystallization as needed.
Method 2: Reduction with Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro groups with good tolerance for halogens.[5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Add stannous chloride dihydrate (3-5 eq) to the mixture.
-
Slowly add concentrated hydrochloric acid (a few drops to initiate the reaction, or in larger quantities depending on the specific protocol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). Tin salts will precipitate.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-iodo-3-aminotoluene.
-
Purify the product by column chromatography or recrystallization.
Method 3: Reduction with Iron Powder in Acetic Acid
This method offers a more economical and environmentally benign alternative to tin-based reductions.[6]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol, water, and glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-iodo-3-aminotoluene.
-
Purify as required.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the reduction of this compound and subsequent product isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Iodo-3-nitrotoluene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Iodo-3-nitrotoluene, a compound utilized in various synthetic applications.
Key Physical and Chemical Properties
A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1][2] |
| Melting Point | 53-56 °C (lit.) | [2][3] |
| Flash Point | 110 °C (230 °F) - closed cup | [2] |
| CAS Number | 5326-39-6 | [2] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
The signal word for this chemical is "Warning".[2]
Personal Protective Equipment (PPE): When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[4]
-
Skin Protection: Compatible chemical-resistant gloves and a lab coat.[4]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced, particularly when dusts are generated.[4]
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential legal ramifications. The primary recommendation is to dispose of the substance and its container at an approved waste disposal plant.[4][5]
Experimental Protocol for Waste Handling and Disposal
While a specific chemical neutralization protocol is not provided in standard safety data sheets, the following procedural steps outline the best practices for handling and preparing this compound for disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and contaminated materials."
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully take up the spilled material with an inert absorbent material.
-
Collect the absorbed material and any contaminated surfaces (e.g., paper towels) into the designated waste container.
-
Clean the affected area thoroughly.
-
-
Disposal Request:
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
-
Record Keeping:
-
Maintain a log of the amount of this compound waste generated and the date of disposal.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | 5326-39-6 | FAA32639 | Biosynth [biosynth.com]
- 2. 4-碘-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS#:5326-39-6 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. This compound Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]
Essential Safety and Operational Guide for Handling 4-Iodo-3-nitrotoluene
This guide provides critical safety, handling, and disposal information for laboratory professionals working with 4-Iodo-3-nitrotoluene. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that presents several hazards, requiring the use of appropriate personal protective equipment.
Hazard Classifications:
-
Skin Irritant (Category 2)[1]
-
Eye Irritant (Category 2)[1]
-
Specific Target Organ Toxicity (Single Exposure), affecting the respiratory system (Category 3)[1]
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeshields | Protects against eye irritation from dust or splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene) | Prevents skin irritation and absorption.[1][3][4] |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | Minimizes inhalation of the powder, protecting the respiratory system.[1][3] |
| Body Protection | Laboratory coat or coveralls | Provides a barrier against accidental skin contact.[5] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₆INO₂[6][7] |
| Molecular Weight | 263.03 g/mol [1][6] |
| Appearance | Glistening Powder, Orange-brown[7] |
| Melting Point | 53-56 °C[1][7] |
| Flash Point | 110 °C (230 °F) - closed cup[1] |
| Storage Temperature | Room Temperature, in a dark, dry, and well-ventilated place.[7][8] |
Standard Operating Procedure for Handling
The following workflow outlines the necessary steps for the safe handling of this compound, from preparation to disposal.
Detailed Experimental Protocol
While a specific experimental protocol will vary depending on the research application, the following general steps should be followed when handling this compound:
-
Preparation:
-
Handling and Reaction:
-
Use a spatula or other appropriate tool to transfer the solid chemical. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the reaction vessel covered as much as possible during the experiment to minimize the release of any vapors or aerosols.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.
-
Remove PPE in the following order to prevent re-contamination: gloves, goggles, lab coat. The respirator should be removed last after leaving the work area.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, weighing paper), must be collected as hazardous waste.
-
Containerization: Use clearly labeled, sealed, and compatible containers for waste collection.[8]
-
Disposal Route: All chemical waste must be disposed of through an approved and licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[10] This compound is toxic to aquatic life with long-lasting effects.
References
- 1. 4-碘-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS#:5326-39-6 | Chemsrc [chemsrc.com]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. This compound | 5326-39-6 | FAA32639 | Biosynth [biosynth.com]
- 7. This compound , ≥98.0% , 5326-39-6 - CookeChem [cookechem.com]
- 8. This compound Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
